Piperazin-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c7-4-3-5-1-2-6-4;/h5H,1-3H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQSZZGLAJRHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24123-06-6 | |
| Record name | Piperazin-2-one hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to Piperazin-2-one Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazin-2-one Scaffold
The piperazin-2-one moiety is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its inherent structural features, combining a lactam functionality with a second nitrogen atom, provide a versatile platform for the synthesis of a diverse array of biologically active molecules. The hydrochloride salt of piperazin-2-one (CAS Number: 24123-06-6) is a key starting material and intermediate, offering enhanced stability and handling properties for synthetic transformations. This guide provides an in-depth technical overview of piperazin-2-one hydrochloride, from its fundamental properties to its synthesis, analytical characterization, and critical role in the development of novel therapeutics. For drug development professionals, understanding the nuances of this valuable building block is paramount for designing efficient synthetic routes and ensuring the quality of active pharmaceutical ingredients (APIs).
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 24123-06-6 | [1] |
| Molecular Formula | C₄H₉ClN₂O | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | Data not readily available for the hydrochloride salt. The free base, piperazin-2-one, has a melting point of 135-138 °C. | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge |
| pKa | The piperazine ring has two pKa values, typically around 5.5 and 9.8 for the free base. The hydrochloride salt will have a lower pH in solution. | General knowledge |
Visualizing the Core Structure
To appreciate its synthetic potential, it is essential to visualize the chemical structure of this compound.
Sources
An In-depth Technical Guide to the Molecular Structure and Applications of Piperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperazin-2-one hydrochloride, a heterocyclic organic compound, represents a pivotal scaffold in contemporary medicinal chemistry. Its unique structural and physicochemical properties make it a valuable building block in the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of this compound. Furthermore, it delves into the reactivity of this scaffold and its significant role as a pharmacophore in the development of novel therapeutics, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of the Piperazin-2-one Scaffold
The piperazine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs, celebrated for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The introduction of a carbonyl group at the 2-position to form piperazin-2-one creates a lactam functionality, which further enhances its utility as a versatile intermediate in organic synthesis. The hydrochloride salt of piperazin-2-one improves its stability and aqueous solubility, rendering it highly suitable for various synthetic manipulations and pharmaceutical formulations. This guide will meticulously dissect the molecular characteristics of this compound and illuminate its applications in the synthesis of complex molecular architectures for drug discovery.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is fundamental to its chemical behavior and its utility in drug design.
Molecular Structure
This compound possesses a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, and a carbonyl group at the 2-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic secondary amine at the 4-position.
Caption: General workflow for the synthesis of Piperazin-2-one.
Experimental Protocol: Synthesis of Piperazin-2-one
This protocol is adapted from established methods for the synthesis of piperazin-2-one and its derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (1.0 eq) in a suitable organic solvent such as toluene or ethanol.
-
Addition of Reagents: To this solution, add a base, for example, potassium carbonate (2.0 eq). Slowly add ethyl chloroacetate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid byproducts and wash with the solvent. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure piperazin-2-one.
Conversion to this compound
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. [2][3] Experimental Protocol: Preparation of this compound
-
Dissolution: Dissolve the purified piperazin-2-one in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification: To the stirred solution, add a solution of hydrochloric acid in the same solvent (e.g., ethereal HCl or isopropanolic HCl) dropwise until the precipitation is complete. The pH should be acidic.
-
Isolation: The precipitated this compound is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Spectroscopic Characterization
Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound. While a dedicated spectrum for this compound is not readily available in public databases, its expected spectral characteristics can be reliably predicted based on the data for the parent piperazin-2-one and other piperazine hydrochloride derivatives. [4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the piperazine ring. Due to the asymmetry introduced by the carbonyl group and protonation, the signals for the methylene protons are expected to be complex multiplets. Protonation of the nitrogen at the 4-position will cause a downfield shift of the adjacent protons.
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon and the four methylene carbons of the ring. The carbonyl carbon will appear significantly downfield. The protonation of the N-4 nitrogen will also influence the chemical shifts of the adjacent carbon atoms.
| Predicted ¹H and ¹³C NMR Data for this compound |
| ¹H NMR (DMSO-d₆, 400 MHz): |
| δ (ppm) |
| ~3.0 - 3.5 |
| ~7.9 |
| ~9.5 |
| ¹³C NMR (DMSO-d₆, 101 MHz): |
| δ (ppm) |
| ~40 - 50 |
| ~165 - 170 |
Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
| Predicted IR Absorption Bands for this compound |
| **Wavenumber (cm⁻¹) ** |
| 3200-3400 |
| 2400-3000 |
| ~1650 |
| ~1550 |
| 1400-1500 |
| 1000-1300 |
The presence of a strong, broad absorption in the 2400-3000 cm⁻¹ region is characteristic of an amine hydrochloride salt. [6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For piperazin-2-one, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the free base. [7]In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.
Reactivity and Synthetic Applications
This compound is a versatile building block due to the presence of multiple reactive sites. The reactivity can be modulated by controlling the reaction conditions.
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Foreword: The Piperazin-2-one Core in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Reactivity of Piperazin-2-one Hydrochloride
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazin-2-one skeleton is a prominent member of this class.[1] Its unique arrangement of a cyclic lactam fused with a piperazine ring offers a conformationally constrained yet functionally versatile framework, ideal for constructing novel therapeutic agents, particularly those targeting the central nervous system.[2] This guide provides a comprehensive exploration of the chemical reactivity profile of this compound, a common and stable salt form of the parent heterocycle. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple reaction schemes to delve into the mechanistic underpinnings and practical considerations that govern its synthetic transformations. We will explore its stability, the nuanced reactivity of its distinct nitrogen centers, and the strategic manipulations that unlock its potential as a cornerstone intermediate in pharmaceutical synthesis.[3][4]
Physicochemical Profile and Stability Considerations
A thorough understanding of a starting material's physical properties and stability is the foundation of robust process development. This compound is typically a white to light-yellow crystalline solid.[5][6] Its stability is moderate under standard ambient conditions, though careful storage is essential for maintaining purity.[7]
Key Stability Insights:
-
Hygroscopicity: Like many amine hydrochlorides, this compound can absorb water from the atmosphere. Storage in a tightly-closed container in a cool, dry place is critical.[8][9][10]
-
Degradation Pathways: Piperazine derivatives are generally susceptible to degradation through oxidation, hydrolysis, and photolysis.[11] The nitrogen atoms in the ring can be prone to oxidation, a risk that can be mitigated by storing the compound under an inert atmosphere (e.g., nitrogen).[11][12]
-
pH-Dependence: The stability of the piperazine ring can be pH-dependent. Degradation may be accelerated under strongly acidic or basic conditions, particularly when combined with elevated temperatures.[11]
Table 1: Physicochemical Properties of Piperazin-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈N₂O (Free Base) | [9][13] |
| Molecular Weight | 100.12 g/mol (Free Base) | [9][13] |
| Appearance | Light yellow to yellow solid | [5] |
| logP | -1.602 (Calculated) | [9] |
| Solubility | Limited water solubility, higher in alcohols like ethanol. |[6][7] |
The Core Reactivity Manifold: A Tale of Two Nitrogens
The chemical behavior of this compound is dominated by the interplay between its three key functional groups: the secondary amine (N4), the amide (lactam, N1-C2), and the protonated nature of the hydrochloride salt.
// Edges to position labels N4 -> mol [style=invis]; N1 -> mol [style=invis]; C2 -> mol [style=invis]; C3 -> mol [style=invis]; } A brief, descriptive caption directly below each generated diagram (Within 100 characters).
The proton on the N4 nitrogen renders it non-nucleophilic. Therefore, in nearly all nucleophilic reactions involving this site, the addition of a base is a prerequisite to liberate the free amine. The N1 amide nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.
N-Alkylation: The Gateway to Diverse Derivatives
N-alkylation at the N4 position is the most common and synthetically valuable reaction for this scaffold. It proceeds via a standard nucleophilic substitution (Sₙ2) mechanism.[14][15]
Causality Behind Experimental Choices:
-
The Role of the Base: A base is required to neutralize the hydrochloride and deprotonate the resulting ammonium species to generate the free, nucleophilic secondary amine. The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used as they are strong enough to effect the deprotonation but are generally not nucleophilic themselves, preventing unwanted side reactions.[14][16]
-
Controlling Selectivity (Mono- vs. Di-alkylation): Since the product of mono-alkylation is also a secondary amine, it can react further to yield a di-alkylated quaternary ammonium salt. To favor mono-alkylation, several strategies are employed:
-
Stoichiometric Control: Using a slight excess of the piperazin-2-one relative to the alkylating agent can help consume the electrophile before significant di-alkylation occurs.
-
Protecting Groups: A more robust method involves protecting the N1-H with a suitable group (e.g., Boc) before alkylating N4. However, for piperazin-2-one itself, N4 is the more reactive site. A common strategy for piperazine is to use a protecting group like Boc on one nitrogen to ensure mono-alkylation on the other.[17][18]
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can form the monohydrochloride in situ, effectively protecting one amine group.[18]
-
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.0-3.0 eq).[14]
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the free amine.
-
Addition of Electrophile: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C or reflux) and monitor its progress by TLC or LC-MS.[14]
-
Workup: After completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated piperazin-2-one.
N-Acylation
Acylation occurs similarly at the N4 position using standard acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction is typically fast and exothermic. The resulting N-acyl piperazinones are important intermediates and final products in their own right. The synthesis of N-acetylpiperazine is a well-documented example of this type of transformation.[16]
Reactivity at the Amide (Lactam) Moiety
While less frequently exploited for diversification than N-alkylation, the lactam functionality offers unique reactive handles.
-
Amide Reduction: The carbonyl group at C2 can be completely reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (BH₃·THF). This transformation is a powerful method for converting the piperazin-2-one scaffold into a substituted piperazine, a different but equally important pharmacophore.
-
α-Carbon Reactivity: Under specific conditions, the C3 position alpha to the carbonyl can be involved in reactions. For instance, the reaction of piperazin-2-one with triethyl phosphite and phosphoryl chloride does not lead to a simple phosphonylation but yields a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates.[19][20][21] This suggests a mechanism involving the formation of an enamine intermediate, which is then attacked by the phosphorus reagent.[19][20]
Analytical Characterization Profile
The structural elucidation and purity assessment of this compound and its derivatives rely on standard analytical techniques.
-
Chromatography: LC-MS is the gold standard for monitoring reaction progress and assessing purity, providing both retention time and mass information.[22] HPLC with UV or other detectors is also widely used for quantitative analysis.[6][23]
-
Spectroscopy: Spectroscopic methods provide the definitive structural confirmation.
Table 2: Typical Spectroscopic Data for Piperazin-2-one Derivatives
| Technique | Feature | Typical Chemical Shift / Wavenumber | Notes |
|---|---|---|---|
| ¹H NMR | Piperazine Ring Protons | δ 3.0 - 3.5 ppm | The exact shifts and multiplicities are highly dependent on the substitution pattern and solvent. In the hydrochloride salt, protonation causes a downfield shift.[24] |
| N-H (Amide) | δ 7.5 - 8.5 ppm | Often a broad singlet. | |
| N-H (Amine HCl) | δ 9.0 - 10.0 ppm | Broad signal, often exchanges with D₂O. | |
| ¹³C NMR | Piperazine Ring Carbons | δ 40 - 55 ppm | Two or more distinct signals are expected depending on the symmetry of the molecule.[24] |
| C =O (Amide) | δ 165 - 175 ppm | Characteristic downfield shift for a carbonyl carbon. | |
| FTIR | N-H Stretch (Amine/Amide) | 3200 - 3400 cm⁻¹ | Broad absorption bands. |
| | C=O Stretch (Amide) | ~1650 cm⁻¹ | Strong, sharp absorption characteristic of the lactam carbonyl.[25] |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[8][9][26]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place away from incompatible substances like strong oxidizing agents.[9][10]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[8][26]
Conclusion
This compound is a deceptively simple molecule with a rich and nuanced chemical reactivity profile. Its true value in drug discovery lies in the predictable and controllable reactivity of its N4-amino group, which serves as a reliable anchor point for introducing a vast array of side chains and building blocks through N-alkylation and N-acylation reactions. Furthermore, the latent reactivity within the lactam ring provides opportunities for more complex transformations, such as reduction to piperazines or functionalization at the alpha-carbon. By understanding the interplay of its functional groups and the causal factors behind experimental design—from the choice of base to strategies for controlling selectivity—researchers can effectively harness the power of this privileged scaffold to construct the next generation of therapeutic agents.
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The Strategic Role of the Piperazin-2-one Scaffold in Modern Medicinal Chemistry: A Technical Guide
Section 1: Introduction - The Piperazin-2-one Core: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are termed "privileged structures" for their ability to interact with multiple, diverse biological targets, offering a robust starting point for drug discovery.[1][2] The piperazine ring is a cornerstone of this concept, recognized for its prevalence in numerous FDA-approved drugs.[2][3][4] A key derivative, the piperazin-2-one scaffold, represents a particularly valuable evolution of this core. This six-membered heterocycle, containing two nitrogen atoms and a lactam (cyclic amide) functionality, offers a unique combination of structural rigidity, synthetic tractability, and peptidomimetic character.[5][6]
This guide, prepared for drug development professionals, delves into the multifaceted role of piperazin-2-one and its hydrochloride salt in medicinal chemistry. The hydrochloride form is often utilized to enhance the stability, solubility, and handling properties of the parent compound, making it a preferred intermediate for synthetic chemists.[7] We will explore its fundamental physicochemical attributes, dissect modern synthetic strategies, and examine its application across various therapeutic areas, providing both high-level strategic insights and detailed, field-proven experimental protocols.
Section 2: Core Physicochemical and Structural Attributes
The utility of the piperazin-2-one scaffold stems from a unique confluence of physicochemical properties and a three-dimensional structure that is highly amenable to drug design.
Key Structural Features: The piperazin-2-one core is essentially a constrained cyclic diamide. This conformational restriction is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The lactam moiety and the secondary amine provide hydrogen bond donor and acceptor sites, crucial for molecular recognition.[8] Furthermore, its structure can be viewed as a constrained analogue of a dipeptide, making it an excellent scaffold for developing peptidomimetics.[5][9]
Diagram: The Piperazin-2-one Scaffold as a Dipeptide Mimic
Caption: Structural analogy between a dipeptide and the piperazin-2-one core.
| Property | Value | Source |
| Piperazin-2-one | ||
| Molecular Formula | C₄H₈N₂O | [10] |
| Molar Mass | 100.12 g/mol | [10] |
| Piperazin-2-one Hydrochloride | ||
| Molecular Formula | C₄H₉ClN₂O | [11] |
| Molar Mass | 136.58 g/mol | [11] |
| Piperazine (Parent Scaffold) | ||
| pKa (first protonation) | 9.8 | [12] |
| pKb (first protonation) | 4.19 | [12] |
| Solubility in Water | Freely Soluble | [12] |
Note: The pKa and solubility data for the parent piperazine are provided for context, as these properties are fundamental to the derivatives. The hydrochloride salt significantly enhances aqueous solubility.
Section 3: Synthetic Avenues to the Piperazin-2-one Scaffold
The construction of the piperazin-2-one ring is a critical step that dictates the feasibility of generating diverse compound libraries. While classical methods exist, modern synthetic chemistry has focused on developing efficient, diversity-oriented strategies.
A significant advancement is the use of cascade reactions, which allow for the formation of multiple chemical bonds in a single pot, thereby increasing efficiency and reducing waste.[13] One such innovative approach involves a metal-promoted cascade transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide.[5] This method is powerful because it introduces two points of diversity (from the amine and the aryl iodide) and forms three new bonds in one operational step, making it highly suitable for combinatorial synthesis.[5][13][14]
Diagram: General Synthetic Workflow for Piperazin-2-ones
Caption: High-level workflow for a modern cascade synthesis of piperazin-2-ones.
Section 4: The Piperazin-2-one Scaffold in Action: Therapeutic Applications
The structural and physicochemical advantages of the piperazin-2-one core have led to its exploration in a wide array of therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities, including effects on the central nervous system (CNS), as well as antiviral and anticancer properties.[15][16][17]
Case Study 1: Central Nervous System (CNS) Disorders The parent piperazine scaffold is a well-established pharmacophore in CNS drug discovery, integral to antipsychotic, antidepressant, and anxiolytic agents.[18][19] Piperazin-2-one derivatives build upon this legacy. Their constrained nature allows for precise orientation of substituents to interact with neurotransmitter receptors, such as serotonin and dopamine receptors.[15][20] This has led to the development of novel compounds with potential antidepressant and anxiolytic effects.[21] For instance, certain benzylpiperazine derivatives have been designed as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors, showing promise in preclinical models of depression.[22]
Case Study 2: Antiviral Activity The piperazin-2-one moiety serves as a key intermediate in the synthesis of compounds with potent antiviral activity.[23] A notable example is a trisubstituted piperazin-2-one derivative that was found to inhibit adenovirus replication.[23] This highlights the scaffold's utility not just as a final pharmacophore but also as a versatile building block for more complex antiviral agents.
Case Study 3: Oncology In cancer therapy, the piperazine ring is a common feature in targeted therapies like kinase inhibitors.[2] The piperazin-2-one scaffold has been similarly exploited. By acting as a rigid core, it can position functional groups to interact with specific enzymatic pockets. Researchers have prepared series of piperazin-2-one derivatives through bioisosteric substitution and evaluated them for cytotoxic activities against cancer cell lines, demonstrating the scaffold's potential in developing new anticancer agents.[24]
| Derivative Class | Therapeutic Area | Example of Activity | Source(s) |
| Benzylpiperazin-2-ones | CNS Disorders | Selective HDAC6 inhibition, antidepressant effects | [22] |
| Trisubstituted Piperazin-2-ones | Antiviral | Inhibition of adenovirus replication | [23] |
| Phenyl-Piperazin-2-ones | Oncology | Cytotoxic activity against cancer cell lines | [24] |
| Dermorphin Analogues | Analgesia | Modulation of opiate activity in vitro | [25] |
Section 5: Decoding the Structure-Activity Relationship (SAR)
Understanding how structural modifications to the piperazin-2-one core impact biological activity is paramount for rational drug design. The scaffold offers multiple positions (the two nitrogens, N1 and N4, and the ring carbons) where substitutions can fine-tune potency, selectivity, and pharmacokinetic properties.[8]
A classic study on dermorphin analogues containing chiral piperazin-2-one derivatives provides clear SAR insights.[25] In this work, piperazin-2-one derivatives were used as the C-terminal residue of opioid peptides. The in vitro assays revealed that:
-
Stereochemistry is Critical: The configuration of substituents on the piperazin-2-one ring significantly influenced opiate activity.
-
Ring Modification Matters: Reducing the lactam carbonyl group to convert the piperazin-2-one ring into a piperazine ring drastically altered the activity, underscoring the importance of the amide bond in receptor interaction.[25]
This demonstrates that even subtle changes to the scaffold can have profound biological consequences, offering a rich field for optimization.
Diagram: Key Positions for SAR Exploration on the Piperazin-2-one Scaffold
Caption: Strategic modification points on the piperazin-2-one ring for SAR studies.
Section 6: Essential Experimental Protocols
To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis and analysis of piperazin-2-one derivatives.
Protocol 1: Cascade Synthesis of a Substituted Piperazin-2-one
This protocol is adapted from modern cascade synthesis methodologies and is designed to be a robust starting point for library generation.[5]
Objective: To synthesize a 1,3-disubstituted piperazin-2-one derivative in a one-pot reaction.
Materials:
-
Aryl iodide (e.g., 4-iodoanisole) (1.0 eq)
-
Chloro allenylamide (1.1 eq)
-
Primary amine (e.g., benzylamine) (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst, base, and aryl iodide.
-
Reagent Addition: Add the anhydrous toluene via syringe, followed by the primary amine and the chloro allenylamide.
-
Causality Note: Anhydrous and inert conditions are critical to prevent catalyst deactivation and side reactions. The excess of the amine helps to drive the reaction to completion.
-
-
Reaction: Heat the mixture to 85-90 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Quantitative Analysis by LC-MS/MS in Plasma
This protocol outlines a standard method for quantifying a piperazin-2-one-based drug candidate in a biological matrix, essential for pharmacokinetic studies.[26]
Objective: To determine the concentration of a piperazin-2-one derivative in human plasma.
Materials:
-
Human plasma samples (blank, calibration standards, QC samples)
-
Piperazin-2-one-d6 (deuterated internal standard, IS) working solution.
-
Acetonitrile (ACN), ice-cold, containing 0.1% formic acid.
-
LC-MS/MS system with a C18 reverse-phase column.
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard (IS) working solution. Vortex briefly.
- Expertise Insight: Using a stable isotope-labeled internal standard like Piperazin-2-one-d6 is the gold standard.[26] It co-elutes with the analyte and has nearly identical ionization efficiency but a different mass, allowing it to perfectly correct for variations in sample recovery and matrix effects. b. Add 200 µL of ice-cold ACN to precipitate plasma proteins. Vortex vigorously for 1 minute. c. Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Analysis: a. Carefully transfer the supernatant to an autosampler vial or 96-well plate. b. Inject 5-10 µL onto the LC-MS/MS system.
-
LC-MS/MS Conditions (Typical):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Set up transitions for both the analyte and the internal standard (e.g., [M+H]⁺ > characteristic fragment ion).
-
-
Quantification: a. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. b. Use the regression equation from the curve to determine the concentration of the analyte in the unknown samples.
Section 7: Future Perspectives and Conclusion
The piperazin-2-one scaffold is far more than just another heterocycle; it is a validated and versatile platform for the discovery of novel therapeutics. Its inherent structural rigidity, peptidomimetic properties, and synthetic accessibility ensure its continued relevance in medicinal chemistry.
Future efforts will likely focus on several key areas. The development of novel stereoselective syntheses will unlock access to more complex and diverse chemical space.[9][27] Furthermore, the scaffold's ability to present substituents in defined vectors makes it an ideal candidate for designing multi-target ligands, a growing strategy for treating complex diseases like cancer and neurodegenerative disorders.[2] By continuing to leverage the unique properties of this privileged scaffold, the scientific community can accelerate the development of the next generation of innovative medicines.
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Introduction: The Strategic Value of the Piperazin-2-one Scaffold
An In-depth Technical Guide to Piperazin-2-one Hydrochloride: A Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperazine ring is a quintessential example, ranking as the third most common nitrogen heterocycle found in FDA-approved drugs.[1][2] Its derivatives are integral to blockbuster drugs, underscoring their importance.[1][2][3] Within this family, piperazin-2-one, a lactam derivative of piperazine, serves as a uniquely versatile and valuable building block.[4][5]
This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic considerations in its synthesis and functionalization, and its application in constructing complex, biologically active molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred starting material for synthetic chemists.[6]
Core Physicochemical and Safety Profile
A thorough understanding of a building block's fundamental properties is the bedrock of successful synthesis. This compound is typically a white to yellowish crystalline solid, whose properties dictate its handling, storage, and reaction conditions.[7]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉ClN₂O | [8][9] |
| Molecular Weight | 136.58 g/mol | [8][9] |
| CAS Number | 24123-06-6 | [8][9] |
| Appearance | White to yellow crystalline powder | [7] |
| IUPAC Name | piperazin-2-one;hydrochloride | [8] |
| Solubility | Highly soluble in water; soluble in polar organic solvents like ethanol and DMSO. | [10][11] |
Safety & Handling
Proper handling is paramount to ensure laboratory safety. Piperazin-2-one and its hydrochloride salt are classified as irritants.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12][13][14]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9][12][15] Avoid dust generation and accumulation.[12] Wash hands thoroughly after handling.[12][13]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12][14] Keep the container tightly closed when not in use.[12][14]
-
First Aid: In case of eye or skin contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12][13][14] If inhaled, move the person to fresh air.[12][14]
Synthesis of the Piperazin-2-one Core: Strategic Approaches
The construction of the piperazin-2-one ring can be approached through various synthetic strategies, from classical cyclizations to modern cascade reactions. The choice of method often depends on the desired substitution pattern, scale, and efficiency.
Conceptual Synthetic Workflow
The diagram below illustrates a generalized approach to synthesizing substituted piperazin-2-ones, highlighting the key bond formations and potential for introducing molecular diversity.
Caption: Generalized Synthetic Workflow for Piperazin-2-one Core.
Advanced Synthesis: A One-Pot Cascade Approach
Modern synthetic chemistry prioritizes efficiency, atom economy, and the ability to rapidly generate diverse compound libraries. A notable advancement is the metal-promoted, one-pot cascade synthesis of piperazin-2-ones.[16][17] This methodology allows for the formation of three new bonds and the introduction of two points of diversity in a single step.[17]
Causality Behind the Method: This approach, developed by the Savic and Petkovic group, utilizes a chloro allenylamide, a primary amine, and an aryl iodide.[17] The palladium catalyst facilitates a series of sequential reactions—nucleophilic substitution, carbopalladation, and intramolecular cyclization—that proceed in a controlled manner. The choice of palladium and specific ligands is critical for managing the reaction rates of the different steps, ensuring the desired product is formed with high efficiency.[16] This strategy is exceptionally well-suited for combinatorial synthesis, enabling the rapid creation of a library of analogs for structure-activity relationship (SAR) studies.[17]
Reactivity and Key Transformations: The Art of Functionalization
The true power of this compound as a building block lies in the differential reactivity of its two nitrogen atoms. The secondary amine (N4) is generally more nucleophilic than the amide nitrogen (N1), allowing for selective functionalization. For more complex transformations, protection of one nitrogen is a common and effective strategy.[18]
Caption: Reactivity Map of the Piperazin-2-one Scaffold.
Protocol: Selective N4-Boc Protection
Protecting the more reactive N4 amine with a tert-butyloxycarbonyl (Boc) group is a foundational step that enables subsequent, unambiguous functionalization at the N1 position.[15][18]
Self-Validating System: The success of this protocol is validated by routine analytical methods. A shift in the proton NMR signals for the piperazine ring protons and the appearance of a large singlet around 1.4 ppm (corresponding to the nine protons of the t-butyl group) confirms the addition of the Boc group. TLC analysis will show the consumption of the starting material and the appearance of a new, less polar spot.
Methodology:
-
Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise to neutralize the hydrochloride and deprotonate the N4 amine.
-
Reagent Addition: While maintaining the temperature at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup:
-
If using an organic solvent like DCM, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
If using an aqueous system, extract the product with an organic solvent like ethyl acetate.
-
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can often be used without further purification or can be purified by flash column chromatography on silica gel if necessary.
Applications in Medicinal Chemistry
The piperazin-2-one motif is a privileged structure precisely because it can be readily elaborated into compounds with significant biological activity. Its peptidomimetic properties, resulting from the specific positioning of heteroatoms, make it particularly valuable.[16]
| Compound Class / Derivative | Biological Target / Activity | Reference |
| Trisubstituted Piperazin-2-ones | Anti-adenoviral activity | [5] |
| Chiral Piperazin-2-one Peptidomimetics | Opiate activity | [5] |
| Substituted Phenyl-piperazin-2-ones | Building blocks for psychoactive drugs targeting neurological disorders | [4] |
| General Piperazine Derivatives | Anticancer, antiviral, anxiolytic, antidepressant agents | [1][2] |
Conclusion and Future Outlook
This compound is a cornerstone heterocyclic building block that offers a powerful combination of stability, predictable reactivity, and synthetic versatility. Its strategic value is rooted in the ability to selectively functionalize its two nitrogen atoms, enabling the construction of complex molecular architectures. As synthetic methodologies continue to advance, particularly in the realms of asymmetric catalysis and C-H functionalization, the utility of the piperazin-2-one scaffold will only expand.[2][19] This will empower medicinal chemists to explore an even broader chemical space in the quest for novel therapeutics, solidifying the role of this "privileged" scaffold in the future of drug discovery.
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The Piperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The piperazin-2-one motif is a six-membered nitrogen-containing heterocycle that has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural features—combining a rigid backbone with multiple points for chemical diversification—make it an ideal scaffold for the development of potent and selective therapeutic agents. This guide provides an in-depth analysis of the discovery and derivatization of the piperazin-2-one core, detailing key synthetic methodologies, exploring structure-activity relationships (SAR) across different therapeutic targets, and presenting detailed experimental protocols. We will delve into the causality behind synthetic choices and showcase the scaffold's application in targeting enzymes such as Dipeptidyl Peptidase-4 (DPP-4), culminating in a forward-looking perspective on its potential in future drug discovery programs.
Introduction: The Strategic Value of the Piperazin-2-one Core
Heterocyclic compounds form the bedrock of modern pharmaceuticals, and among them, the piperazine ring is a recurring motif found in numerous clinically successful drugs.[1][2] The piperazin-2-one, a lactam derivative of piperazine, retains the advantageous physicochemical properties of the parent ring—such as improved aqueous solubility and oral bioavailability—while introducing a constrained, peptidomimetic character.[3] This unique combination of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and at least two positions for substitution (N-1 and N-4) allows for the precise three-dimensional positioning of functional groups to engage with biological targets.[4][5]
Substituted piperazin-2-ones are integral to compounds targeting a wide array of pathologies, including viral infections, cancer, and central nervous system disorders.[6][7] Their value is particularly evident in their use as conformationally restricted peptide mimetics, enabling the design of potent enzyme inhibitors and receptor antagonists.[6]
Foundational Synthesis of the Piperazin-2-one Scaffold
The construction of the piperazin-2-one ring is a critical step that dictates the feasibility and efficiency of subsequent derivatization. Several robust strategies have been developed, each with distinct advantages depending on the desired substitution pattern and stereochemistry.
Cascade Reactions for Rapid Assembly
Modern synthetic chemistry prioritizes efficiency and atom economy. Cascade reactions, which form multiple bonds in a single operation, are exemplary in this regard. A notable strategy for preparing N-substituted piperazin-2-ones involves a cascade double nucleophilic substitution. This method utilizes a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine, which undergo a tandem reductive coupling and SN2-cyclization.[8] The power of this approach lies in its diversity-oriented nature; a wide variety of primary amines can be employed to generate a library of N-substituted products, making it highly suitable for medicinal chemistry campaigns.[8]
Another elegant cascade approach involves a metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide.[3][9] This one-pot process facilitates the formation of three new bonds and introduces two points of diversity, offering a rapid and versatile entry into complex piperazin-2-one derivatives.[3]
Asymmetric Synthesis: Controlling Stereochemistry
As most biological targets are chiral, the stereoselective synthesis of piperazin-2-one derivatives is of paramount importance. An innovative one-pot approach combines a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to produce 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess (up to 99% ee).[8][10] This method is particularly powerful as it leverages an organocatalyst (a quinine-derived urea) to control the stereochemistry of two of the three steps, providing access to optically active intermediates crucial for developing drugs like the antiemetic agent Aprepitant.[8][10]
The causality behind this one-pot sequence is noteworthy. By avoiding the isolation and purification of intermediates, the process minimizes waste and increases overall yield, a critical consideration for process chemistry and large-scale synthesis. The choice of a quinine-derived catalyst is based on its proven ability to induce high stereoselectivity in epoxidation reactions, ensuring the final product's chiral integrity.[10]
The workflow for this asymmetric synthesis can be visualized as follows:
Figure 1: Workflow for the one-pot asymmetric synthesis of 3-substituted piperazin-2-ones.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The true value of the piperazin-2-one scaffold is realized in its application to specific therapeutic targets. By systematically modifying the substituents on the ring, medicinal chemists can fine-tune the pharmacological properties of the molecule.
Case Study: Piperazine Derivatives as DPP-4 Inhibitors
A prominent example is the development of piperazine derivatives as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[11] Inhibiting DPP-4 prolongs the action of incretins, making it an effective strategy for managing type 2 diabetes.[11]
SAR studies on piperazine sulfonamide derivatives have provided key insights into the requirements for potent DPP-4 inhibition.[7][12] The central piperazine ring acts as a scaffold, positioning two aryl sulfonyl groups that interact with key residues in the enzyme's active site.
| Compound ID | R Group (Substitution Pattern) | % DPP-4 Inhibition (at 100 µM) |
| 1a | 4-Cl (para) | 22.6% |
| 1b | 3-Cl (meta) | 16.4% |
| 1c | 2-Cl (ortho) | 20.3% |
| 1d | 4-CH₃ (para) | 18.5% |
| 1e | 3-CH₃ (meta) | 11.2% |
| 1g | 4-OCH₃ (para) | 15.1% |
| (Data synthesized from reference[12]) |
Analysis of SAR:
-
Role of Electronegativity: The data clearly show that electron-withdrawing groups, such as chlorine (Cl), generally confer higher inhibitory activity compared to electron-donating groups like methyl (CH₃) or methoxy (OCH₃).[12] Compound 1a (4-Cl) shows the highest activity in this set.
-
Positional Effects: The position of the substituent is critical. For both chloro and methyl series, para-substitution (1a , 1d ) is favored over meta-substitution (1b , 1e ), suggesting that interactions at the back of the S1 pocket of the DPP-4 enzyme are crucial for binding. Meta-substitution appears to be disfavored.[12]
This relationship underscores the importance of electronic and steric factors in ligand-receptor interactions. The electron-withdrawing nature of the para-chloro substituent likely enhances key interactions within the active site, possibly through dipole or hydrogen bonding with residues like Arg125 and Tyr662.[13]
The mechanism of action for DPP-4 inhibitors is illustrated in the following pathway:
Figure 2: Signaling pathway showing the effect of a piperazin-2-one based DPP-4 inhibitor.
Detailed Experimental Protocols
To bridge theory and practice, this section provides a representative, step-by-step protocol for a key synthetic transformation. The following methodology is adapted from the one-pot asymmetric synthesis of a 3-aryl-piperazin-2-one, a versatile intermediate.[8][10]
Protocol: One-Pot Synthesis of (R)-1,4-dibenzyl-3-(4-fluorophenyl)piperazin-2-one
-
Materials: 4-Fluorobenzaldehyde, (Phenylsulfonyl)acetonitrile, Quinine-derived urea catalyst (eQNU), Anhydrous Toluene, Cumene Hydroperoxide (CHP), N,N'-Dibenzylethylenediamine, Triethylamine (Et₃N).
-
Safety Precautions: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents and reagents are moisture-sensitive.
Step 1: Knoevenagel Condensation
-
To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluorobenzaldehyde (1.0 mmol, 124 mg).
-
Add (phenylsulfonyl)acetonitrile (1.0 mmol, 181 mg) and the eQNU catalyst (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (3.3 mL) to achieve a concentration of 0.3 M.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Causality: The eQNU catalyst facilitates the condensation between the aldehyde and the active methylene compound, forming the α,β-unsaturated nitrile intermediate.
-
Step 2: Asymmetric Epoxidation
-
Dilute the reaction mixture from Step 1 with anhydrous toluene (to a final concentration of 0.02 M).
-
Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add cumene hydroperoxide (CHP, 1.1 mmol) dropwise over 5 minutes.
-
Stir the mixture at -20 °C for 24-48 hours.
-
Causality: The chiral eQNU catalyst directs the CHP to one face of the double bond, creating the epoxide with high enantioselectivity. The low temperature is critical for maximizing this selectivity.
-
Step 3: Domino Ring-Opening Cyclization (DROC)
-
Allow the reaction mixture to warm to room temperature (25 °C).
-
Add N,N'-dibenzylethylenediamine (1.2 mmol) followed by triethylamine (2.0 mmol).
-
Stir the mixture at 25 °C for 12-16 hours.
-
Causality: The diamine acts as a nucleophile, opening the epoxide ring. The triethylamine serves as a base to facilitate the subsequent intramolecular cyclization, where the second nitrogen attacks the nitrile group (which hydrolyzes in situ) to form the piperazin-2-one ring.
-
Step 4: Work-up and Purification
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Future Outlook and Conclusion
The piperazin-2-one scaffold continues to be a fertile ground for drug discovery. Its structural versatility and proven success in modulating challenging biological targets ensure its place in the medicinal chemist's toolbox.[5] Future research will likely focus on exploring new chemical space through innovative derivatization, including the use of photocatalysis and bio-catalysis to access novel analogues. Furthermore, the incorporation of piperazin-2-one cores into more complex molecules, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, represents an exciting frontier.
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Di Mola, A., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
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Piperazin-2-one hydrochloride solubility and stability
An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-one Hydrochloride
Abstract
Piperazin-2-one is a pivotal heterocyclic building block in medicinal and industrial chemistry, frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its hydrochloride salt, this compound, is often preferred in development settings to enhance stability and modify physicochemical properties.[3][4][5] However, comprehensive public data on the solubility and stability of this specific salt is scarce. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals by providing an inferred physicochemical profile based on an analysis of its constituent moieties and related compounds. More critically, it delivers robust, field-proven experimental protocols for the empirical determination of its solubility and stability. By explaining the causality behind experimental design and grounding methodologies in authoritative standards, this guide empowers researchers to generate the precise, reliable data necessary for formulation development, process optimization, and regulatory compliance.
Physicochemical Profile and Solubility Determination
The conversion of a parent compound to a hydrochloride salt is a common strategy to improve aqueous solubility and overall stability.[5] For this compound, the molecular structure—a six-membered lactam ring combined with an ionized amine hydrochloride—dictates its behavior in various solvent systems. The ionic nature of the hydrochloride salt is expected to dominate its solubility profile, rendering it highly soluble in polar protic solvents while having limited solubility in non-polar organic media.
Inferred Solubility Profile
While empirical testing is non-negotiable for accurate characterization, a predictive solubility profile is an invaluable tool for initial experimental design, including solvent selection for synthesis, purification, and formulation. The following profile is inferred from the known properties of piperazine salts and polar lactams.[2][3][4][6][7]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | The hydrochloride salt form is ionic and readily solvated by water molecules. The presence of polar N-H and C=O groups further enhances aqueous solubility.[4] |
| Methanol / Ethanol | Polar Protic | Moderate to High | These polar alcohols can solvate the ionic salt and hydrogen bond with the solute, though likely less effectively than water.[2][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | As a strong polar aprotic solvent, DMSO is highly effective at dissolving a wide range of polar compounds, including many hydrochloride salts.[3] |
| Acetonitrile | Polar Aprotic | Low to Moderate | Its polarity should permit some degree of dissolution, but it is generally a weaker solvent for ionic salts compared to water or DMSO.[3] |
| Dichloromethane (DCM) | Non-Polar | Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt structure.[6] |
| Hexane | Non-Polar | Insoluble | The significant polarity mismatch between the solute and this non-polar alkane results in negligible solubility.[6] |
Experimental Protocol: Equilibrium Solubility Determination (Isothermal Shake-Flask Method)
This protocol describes a self-validating system for determining the equilibrium solubility of this compound. The isothermal shake-flask method is a globally recognized standard for its reliability and direct measurement of thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (pre-characterized for purity)
-
Selected analytical-grade solvents (e.g., Water, pH 7.4 Buffer, Methanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)
-
Calibrated analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[8][9]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been achieved.
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Sample Withdrawal & Filtration: Once equilibrium is established, allow the vials to stand undisturbed in the temperature-controlled environment for at least one hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.
-
Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable diluent to a concentration within the calibrated range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated quantification method, such as HPLC-UV.[10]
-
Calculation: Calculate the solubility (e.g., in mg/mL or mM) by correcting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.
Figure 1: Experimental workflow for solubility determination.
Stability Profile and Forced Degradation
Understanding the chemical stability of an API is a cornerstone of drug development, influencing storage, formulation, and shelf-life.[6] Forced degradation, or stress testing, is an essential practice mandated by regulatory bodies to identify likely degradation products and establish the intrinsic stability of a molecule.[11][12] For this compound, the primary degradation pathways are anticipated to be hydrolysis of the lactam ring and oxidation of the piperazine nitrogens.[6][13][14]
Potential Degradation Pathways
-
Hydrolysis: The amide bond within the lactam ring is susceptible to cleavage under both acidic and basic conditions, particularly at elevated temperatures.[6][14] This would result in a ring-opening to form the corresponding amino acid derivative.
-
Oxidation: The nitrogen atoms in the piperazine ring can be oxidized, especially in the presence of oxidizing agents like hydrogen peroxide or atmospheric oxygen catalyzed by metal ions.[13][15] This can lead to the formation of N-oxides or other oxidative products.[13]
-
Photolysis: While less common for this scaffold, exposure to UV or visible light can sometimes induce degradation. ICH Q1B guidelines provide a standardized approach for photostability testing.[12]
-
Thermolysis: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including hydrolysis and oxidation.[16]
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a comprehensive forced degradation study. The goal is not complete destruction of the molecule but to achieve a target degradation of 5-20%, which is optimal for identifying and quantifying degradants.[11] A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (MS), is required for analysis.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven, photostability chamber, and pH meter
-
Validated HPLC-UV/PDA-MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in water or methanol). An unstressed control sample should be prepared and analyzed concurrently.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Store the solution at an elevated temperature (e.g., 60-80°C).
-
Withdraw samples at various time points (e.g., 2, 8, 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[6]
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Store at a suitable temperature (room temperature or elevated).
-
Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.[6]
-
-
Oxidative Degradation:
-
Thermal Degradation (Solid & Solution):
-
Solid: Place the solid powder in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).[6] Dissolve a sample for analysis.
-
Solution: Heat the stock solution at 60-80°C and withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with the unstressed control, using a stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity, while an MS detector is invaluable for the structural elucidation of any new peaks (degradants) that appear.[13]
Figure 2: Workflow for a forced degradation study.
Conclusion
While direct public data for this compound is limited, a robust scientific framework allows for its thorough characterization. This guide provides an inferred solubility profile based on established chemical principles and detailed, industry-standard protocols for its empirical determination. The outlined forced degradation study is a critical tool for understanding the molecule's intrinsic stability and developing the necessary analytical methods for quality control in a drug development pipeline. By employing these self-validating methodologies, researchers can generate the reliable, high-quality data required to advance their research and development objectives with confidence and scientific integrity.
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The Piperazinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Piperazine Ring
The piperazinone core, a heterocyclic scaffold characterized by a six-membered ring containing two nitrogen atoms and at least one carbonyl group, represents a significant evolution from its parent structure, the piperazine ring. While sharing some of the beneficial physicochemical properties of piperazines, the introduction of a carbonyl group imparts a unique conformational rigidity and a distinct set of electronic and steric features. This guide delves into the profound biological significance of the piperazinone core, its prevalence in nature, and its expanding role as a "privileged scaffold" in the design of novel therapeutics. We will explore its diverse pharmacological activities, from anticancer and antiviral to central nervous system (CNS) modulation, supported by mechanistic insights and quantitative data.
The 2,5-Diketopiperazine (DKP) Subclass: Nature's Preferred Piperazinone
The most prominent and well-studied members of the piperazinone family are the 2,5-diketopiperazines (DKPs). These structures are cyclic dipeptides formed from the condensation of two α-amino acids.[1] Their prevalence in natural products isolated from a wide array of organisms, including bacteria, fungi, marine life, and even mammals, underscores their evolutionary selection as a robust molecular framework for biological activity.[1][2]
The significance of the DKP scaffold in medicinal chemistry is multi-faceted:
-
Conformational Rigidity: Unlike linear peptides, the cyclic nature of DKPs restricts their conformational freedom. This rigidity can pre-organize the side chains in a specific orientation that is optimal for binding to a biological target, leading to enhanced potency and selectivity.[1]
-
Metabolic Stability: The cyclic structure and the presence of amide bonds within the ring make DKPs more resistant to proteolytic degradation compared to their linear peptide counterparts.[1]
-
Stereochemical Diversity: Arising from the condensation of two amino acids, DKPs can possess up to four stereocenters, allowing for a high degree of stereochemical diversity and the fine-tuning of biological activity.[1]
-
Privileged Structure: The DKP core is considered a privileged scaffold because it can serve as a template for the development of ligands for a variety of biological targets, simply by varying the substituents on the ring.[3]
Pharmacological Activities of Piperazinone-Containing Compounds
The piperazinone core is a versatile pharmacophore that has been incorporated into a wide range of biologically active molecules. The following sections highlight its significance in key therapeutic areas.
Anticancer Activity
The DKP scaffold is a prominent feature in numerous natural and synthetic compounds with potent anticancer properties.[3] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Many natural products containing the DKP scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The structural diversity of these natural products provides a rich source of inspiration for the design of novel anticancer agents. Medicinal chemists have extensively explored modifications of the DKP core to improve potency, selectivity, and pharmacokinetic properties.[3]
Table 1: Anticancer Activity of Representative Piperazinone-Containing Compounds
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Mechanism of Action Highlights | Reference(s) |
| Glionitrin | Various human cancer cell lines | Potent in vitro activity | Antitumor and antiprion properties | [2] |
| Bergenin-piperazine hybrids | Tongue and oral cancer cell lines | Significant cytotoxic activity | Induction of apoptosis and cell cycle arrest at G0/G1 phase | [4] |
| Vindoline-piperazine conjugates | Breast and non-small cell lung cancer | GI50 values in the low micromolar range | Antiproliferative effects | |
| Triapine-piperazine analogs | Various cancer cell lines | Potent and selective anti-proliferative activity | Inhibition of the cell cycle at the G1/S phase | [5] |
Antiviral Activity
Piperazinone derivatives have emerged as a promising class of antiviral agents. A notable recent development is the discovery of novel piperazinone-fused hydroxypyridinones that exhibit potent inhibitory activity against Herpes Simplex Virus (HSV).[6] One lead compound, A50, demonstrated significant efficacy against both acyclovir-sensitive and -resistant HSV strains.[6] Mechanistic studies revealed that this compound inhibits viral gene transcription at a very early stage and also affects a later stage of viral replication, a mode of action distinct from that of acyclovir.[6] This discovery opens up new avenues for the development of therapies for HSV infections, particularly in the context of growing drug resistance.
Antimicrobial Activity
The piperazinone scaffold is also found in compounds with significant antibacterial and antifungal properties. The inherent structural features of piperazinones, such as their ability to participate in hydrogen bonding, make them suitable candidates for interacting with microbial targets. For example, the DKP natural product glionitrin has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).[2]
Central Nervous System (CNS) Activity
Derivatives of the piperazinone core have been investigated for their potential to modulate CNS targets. The rigid framework of the piperazinone ring is well-suited for interacting with the specific binding pockets of neurotransmitter receptors and enzymes. For instance, 2-piperazinone is a key intermediate in the synthesis of various CNS-active compounds, including anti-anxiety medications and antidepressants.[7] Furthermore, chiral piperazin-2-one derivatives have been incorporated into dermorphin analogues to study their opiate activities, highlighting the importance of stereochemistry in modulating CNS effects.[8]
Experimental Protocols
General Synthesis of a 2,5-Diketopiperazine (DKP)
The synthesis of 2,5-DKPs is typically achieved through the cyclization of a dipeptide precursor. The following is a generalized, representative protocol.
Step 1: Dipeptide Formation
-
Protect the amino group of the first amino acid (e.g., with a Boc or Cbz group).
-
Activate the carboxyl group of the protected amino acid (e.g., using DCC, HOBt, or by converting it to an acid chloride).
-
Couple the activated amino acid with the ester of a second amino acid in a suitable solvent (e.g., DMF or DCM).
-
Purify the resulting protected dipeptide ester by column chromatography.
Step 2: Deprotection and Cyclization
-
Selectively deprotect the N-terminal protecting group (e.g., using TFA for Boc or H2/Pd-C for Cbz).
-
Neutralize the resulting ammonium salt with a mild base (e.g., triethylamine or diisopropylethylamine).
-
Induce cyclization by heating the deprotected dipeptide ester in a high-boiling point solvent (e.g., toluene or xylene), often with a catalytic amount of a weak acid (e.g., acetic acid).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the resulting 2,5-diketopiperazine by recrystallization or column chromatography.
Diagram 1: General Synthetic Pathway for 2,5-Diketopiperazines
General synthesis of 2,5-DKPs.
Structure-Activity Relationships (SAR)
The biological activity of piperazinone derivatives can be significantly influenced by the nature and position of substituents on the core ring. For example, in the case of dermorphin analogues containing a piperazin-2-one moiety, the configuration of the phenylalanine residue and the replacement of the piperazin-2-one ring with a piperazine ring were found to be critical for their opiate activities.[8] This highlights the subtle interplay between the core scaffold and its substituents in determining the pharmacological profile.
Diagram 2: Key Structural Features Influencing Biological Activity
SAR of piperazinone derivatives.
Conclusion and Future Perspectives
The piperazinone core, particularly in the form of 2,5-diketopiperazines, represents a structurally and biologically significant scaffold in drug discovery. Its presence in a vast number of natural products with diverse pharmacological activities is a testament to its evolutionary optimization. The unique combination of conformational rigidity, metabolic stability, and synthetic tractability makes the piperazinone core an attractive starting point for the development of novel therapeutics.
Future research in this area will likely focus on:
-
The exploration of novel piperazinone-containing natural products from underexplored biological sources.
-
The development of new synthetic methodologies to access a wider range of structurally diverse piperazinone derivatives.
-
The application of computational methods to better understand the structure-activity relationships of piperazinone-based compounds and to guide the design of more potent and selective drug candidates.
-
The investigation of piperazinone derivatives as chemical probes to elucidate complex biological pathways.
As our understanding of the biological significance of the piperazinone core continues to grow, it is poised to play an increasingly important role in the development of the next generation of medicines.
References
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A Technical Guide to Piperazin-2-one Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: Piperazin-2-one is a six-membered heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. Its unique combination of a rigid piperazine ring and a lactam functionality provides an excellent platform for developing peptidomimetics and novel therapeutic agents. The hydrochloride salt form enhances the compound's stability, solubility, and handling characteristics, making it an ideal starting material for drug discovery pipelines. This guide provides an in-depth analysis of Piperazin-2-one hydrochloride, covering its synthesis, chemical properties, and diverse applications in modern drug development, with a focus on oncology and virology.
The Piperazin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine moiety is a cornerstone in the design of biologically active compounds, found in numerous FDA-approved drugs.[1] The piperazin-2-one derivative retains the core advantages of the piperazine ring—such as its ability to improve the pharmacokinetic profile of a molecule—while introducing a lactam group that imparts specific conformational constraints.[1][2] This structural feature is particularly valuable for designing peptidomimetics, where the piperazin-2-one core can mimic a dipeptide unit, positioning substituents in a well-defined spatial orientation to interact with biological targets.[3]
The Critical Role of the Hydrochloride Salt
Like many amine-containing pharmaceutical intermediates, Piperazin-2-one is frequently prepared and utilized as its hydrochloride (HCl) salt. The rationale for this choice is threefold:
-
Enhanced Stability: The salt form is generally more crystalline and less susceptible to degradation than the free base.[4]
-
Improved Solubility: The hydrochloride salt typically exhibits greater solubility in aqueous and protic solvents, which is advantageous for both reaction workups and biological assays.[5]
-
Ease of Handling: The free base can be hygroscopic and absorb atmospheric CO2, whereas the HCl salt is a stable, free-flowing solid.[6]
Synthesis of this compound
The synthesis of piperazin-2-one can be approached through various routes, ranging from classical cyclization reactions to modern, highly efficient cascade methodologies. The choice of pathway is often dictated by the desired scale, substrate availability, and the need for structural diversity.
Synthetic Route A: Classical Intramolecular Cyclization
A common and well-documented approach involves the reaction of an ethylenediamine derivative with an acetate carrying a suitable leaving group, followed by cyclization. A prominent method utilizes reagents like ethyl chloroacetate.[7] The causality behind this strategy is a two-step process: an initial nucleophilic substitution where one nitrogen of the diamine attacks the electrophilic carbon of the chloroacetate, followed by an intramolecular aminolysis where the second nitrogen attacks the ester carbonyl, eliminating ethanol to form the stable six-membered lactam ring.
Synthetic Route B: Modern Cascade Reactions
More recent advancements focus on cascade or one-pot reactions that form multiple chemical bonds in a single operation, significantly improving synthetic efficiency. Researchers have developed metal-promoted transformations that utilize substrates like chloro allenylamides, primary amines, and aryl iodides to construct the piperazin-2-one core with two points of diversity.[3][8] The value of this approach lies in its suitability for combinatorial synthesis, allowing for the rapid generation of compound libraries for high-throughput screening.[8]
Caption: General workflow for the synthesis of Piperazin-2-one HCl.
Data Summary: Comparison of Synthetic Routes
| Feature | Route A: Classical Cyclization[7] | Route B: Cascade Reaction[3][8] |
| Starting Materials | Ethylamine chloride, Ethyl chloroacetate | Chloro allenylamide, Primary amine, Aryl iodide |
| Key Reagents | Organic base (e.g., K2CO3, Triethylamine) | Palladium catalyst, Silver salt, Base (Cs2CO3) |
| Reaction Type | Two-step: Substitution then Cyclization | One-pot, multi-component cascade |
| Yield | Moderate to Good (e.g., ~80%) | Good |
| Advantages | Well-established, readily available starting materials | High efficiency, introduces two points of diversity |
| Disadvantages | Less atom-economical, may require purification of intermediates | Requires specialized starting materials and catalysts |
Experimental Protocol: Synthesis via Classical Cyclization
This protocol is adapted from established methodologies for the preparation of piperazin-2-one, followed by conversion to its hydrochloride salt.[7]
-
Reaction Setup: To a 1 L reaction kettle, add ethylamine chloride (7.9 g), ethyl chloroacetate (18.3 g), and isopropanol (800 g).
-
Initial Reaction: Heat the mixture to 70°C and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial reaction, add ammonium acetate (11.55 g) and triethylamine (2.0 g) to the mixture. Increase the temperature to 80°C and continue stirring for another 12 hours.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. The crude product will crystallize out of the solution. Filter the solid and dry it under a vacuum. This yields the piperazin-2-one free base.
-
Salt Formation: Dissolve the crude piperazin-2-one free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) while stirring.
-
Purification: The this compound will precipitate. Collect the solid by filtration. For higher purity, recrystallize the product from an acetone-water mixture and decolorize with activated carbon to obtain the final product as light white crystals.
Physicochemical Properties and Reactivity
This compound is a stable crystalline solid. Its structure offers distinct sites for chemical modification, making it a versatile building block.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉ClN₂O | [9] |
| Molar Mass | 136.58 g/mol | [9] |
| IUPAC Name | piperazin-2-one;hydrochloride | [10] |
| CAS Number | 5625-67-2 (for free base) | [10] |
| Appearance | White crystalline powder | [5] |
Reactivity and Derivatization
The primary site for synthetic modification is the secondary amine at the N4 position. This nitrogen atom acts as a nucleophile, readily participating in a variety of reactions to introduce diverse functional groups. This versatility is the cornerstone of its utility in creating libraries of compounds for drug discovery.
-
N-Alkylation: Reaction with alkyl halides or similar electrophiles introduces alkyl chains, which can modulate lipophilicity and target engagement.[1]
-
N-Arylation: Buchwald-Hartwig amination or nucleophilic aromatic substitution reactions can attach aryl or heteroaryl rings, often a key pharmacophore for interacting with protein targets.[1]
-
N-Acylation: Reaction with acyl chlorides or anhydrides forms a stable amide bond, useful for introducing further functionality.
Caption: Key reactive site on the Piperazin-2-one scaffold for diversification.
Applications in Drug Development
The piperazin-2-one scaffold is an important intermediate for synthesizing a wide range of pharmacologically active compounds.[11] Its derivatives have shown significant potential in several therapeutic areas.
Anticancer Agents
Recent research has highlighted the potential of piperazin-2-one derivatives in oncology. A study published in 2024 detailed the design and synthesis of acetophenone/piperazin-2-one (APPA) hybrids as selective agents against triple-negative breast cancer (TNBC).[12] One lead compound, 1j , demonstrated potent antiproliferative activity against MDA-MB-468 cancer cells.[12] The mechanism of action involves selectively causing DNA damage, which leads to the accumulation of γH2AX and P53, key markers of DNA strand breaks. This damage prevents repair pathways, induces cell cycle arrest in the S/G2 phase, and ultimately triggers cell death.[12]
Caption: Simplified pathway of APPA hybrids in Triple-Negative Breast Cancer cells.[12]
Antiviral Activity
Piperazin-2-one derivatives have also been investigated for their antiviral properties. A study demonstrated that certain trisubstituted piperazin-2-one derivatives are capable of inhibiting adenovirus replication, indicating their potential as a scaffold for developing new antiviral therapies.[11]
Central Nervous System (CNS) Activity
The broader class of piperazine derivatives is well-known for its wide range of activities on the central nervous system, including antipsychotic, antidepressant, and anxiolytic effects.[13][14] These compounds often act by modulating neurotransmitter receptors such as serotonin and dopamine.[15] The rigid, peptidomimetic nature of the piperazin-2-one core makes it an attractive scaffold for designing novel CNS agents with improved selectivity and potency.
Data Summary: Applications of Piperazin-2-one Derivatives
| Therapeutic Area | Derivative Class | Biological Target / Mechanism | Reference |
| Oncology | Acetophenone/piperazin-2-one hybrids | Induces DNA damage, inhibits DNA repair, causes S/G2 cell cycle arrest in TNBC cells. | [12] |
| Virology | Trisubstituted piperazin-2-ones | Inhibition of adenovirus replication. | [11] |
| CNS Disorders | (Potential) Substituted piperazin-2-ones | Modulation of neurotransmitter receptors (e.g., serotonin, dopamine). | [13][15] |
| Opiate Activity | Chiral piperazin-2-one pseudo-tetrapeptides | Opiate receptor modulation. | [11] |
Conclusion and Future Outlook
This compound is a high-value chemical intermediate whose importance in medicinal chemistry continues to grow. Its structural rigidity, synthetic tractability, and the stability afforded by the hydrochloride salt form make it an indispensable tool for drug discovery professionals. Current research has validated its role as a core scaffold in developing targeted anticancer and antiviral agents. Future research will likely focus on expanding the diversity of piperazin-2-one libraries using advanced synthetic methods and exploring their potential in other therapeutic areas, particularly in targeting protein-protein interactions and developing novel CNS agents.
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Methodological & Application
Mastering the Synthesis of N-Substituted Piperazin-2-ones: A Guide to N-Alkylation Methodologies
Introduction: The Significance of the Piperazin-2-one Scaffold
The piperazin-2-one motif is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structural features, which combine elements of a lactam and a piperazine, allow it to serve as a versatile building block for creating compounds with a wide range of pharmacological activities. N-substituted piperazin-2-ones are integral components of molecules targeting various diseases, including cancer, neurological disorders, and infectious agents. The ability to precisely install diverse substituents on the nitrogen atoms of the piperazin-2-one core is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of piperazin-2-one hydrochloride. We will delve into the core principles of several key synthetic strategies, offering field-proven insights into experimental design, reaction optimization, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical synthetic transformation.
Core Concepts: Navigating the N-Alkylation of this compound
Piperazin-2-one possesses two nitrogen atoms with differing reactivity: the amide nitrogen (N1) and the secondary amine nitrogen (N4). The N4 nitrogen is significantly more nucleophilic and is the primary site of alkylation under most conditions. The starting material is often the hydrochloride salt, which requires neutralization to liberate the free amine for reaction. The choice of N-alkylation strategy depends on the desired substituent (alkyl, aryl, etc.), the scale of the reaction, and the functional group tolerance of the substrates.
Herein, we will explore three primary methodologies for the N-alkylation of piperazin-2-one:
-
Direct N-Alkylation with Electrophiles: A classic and straightforward approach utilizing alkyl halides or other electrophilic reagents.
-
Reductive Amination: A powerful and versatile method for introducing a wide array of substituents via reaction with carbonyl compounds.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperazin-2-ones.
Methodology 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation via nucleophilic substitution is a fundamental method for forming a new carbon-nitrogen bond.[1][2][3] The reaction involves the attack of the nucleophilic N4 nitrogen of piperazin-2-one on an electrophilic carbon atom of an alkyl halide.
Causality Behind Experimental Choices
-
The Role of the Base: this compound must be neutralized to generate the free amine, which is the active nucleophile. A base is also required to scavenge the proton generated during the alkylation reaction. The choice of base is critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and offer good reactivity with minimal side reactions.[1] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the SN2 reaction.[1][4]
-
Controlling Mono-alkylation: A key challenge in the alkylation of piperazine derivatives is preventing dialkylation, although for piperazin-2-one, the N1 amide nitrogen is significantly less reactive than the N4 amine. To further favor mono-alkylation, a slight excess of the piperazin-2-one starting material can be used.[5]
Visualizing the Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of Piperazin-2-one.
Experimental Protocol: Direct N-Alkylation of this compound
Materials:
-
This compound (1.0 eq.)
-
Alkyl halide (e.g., Benzyl bromide) (1.0 - 1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Add anhydrous DMF (10-20 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.5 - 3.0 eq.) to the suspension. The base will neutralize the hydrochloride salt and the acid generated during the reaction.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1.0 - 1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-90°C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 3 to 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of DMF.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-piperazin-2-one.
Methodology 2: Reductive Amination
Reductive amination is a highly versatile and widely used method for the N-alkylation of amines.[2][6] It proceeds in two steps, often in a single pot: the formation of an iminium ion from the piperazin-2-one and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding N-alkylated product.[6]
Causality Behind Experimental Choices
-
In Situ Amine Formation: Starting with this compound, a base like triethylamine is added to generate the free amine in situ.[6]
-
Iminium Ion Formation: The reaction between the amine and the carbonyl compound is often reversible and can be favored by removing the water formed. However, with the use of specific reducing agents, this is often not necessary.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less basic and more tolerant of acidic conditions that can favor iminium ion formation compared to other hydrides like sodium borohydride (NaBH₄). This selectivity prevents the formation of quaternary ammonium salts.[5]
Visualizing the Mechanism: Reductive Amination
Caption: Simplified mechanism of Reductive Amination.
Experimental Protocol: Reductive Amination of this compound
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (1.1 - 1.2 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent (DCM or DCE).
-
Add triethylamine (2.2 eq.) to the mixture and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free base.[6]
-
Add the aldehyde or ketone (1.1 - 1.2 eq.) to the reaction mixture.
-
Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the iminium ion intermediate.[6]
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq.) in the anhydrous solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture. The addition may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[1]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Methodology 3: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[8][9][10] This method allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine under relatively mild conditions, offering a broad substrate scope.[8][10] For piperazin-2-one, this reaction enables the synthesis of N-aryl derivatives, which are prevalent in many pharmaceuticals.[9][11]
Causality Behind Experimental Choices
-
Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand.[9] Sterically hindered and electron-rich ligands are often required to facilitate the catalytic cycle, especially for less reactive aryl chlorides.[9] Common catalyst systems include Pd₂(dba)₃ with ligands like XantPhos or BINAP.[9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaO-t-Bu) and cesium carbonate (Cs₂CO₃) are frequently used.[9]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation of Piperazin-2-one
Materials:
-
This compound (1.2 - 1.5 eq.)
-
Aryl halide (e.g., 4-Bromotoluene) (1.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (mol%)
-
Phosphine ligand (e.g., XantPhos) (mol%)
-
Base (e.g., NaO-t-Bu or Cs₂CO₃) (1.4 - 2.0 eq.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), and the base (1.4 - 2.0 eq.). Note: If using the free base of piperazin-2-one, adjust stoichiometry accordingly.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-piperazin-2-one.
Comparative Summary of N-Alkylation Methods
| Method | Key Features | Advantages | Disadvantages |
| Direct Alkylation | Nucleophilic substitution with alkyl halides. | Simple, straightforward, readily available reagents. | Can be difficult to control mono-alkylation; may require forcing conditions. |
| Reductive Amination | Reaction with aldehydes/ketones followed by reduction. | High versatility, broad substrate scope, mild conditions, avoids over-alkylation.[5][6] | Requires a suitable carbonyl compound; reducing agent handling. |
| Buchwald-Hartwig Amination | Pd-catalyzed coupling with aryl halides/triflates. | Excellent for N-arylation, high functional group tolerance, mild conditions.[10] | Requires an expensive catalyst system, sensitive to air and moisture. |
Conclusion and Future Outlook
The N-alkylation of this compound is a fundamental transformation that unlocks a vast chemical space for drug discovery and development. The choice of method—be it the classic direct alkylation, the versatile reductive amination, or the powerful Buchwald-Hartwig amination—should be guided by the specific synthetic goal and the nature of the desired substituent. By understanding the principles behind each protocol and carefully selecting the reaction conditions, researchers can efficiently synthesize libraries of N-substituted piperazin-2-ones for biological evaluation. As catalytic methods continue to evolve, we can anticipate the development of even more efficient, selective, and sustainable approaches to the functionalization of this important heterocyclic scaffold.
References
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Petkovic, M., et al. (2024). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry. Available at: [Link]
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Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Available at: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. Available at: [Link]
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Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Available at: [Link]
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Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH. Available at: [Link]
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Request PDF. (2025). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]
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ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
PubMed. (2002). Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. Available at: [Link]
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MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
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PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
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PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
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PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Available at: [Link]
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The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
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NIH. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available at: [Link]
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NIH. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Available at: [Link]
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ResearchGate. (2019). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available at: [Link]
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ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]
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Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
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NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
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Application Notes & Protocols: N-arylation of Piperazin-2-one Hydrochloride
Abstract
This document provides a comprehensive technical guide for the N-arylation of piperazin-2-one hydrochloride, a critical transformation in the synthesis of medicinally relevant compounds. The N-aryl piperazin-2-one scaffold is a privileged structure found in numerous biologically active agents.[1][2][3] This guide details field-proven protocols for both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation reactions. It offers an in-depth analysis of mechanistic considerations, practical experimental setups, data-driven insights for reaction optimization, and a thorough troubleshooting guide designed for researchers, chemists, and drug development professionals.
Introduction and Strategic Importance
The piperazine-2-one moiety is a cornerstone in modern medicinal chemistry. Its incorporation into molecules often imparts favorable pharmacokinetic properties. When N-arylated, this scaffold provides a rigid, three-dimensional framework that can effectively present substituents for interaction with biological targets. Consequently, N-aryl piperazin-2-ones are integral to a wide range of pharmaceuticals and clinical candidates.[4][5]
The direct N-arylation of piperazin-2-one is the most convergent and flexible strategy for synthesizing diverse libraries of these compounds. However, the starting material is typically supplied as a hydrochloride salt to improve shelf-life and handling. This necessitates careful consideration of reaction conditions, as the presence of the HCl salt requires stoichiometric addition of a base to liberate the free, nucleophilic secondary amine in situ before the catalytic cycle can commence.
This guide focuses on the two most powerful and widely adopted cross-coupling methodologies for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.[6][7]
Mechanistic Considerations: A Tale of Two Metals
A foundational understanding of the catalytic cycles is crucial for rational optimization and troubleshooting.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[6] The reaction is believed to proceed through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8][9]
The Catalytic Cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[9]
-
Amine Coordination & Deprotonation: The piperazin-2-one coordinates to the Pd(II) center, and a base facilitates deprotonation of the nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired N-aryl piperazin-2-one product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6][8]
The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to promote the reductive elimination step and prevent undesired side reactions.[10]
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical, cost-effective alternative to palladium-catalyzed methods.[11][12] While historically requiring harsh conditions, modern protocols using specific ligands have enabled these reactions to proceed under milder temperatures.[7][13] The mechanism, while still debated, is generally thought to involve a Cu(I)/Cu(III) cycle.[13]
Key Mechanistic Steps:
-
Ligand Exchange/Amine Coordination: The piperazin-2-one coordinates to a Cu(I) salt.
-
Oxidative Addition: The aryl halide adds to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-N bond is formed, releasing the N-aryl piperazin-2-one and regenerating a Cu(I) species.[14]
Ligands such as 1,10-phenanthroline or N,N'-dimethyl-1,2-ethanediamine are often crucial for stabilizing the copper intermediates and increasing the solubility and efficacy of the catalyst.[15]
Detailed Experimental Protocols
The following protocols are robust starting points. Optimization for specific substrates is highly recommended.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is particularly effective for a broad range of aryl bromides and electron-deficient aryl chlorides.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃), finely powdered and flame-dried
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 equiv.), aryl halide (1.0 equiv.), and Cs₂CO₃ (2.5 equiv.).
-
Catalyst Premixing: In a separate vial inside a glovebox, add Pd₂(dba)₃ (2 mol %) and Xantphos (4 mol %). Dissolve in a small amount of the reaction solvent.
-
Assembly: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Add the anhydrous solvent (to achieve a 0.1 M concentration with respect to the aryl halide) via syringe. Then, add the pre-mixed catalyst solution.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: A flowchart illustrating the key steps in the experimental protocol.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is a cost-effective alternative, particularly suitable for aryl iodides.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Phosphate (K₃PO₄), finely powdered and flame-dried
-
Anhydrous Dimethylformamide (DMF) or Ethylene Glycol[14]
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (10 mol %), 1,10-Phenanthroline (20 mol %), this compound (1.5 equiv.), aryl iodide (1.0 equiv.), and K₃PO₄ (3.0 equiv.).
-
Assembly: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe to achieve a 0.2 M concentration.
-
Reaction: Heat the mixture to 120-130 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and add aqueous ammonia solution to complex the copper salts. Stir for 30 minutes.
-
Purification: Separate the organic layer and wash it sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary and Substrate Scope
The choice of catalytic system can significantly impact the reaction outcome depending on the electronic and steric nature of the aryl halide.
Table 1: Representative Yields for Palladium-Catalyzed N-Arylation of Piperazin-2-one
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85-95 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| 2-Bromopyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 80-90 |
| 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 88-96 |
Yields are representative and based on literature for similar substrates. Actual yields may vary.
Table 2: Representative Yields for Copper-Catalyzed N-Arylation of Piperazin-2-one
| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Iodoanisole | 1,10-Phenanthroline | K₃PO₄ | DMF | 120 | 24 | 70-80 |
| 3-Iodonitrobenzene | None | K₂CO₃ | Ethylene Glycol | 130 | 36 | 65-75 |
| 1-Iodonaphthalene | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
Yields are representative and based on literature for similar substrates. Actual yields may vary.
Troubleshooting and Optimization
Even robust protocols can require optimization. Below are common issues and field-proven solutions.[10][16]
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive Catalyst | Ensure Pd source is active. Use a pre-catalyst if available. Ensure anhydrous/anaerobic conditions. |
| 2. Insufficient Base Strength/Solubility | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered. | |
| 3. Poor Ligand Choice | For electron-rich or hindered aryl chlorides, switch to a bulkier, more electron-rich ligand (e.g., RuPhos, BrettPhos). | |
| Hydrodehalogenation | 1. Presence of Water/Protic Source | Rigorously dry all reagents, solvents, and glassware. |
| (Ar-X → Ar-H) | 2. Slow Reductive Elimination | Increase ligand:Pd ratio. Switch to a more electron-rich ligand to accelerate C-N bond formation. |
| Formation of Bis-arylated Byproduct | 1. Incorrect Stoichiometry | Use a slight excess of this compound (1.2-1.5 equiv.). |
| 2. High Reactivity | Consider slow addition of the aryl halide to the reaction mixture to maintain a relative excess of the amine nucleophile. |
| Low Yield with Aryl Chlorides | 1. Difficult Oxidative Addition | Switch to a more electron-rich, sterically hindered phosphine ligand (e.g., RuPhos, XPhos). Use a stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS). |
Conclusion
The N-arylation of this compound is a highly enabling transformation for drug discovery and development. Both Palladium- and Copper-catalyzed methods provide powerful and flexible routes to the desired products. Success is predicated on the careful selection of catalyst, ligand, base, and solvent, tailored to the specific substrate . By understanding the underlying mechanisms and anticipating common challenges, researchers can efficiently synthesize a vast array of N-aryl piperazin-2-one derivatives for biological evaluation.
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Sci-Hub. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Taylor & Francis Online. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. [Link]
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MDPI. (n.d.). Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain. [Link]
-
National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
Royal Society of Chemistry. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. [Link]
-
Semantic Scholar. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]
-
UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
PubMed. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]
-
National Institutes of Health. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. [Link]
-
PubMed. (n.d.). Synthesis and biological activity of piperazine derivatives of phenothiazine. [Link]
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ResearchGate. (n.d.). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. [Link]
-
Scientia Iranica. (n.d.). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. [Link]
-
PubMed. (n.d.). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. [Link]
-
National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. [Link]
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SciSpace. (n.d.). Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald-. [Link]
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MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. [Link]
-
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-
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Macmillan Group, Princeton University. (n.d.). Enantioselective Copper-Catalyzed Construction of Aryl Pyrroloindolines via an Arylation−Cyclization Cascade. [Link]
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The Strategic Deployment of Piperazin-2-one Hydrochloride in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective cancer therapeutics is a driving force in medicinal chemistry. Within the vast landscape of heterocyclic scaffolds, the piperazin-2-one core has emerged as a privileged structure, underpinning the development of a diverse array of biologically active molecules. Its inherent structural features, including a combination of amide and amine functionalities, offer a versatile platform for chemical modification, enabling the synthesis of compounds with potent and selective anticancer properties. This guide provides an in-depth exploration of the synthetic utility of piperazin-2-one hydrochloride, offering detailed protocols and a rationale for its application in the design and synthesis of next-generation anticancer agents.
The Piperazin-2-one Scaffold: A Privileged Motif in Oncology
The piperazine ring system is a recurring motif in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2] The piperazin-2-one modification introduces a lactam functionality, which not only influences the molecule's three-dimensional conformation but also provides a key site for hydrogen bonding interactions with biological targets. This unique combination of features makes piperazin-2-one a valuable building block for creating compounds that can modulate the activity of various protein targets implicated in cancer, including protein kinases and enzymes involved in cell signaling pathways.[3]
The hydrochloride salt of piperazin-2-one is often the preferred starting material in synthetic campaigns due to its enhanced stability and ease of handling compared to the free base. The presence of the hydrochloride necessitates the use of a base in subsequent reactions to liberate the nucleophilic secondary amine, a crucial consideration in the design of synthetic protocols.
Synthetic Strategies and Key Reactions
The versatility of the piperazin-2-one scaffold stems from the reactivity of its two nitrogen atoms. The secondary amine (N4) is a potent nucleophile, readily participating in a variety of bond-forming reactions. The amide nitrogen (N1) can also be functionalized, although it is generally less reactive. Key synthetic transformations involving this compound in the construction of anticancer agents include N-acylation, N-alkylation, and participation in multicomponent reactions.
N-Acylation: Forging Amide Linkages
N-acylation of the piperazin-2-one core is a widely employed strategy to introduce diverse aryl and heteroaryl moieties, often leading to compounds with significant cytotoxic activity.[4][5] This reaction typically involves the coupling of piperazin-2-one with a carboxylic acid derivative, most commonly an acyl chloride or a carboxylic acid activated with a coupling agent.
Protocol 1: Synthesis of N-Benzoyl Piperazin-2-one Derivatives
This protocol details the synthesis of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which have demonstrated significant cytotoxicity against various cancer cell lines.[4] While this example starts from a different piperazine derivative, the fundamental N-acylation step is directly applicable to this compound.
Reaction Scheme:
Caption: General scheme for N-acylation of piperazin-2-one.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise. Allow the mixture to stir for 15-20 minutes to ensure the formation of the free base.
-
Dissolve the substituted benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl piperazin-2-one derivative.
Causality of Experimental Choices:
-
Use of Hydrochloride Salt and Base: Starting with the hydrochloride salt ensures stability and ease of handling. The addition of a base, such as triethylamine, is crucial to deprotonate the piperazinium ion, generating the nucleophilic free amine required for the reaction to proceed. An excess of the base is used to neutralize both the starting hydrochloride and the HCl generated during the acylation.[6]
-
Anhydrous Conditions: The use of anhydrous solvent is important to prevent the hydrolysis of the reactive acyl chloride.
-
Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize the formation of side products.
N-Alkylation: Expanding Structural Diversity
N-alkylation of the piperazin-2-one core with various alkyl and aryl halides is another powerful strategy for generating libraries of anticancer compounds. This reaction introduces a linker that can be further functionalized or can position a key pharmacophore for optimal interaction with a biological target.[7][8]
Protocol 2: N-Alkylation of Piperazin-2-one with Heterocyclic Halides
This protocol is adapted from the synthesis of various N-alkylated piperazine derivatives and can be applied to this compound for the introduction of heterocyclic moieties, which are prevalent in kinase inhibitors.[2][3]
Reaction Scheme:
Caption: General scheme for N-alkylation of piperazin-2-one.
Materials:
-
This compound
-
Substituted heterocyclic halide (e.g., 2-chloro-N-[4-(pyridin-4-yl)thiazol-2-yl]acetamide)
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Standard glassware for reaction, workup, and purification.
Procedure:
-
To a solution of the heterocyclic halide (1.0 eq) in anhydrous acetonitrile, add this compound (1.2 eq) and anhydrous potassium carbonate (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperazin-2-one derivative.
Causality of Experimental Choices:
-
Choice of Base: A solid inorganic base like potassium carbonate is often used in N-alkylation reactions. It is strong enough to deprotonate the piperazinium salt and neutralize the generated acid but is generally less nucleophilic than organic amine bases, reducing the risk of side reactions.[9]
-
Solvent: Acetonitrile is a common polar aprotic solvent for N-alkylation reactions, as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
-
Stoichiometry: A slight excess of the this compound can be used to ensure complete consumption of the often more valuable heterocyclic halide.
Multicomponent Reactions: A Pathway to Complexity
Multicomponent reactions (MCRs), such as the Ugi reaction, offer a powerful and efficient approach to rapidly generate molecular diversity from simple starting materials.[10] The piperazin-2-one scaffold can be incorporated into MCRs to create complex, polycyclic structures with potential anticancer activity.
A notable example is the synthesis of tryptamine-piperazine-2,5-dione conjugates via a post-Ugi cascade reaction.[10] While this example leads to a piperazine-2,5-dione, the underlying principles of using a piperazine-based component in an MCR are highly relevant. The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Subsequent intramolecular cyclization can then lead to the formation of a piperazin-2-one or related heterocyclic core.[11]
Conceptual Workflow for a Piperazin-2-one-based Ugi Reaction:
Caption: Conceptual workflow for a Ugi reaction involving piperazin-2-one.
This strategy allows for the introduction of multiple points of diversity in a single synthetic operation, making it a highly efficient tool for the generation of compound libraries for high-throughput screening.
Data Presentation
| Compound Class | Synthetic Method | Key Reagents | Typical Yields (%) | Reference |
| N-Benzoyl Piperazin-2-ones | N-Acylation | Piperazin-2-one HCl, Benzoyl Chloride, Et3N | 60-85 | [4][5] |
| N-Alkyl Piperazin-2-ones | N-Alkylation | Piperazin-2-one HCl, Alkyl Halide, K2CO3 | 50-75 | [2][7] |
| Fused Piperazin-2-ones | Multicomponent Reaction | Piperazin-2-one, Aldehyde, Isocyanide, Carboxylic Acid | 40-70 | [10][11] |
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in the synthesis of novel anticancer agents. Its unique structural features and reactivity allow for the facile introduction of diverse chemical functionalities through well-established synthetic methodologies such as N-acylation and N-alkylation, as well as through more advanced strategies like multicomponent reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute synthetic campaigns aimed at the discovery of the next generation of piperazin-2-one-based cancer therapeutics. Future efforts in this area will likely focus on the development of more stereoselective synthetic methods to access chiral piperazin-2-one derivatives and the exploration of novel multicomponent reactions to further expand the accessible chemical space.
References
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He, W., et al. (2018). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 8(3), 1509-1512. Available at: [Link]
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Evren, A. E., et al. (2019). Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 16(5), 547-555. Available at: [Link]
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Wang, L., et al. (2022). An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity. Scientific Reports, 12(1), 20088. Available at: [Link]
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Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Available at: [Link]
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Gáspár, R., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 7929. Available at: [Link]
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Młynarska, E., et al. (2020). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 25(21), 5143. Available at: [Link]
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Turan-Zitouni, G., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071-8081. Available at: [Link]
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Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. Available at: [Link]
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Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4192-4209. Available at: [Link]
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Dömling, A., et al. (2020). Multicomponent Assembly of Diverse Pyrazin-2(1H)-one Chemotypes. The Journal of Organic Chemistry, 85(15), 9673-9686. Available at: [Link]
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Tuncbilek, M., et al. (2012). Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. International journal of molecular sciences, 13(7), 8071–8081. Available at: [Link]
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Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
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Kumar, R., et al. (2018). Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. Molecules, 23(1), 133. Available at: [Link]
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Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. Available at: [Link]
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Soral, P., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9999. Available at: [Link]
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Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. Available at: [Link]
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Application of Piperazin-2-one Hydrochloride in Antimicrobial Drug Discovery: A Technical Guide for Researchers
Introduction: The Urgent Need for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) poses a significant threat to global health, necessitating the urgent discovery and development of new therapeutic agents with novel mechanisms of action. In this context, heterocyclic compounds have emerged as a promising foundation for the design of new drugs. Among these, the piperazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] This application note focuses on a key derivative, piperazin-2-one hydrochloride, as a versatile starting material and core scaffold for the synthesis of novel antimicrobial candidates. Its unique structural features provide a foundation for creating diverse chemical libraries for screening against multidrug-resistant pathogens.
Chemical Profile of this compound
This compound is the salt form of piperazin-2-one, a six-membered heterocyclic compound containing two nitrogen atoms and a carbonyl group. The hydrochloride salt enhances its stability and solubility in aqueous media, making it an ideal starting material for various chemical transformations.
Synthesis of Piperazin-2-one:
The synthesis of piperazin-2-one can be achieved through a multi-step process. A common method involves the reaction of ethylenediamine with a chloro- or bromo-acetate derivative.[3] Another approach involves the reaction of ethyl chloride, ethyl chloroacetate, and ammonium acetate in an organic solvent, followed by crystallization.[3]
A generalized workflow for the synthesis of piperazin-2-one is depicted below:
Caption: General workflow for the synthesis of piperazin-2-one.
This compound as a Scaffold in Antimicrobial Drug Discovery
While this compound itself may not exhibit potent antimicrobial activity, its true value lies in its utility as a versatile scaffold for the synthesis of a diverse range of derivatives. The presence of reactive sites, including the secondary amine and the active methylene group adjacent to the carbonyl, allows for various chemical modifications.
Structure-Activity Relationship (SAR) Insights:
Studies on various piperazine derivatives have provided valuable insights into their structure-activity relationships (SAR) for antimicrobial activity.[4][5] Key findings suggest that:
-
Substitutions on the Nitrogen Atoms: Modifications at the N1 and N4 positions of the piperazine ring significantly influence biological activity.
-
Aromatic and Heterocyclic Moieties: The introduction of aromatic or heterocyclic rings can enhance antimicrobial potency.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on appended aromatic rings can lead to increased antibacterial activity.[4][6]
These SAR principles can guide the rational design of novel piperazin-2-one derivatives with improved antimicrobial profiles.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in an antimicrobial drug discovery workflow.
Protocol 1: General Synthesis of a Piperazin-2-one Derivative Library
This protocol outlines a general method for the N-alkylation or N-arylation of this compound to generate a library of derivatives for screening.
Materials:
-
This compound
-
A diverse set of alkyl or aryl halides (e.g., benzyl bromide, substituted benzoyl chlorides)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
An appropriate solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Addition of Base: Add the base (2-3 equivalents) to the solution to neutralize the hydrochloride and deprotonate the secondary amine.
-
Addition of Electrophile: Slowly add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Characterization: Confirm the structure of the purified compound using analytical techniques such as NMR and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized piperazin-2-one derivatives against a panel of pathogenic bacteria.
Materials:
-
Synthesized piperazin-2-one derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle/solvent)
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of concentrations.
-
Preparation of Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 3: Cytotoxicity Assay - MTT Assay
It is crucial to assess the toxicity of promising antimicrobial compounds against mammalian cells to determine their therapeutic potential.[7]
Materials:
-
Synthesized piperazin-2-one derivatives
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Workflow for Antimicrobial Drug Discovery using this compound
The following diagram illustrates a comprehensive workflow for the discovery of novel antimicrobial agents starting from this compound.
Caption: A streamlined workflow for antimicrobial drug discovery.
Data Presentation
Quantitative data from the antimicrobial susceptibility and cytotoxicity assays should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 1: Example Data for Antimicrobial Activity and Cytotoxicity
| Compound ID | Modification on Piperazin-2-one | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC50 (µg/mL) vs. HEK293 | Selectivity Index (IC50/MIC) |
| P2O-001 | 4-chlorobenzyl | 16 | 32 | >128 | >8 |
| P2O-002 | 3,5-dinitrobenzoyl | 8 | 16 | 64 | 8 |
| P2O-003 | 2-pyridinylmethyl | 32 | 64 | >128 | >4 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 | >100 | >200 |
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel antimicrobial agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for generating libraries of compounds for screening. By following the outlined protocols for synthesis, antimicrobial susceptibility testing, and cytotoxicity evaluation, researchers can effectively explore the potential of piperazin-2-one derivatives in the ongoing battle against antimicrobial resistance. The integration of rational drug design based on SAR principles will be crucial in optimizing the potency and safety of these promising compounds.
References
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
-
Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. [Link]
-
Synthesis of Piperazin-2-ones. (n.d.). Thieme Chemistry. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Thieme Connect. [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (n.d.). Asian Pacific Journal of Health Sciences. [Link]
-
Synthesis of piperazin-2-one 9. (n.d.). ResearchGate. [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]
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-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. [Link]
-
Antimicrobial Activity of Novel Piperazine Molecules. (2024). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Synthesis and antimicrobial activity of new piperazine-based heterocyclic compounds. (2017). ResearchGate. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.). ResearchGate. [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central. [Link]
-
PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
Piperazine based antimicrobial polymers: a review. (2021). PubMed Central. [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (n.d.). ResearchGate. [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed. [Link]
-
Piperazine based antimicrobial polymers: a review. (2021). RSC Advances. [Link]
-
Antibacterial activity and mechanism of piperazine polymer. (2021). ResearchGate. [Link]
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Chiral Synthesis of Piperazin-2-one Derivatives: An Application Guide for Researchers
Introduction: The Significance of Chiral Piperazin-2-ones in Modern Drug Discovery
The piperazin-2-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of bioactive natural products and clinically significant pharmaceutical agents. Its inherent conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive building block for the design of peptidomimetics and small molecule inhibitors targeting complex biological systems. The introduction of chirality into the piperazin-2-one core further expands its chemical space, enabling the fine-tuning of pharmacological activity and the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. Consequently, the development of robust and efficient methods for the enantioselective synthesis of piperazin-2-one derivatives is of paramount importance to researchers in medicinal chemistry and drug development.
This comprehensive application note provides an in-depth guide to the state-of-the-art methodologies for the chiral synthesis of piperazin-2-one derivatives. We will delve into the mechanistic intricacies and practical applications of several key strategies, including transition-metal-catalyzed asymmetric reactions and organocatalytic one-pot procedures. Each section is designed to provide not only detailed, step-by-step protocols but also the underlying scientific rationale, empowering researchers to select and implement the most suitable synthetic route for their specific target molecules.
Methodology 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
The asymmetric hydrogenation of prochiral olefins and heteroaromatic compounds stands as a powerful and atom-economical method for the synthesis of chiral molecules. In the context of piperazin-2-one synthesis, the palladium-catalyzed asymmetric hydrogenation of readily accessible pyrazin-2-ol precursors offers a direct and efficient route to enantioenriched 5,6-disubstituted piperazin-2-ones.[1][2]
Scientific Rationale and Mechanistic Insights
The success of this methodology hinges on the tautomeric nature of the pyrazin-2-ol starting material. In the presence of a Brønsted acid, the pyrazin-2-ol (A) exists in equilibrium with its tautomers, 1,6-dihydropyrazin-2(3H)-one (B) and 4,5-dihydropyrazin-2(3H)-one (C). The asymmetric hydrogenation, catalyzed by a chiral palladium complex, proceeds through the reduction of the imine functionalities present in tautomers B and C. This process involves a dynamic kinetic resolution, where the rapid equilibration between the tautomers allows for the conversion of the entire substrate pool to a single, highly enantioenriched product.[1] The choice of a suitable chiral ligand is critical for achieving high enantioselectivity, as it dictates the facial selectivity of the hydride transfer from the palladium center to the imine substrate.
Caption: Proposed mechanism for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
This protocol is a representative example based on the work of Zhou and coworkers.[1]
Materials:
-
5,6-disubstituted pyrazin-2-ol (1.0 equiv)
-
Pd(OCOCF₃)₂ (3.0 mol%)
-
(R)-TolBINAP (3.3 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)
-
Dichloromethane (DCM), anhydrous
-
Benzene, anhydrous
-
Hydrogen gas (high pressure)
Procedure:
-
To a high-pressure autoclave equipped with a magnetic stir bar, add the 5,6-disubstituted pyrazin-2-ol, Pd(OCOCF₃)₂, (R)-TolBINAP, and TsOH·H₂O.
-
Under an inert atmosphere (e.g., argon or nitrogen), add a 1:1 mixture of anhydrous DCM and benzene.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 1000 psi.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperazin-2-one.
Data Summary: Substrate Scope and Performance
| Entry | R¹ | R² | Yield (%) | ee (%) |
| 1 | Ph | Ph | 95 | 90 |
| 2 | 4-MeC₆H₄ | 4-MeC₆H₄ | 96 | 89 |
| 3 | 4-FC₆H₄ | 4-FC₆H₄ | 94 | 88 |
| 4 | 2-Naphthyl | Ph | 95 | 88 |
| 5 | Me | Ph | 85 | 84 |
Methodology 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones
The palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern asymmetric synthesis, enabling the formation of chiral C-C and C-heteroatom bonds with high enantioselectivity. The Stoltz group has pioneered the application of this methodology to the synthesis of α-secondary and α-tertiary piperazin-2-ones, providing access to a class of compounds that are challenging to prepare by other means.[3][4]
Scientific Rationale and Mechanistic Insights
This reaction proceeds via a decarboxylative allylic alkylation of differentially N-protected piperazin-2-one substrates. The key intermediate is a palladium-π-allyl complex formed from the oxidative addition of a palladium(0) catalyst to an allylic carbonate precursor. A chiral phosphinooxazoline (PHOX) ligand is typically employed to induce asymmetry. The nucleophilic enolate, generated in situ, then attacks the π-allyl complex, leading to the formation of the α-allylated piperazin-2-one. The enantioselectivity is determined by the facial selectivity of the nucleophilic attack on the palladium-π-allyl intermediate, which is controlled by the chiral ligand.
Caption: Simplified catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation
This protocol is a representative example based on the work of Stoltz and coworkers.[3][4]
Materials:
-
N-protected piperazin-2-one allyl carbonate (1.0 equiv)
-
Pd₂(pmdba)₃ (5 mol%)
-
(S)-(CF₃)₃-t-BuPHOX (12.5 mol%)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add the N-protected piperazin-2-one allyl carbonate, Pd₂(pmdba)₃, and (S)-(CF₃)₃-t-BuPHOX to a reaction vial.
-
Add anhydrous toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 40 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral α-allylated piperazin-2-one.
Data Summary: Substrate Scope and Performance
| Entry | N-Protecting Group | R | Yield (%) | ee (%) |
| 1 | Bz | H | 99 | 97 |
| 2 | Bz | Me | 89 | 91 |
| 3 | Boc | H | 75 | 85 |
| 4 | Cbz | H | 82 | 88 |
| 5 | Bz | Ph | 86 | 94 |
Methodology 3: One-Pot Organocatalytic Synthesis
One-pot and cascade reactions have emerged as highly efficient and sustainable strategies in organic synthesis, minimizing waste and operational steps. An elegant one-pot approach to chiral 3-substituted piperazin-2-ones has been developed, leveraging the power of organocatalysis. This method involves a sequential Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[5][6]
Scientific Rationale and Mechanistic Insights
The reaction sequence is initiated by a Knoevenagel condensation between an aldehyde and an active methylene compound, such as (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea. The resulting electron-poor alkene then undergoes an asymmetric epoxidation, also catalyzed by the same chiral organocatalyst, using an oxidant like cumyl hydroperoxide. The final step is a domino ring-opening cyclization where a 1,2-diamine attacks the epoxide, leading to the formation of the piperazin-2-one ring. The enantioselectivity of the final product is established during the asymmetric epoxidation step, which is directed by the chiral organocatalyst.
Caption: Workflow for the one-pot organocatalytic synthesis of chiral piperazin-2-ones.
Experimental Protocol: General Procedure for One-Pot Synthesis
This protocol is a representative example based on published procedures.[5][6]
Materials:
-
Aldehyde (1.0 equiv)
-
(Phenylsulfonyl)acetonitrile (1.0 equiv)
-
Quinine-derived urea catalyst (e.g., eQNU) (10 mol%)
-
Cumyl hydroperoxide (CHP) (1.1 equiv)
-
1,2-Ethylenediamine (1.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Toluene, anhydrous
Procedure:
-
Knoevenagel Condensation: To a solution of the aldehyde and (phenylsulfonyl)acetonitrile in anhydrous toluene, add the quinine-derived urea catalyst. Stir at room temperature until the condensation is complete (monitored by TLC).
-
Asymmetric Epoxidation: Dilute the reaction mixture with toluene and cool to -20 °C. Add cumyl hydroperoxide dropwise and stir at this temperature until the epoxidation is complete.
-
Domino Ring-Opening Cyclization: Add the 1,2-ethylenediamine and triethylamine to the reaction mixture. Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral piperazin-2-one.
Data Summary: Substrate Scope and Performance
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | 4-Fluorobenzaldehyde | 90 | 96 |
| 2 | 4-Chlorobenzaldehyde | 85 | 95 |
| 3 | 4-Cyanobenzaldehyde | 88 | 94 |
| 4 | 2-Naphthaldehyde | 82 | 92 |
| 5 | Cinnamaldehyde | 75 | 90 |
Conclusion and Future Perspectives
The chiral synthesis of piperazin-2-one derivatives has witnessed significant advancements in recent years, driven by the development of innovative catalytic methodologies. The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the asymmetric allylic alkylation of N-protected piperazin-2-ones, and the one-pot organocatalytic approach each offer distinct advantages in terms of substrate scope, efficiency, and operational simplicity. The choice of the optimal synthetic strategy will depend on the specific substitution pattern of the target molecule and the desired scale of the synthesis.
As the demand for novel and structurally diverse chiral building blocks continues to grow in the pharmaceutical industry, we anticipate that further research in this area will focus on the development of even more efficient, selective, and sustainable methods for the synthesis of chiral piperazin-2-one derivatives. The exploration of new catalyst systems, the expansion of the substrate scope, and the application of these methodologies to the synthesis of complex drug candidates will undoubtedly remain active areas of investigation.
References
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Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
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Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7937-7948. [Link]
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Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
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Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]
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Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
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Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
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Application Note: High-Throughput Screening of Piperazin-2-one Derivative Libraries for Novel Drug Candidates
Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of marketed drugs.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, allow for favorable pharmacokinetics, such as improved aqueous solubility and oral bioavailability.[3] The piperazin-2-one core, a derivative of piperazine, retains these advantageous properties while offering distinct structural features for chemical elaboration.[4][5]
Libraries of piperazin-2-one derivatives have demonstrated a remarkable breadth of biological activities, including cytotoxic effects against various cancer cell lines, antiviral properties, and the ability to induce DNA damage in cancer cells.[6][7][8] For instance, certain acetophenone/piperazin-2-one hybrids have been identified as selective agents against triple-negative breast cancer (TNBC) by inducing DNA damage and cell cycle arrest. This proven potential makes piperazin-2-one derivative libraries a rich source for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a successful HTS campaign for piperazin-2-one derivative libraries. We will delve into the critical aspects of assay development, provide a detailed screening protocol, and outline a robust data analysis and hit validation workflow.
Assay Development and Optimization: The Foundation of a Successful Screen
The selection and development of a robust and reliable assay is the most critical phase in any HTS campaign.[9][10] Given the known cytotoxic and DNA-damaging activities of many piperazin-2-one derivatives, cell-based assays are highly relevant.[6][11][12]
Choosing the Right Assay: From Phenotypic to Target-Based
The initial screen can be either phenotypic or target-based. A common and effective starting point for a library with known cytotoxic potential is a cell viability assay . This approach is target-agnostic and identifies compounds that affect cell survival, a hallmark of many anti-cancer agents.
Commonly used HTS-compatible cell viability assays include:
-
ATP-based luminescent assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, providing a highly sensitive and robust readout.[13]
-
Resazurin reduction assays (e.g., alamarBlue®): Viable cells reduce resazurin to the fluorescent resorufin, offering a fluorescent or colorimetric endpoint.[13]
For a more targeted approach, if a specific mechanism is hypothesized, reporter gene assays can be employed.[13][14] For example, a reporter construct driven by a DNA damage-responsive promoter could identify compounds that specifically activate this pathway.
Protocol: Development of a Cell-Based Viability Assay
1. Cell Line Selection:
-
Choose a cell line relevant to the therapeutic area of interest (e.g., for an oncology screen, select a cancer cell line like A549 lung carcinoma or MDA-MB-468 triple-negative breast cancer cells).[6][7]
-
Ensure the selected cell line is robust, highly proliferative, and well-characterized.[15]
2. Miniaturization and Optimization:
-
Transition the assay from a 96-well to a 384- or 1536-well format to increase throughput and reduce reagent costs.[9][16]
-
Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Determine the optimal concentration of the detection reagent and incubation time to maximize the signal-to-background ratio.
-
Assess the assay's tolerance to DMSO, the solvent typically used for compound libraries. Keep the final DMSO concentration below 1% v/v to avoid solvent-induced toxicity.[9]
3. Assay Validation and Quality Control:
-
Before initiating the full screen, perform a "dry run" with positive and negative controls to assess the assay's performance.[16]
-
The Z-factor (Z') is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range of the signal and the data variation.[17] An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for HTS.[16]
Table 1: Example Assay Development Parameters for a 384-Well Cell Viability Screen
| Parameter | Condition | Rationale |
| Cell Line | A549 (Human Lung Carcinoma) | Relevant cancer cell line with robust growth characteristics. |
| Plate Format | 384-well, white, solid bottom | Suitable for luminescence detection and HTS automation. |
| Seeding Density | 1,000 cells/well | Optimized for exponential growth over a 72-hour incubation period. |
| Compound Conc. | 10 µM (final) | A standard concentration for primary single-point screens.[16] |
| DMSO Conc. | 0.5% (final) | Minimizes solvent toxicity while ensuring compound solubility. |
| Positive Control | Staurosporine (1 µM) | Potent inducer of cell death. |
| Negative Control | DMSO (0.5%) | Vehicle control. |
| Incubation Time | 72 hours | Allows for sufficient time for compounds to exert their effects. |
| Detection Reagent | CellTiter-Glo® Luminescent Cell Viability Assay | High sensitivity and a robust signal. |
| Acceptance Criteria | Z' ≥ 0.5 | Ensures the assay is robust enough for HTS.[16][17] |
High-Throughput Screening Workflow
The HTS process involves the rapid screening of the entire compound library against the validated assay.[15] This is typically accomplished using robotic automation to ensure consistency and minimize human error.[18]
Diagram: General HTS Workflow
Caption: A generalized workflow for a cell-based HTS campaign.
Protocol: Primary Screen for Piperazin-2-one Library
-
Compound Plating: Transfer a small volume (e.g., 50 nL) of each compound from the master library plates to 384-well assay plates using an acoustic liquid handler or pin tool.
-
Cell Seeding: Dispense the optimized number of cells (e.g., 1,000 cells in 50 µL of media) into each well of the compound-containing plates using a peristaltic pump-based reagent dispenser.[19]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Equilibrate the plates to room temperature and add the luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Signal Detection: Measure the luminescent signal using a plate reader.[13]
Data Analysis and Hit Validation: From Raw Data to Confirmed Hits
HTS generates vast amounts of data that require systematic analysis to identify true "hits."[18][20]
Primary Data Analysis and Hit Identification
-
Normalization: Raw data from each plate is normalized to the plate's internal controls (positive and negative). The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls or a fixed cutoff (e.g., >50% inhibition).
Hit Confirmation and Triage
The initial hits from a primary screen will inevitably contain false positives.[21] A multi-step validation process is crucial.
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Curves: Test the confirmed hits over a range of concentrations (e.g., 8-point dose-response) to determine their potency (IC₅₀).
-
Counter-Screening: Employ assays to identify and eliminate compounds that interfere with the assay technology itself (e.g., luciferase inhibitors for a luminescent assay) or are promiscuous hitters (Pan-Assay Interference Compounds, or PAINS).[21]
-
Orthogonal Assays: Validate hits using a different assay that measures a similar biological endpoint but with a different technology (e.g., a resazurin-based fluorescence assay to confirm hits from an ATP-based luminescence assay).
Secondary and Mechanistic Assays
Once hits are confirmed and triaged, secondary assays are used to elucidate their mechanism of action. Based on the known biology of piperazin-2-one derivatives, relevant secondary assays could include:
-
Apoptosis Assays: To determine if cell death is occurring via apoptosis (e.g., Caspase-Glo® 3/7 assay).
-
DNA Damage Assays: To specifically measure the induction of DNA damage (e.g., high-content imaging for γH2AX foci).
-
Selectivity Screening: Test the validated hits against a panel of other cancer cell lines and a normal, non-cancerous cell line to assess their selectivity.[6][7]
Diagram: Hit Validation Funnel
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Piperazin-2-one Hydrochloride: A Versatile Scaffold for Modern Drug Design
Introduction: The Privileged Status of Piperazin-2-one in Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents hinges on the strategic selection of molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and the ability to engage with biological targets in a precise and potent manner. Among the pantheon of heterocyclic structures, the piperazin-2-one moiety has emerged as a "privileged scaffold," a distinction reserved for molecular frameworks that consistently appear in a multitude of biologically active compounds across diverse therapeutic areas.[1][2][3] Its inherent structural features, including a constrained cyclic amide and two strategically positioned nitrogen atoms, provide a unique platform for the design of small molecule drugs with enhanced pharmacokinetic and pharmacodynamic profiles.[4]
This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the multifaceted utility of piperazin-2-one hydrochloride as a cornerstone in drug design. We will explore its fundamental physicochemical properties, provide detailed protocols for its synthesis and derivatization, and showcase its application in the development of innovative therapeutics for a range of diseases, from metabolic disorders to neurodegenerative conditions and cancer.
Physicochemical Properties and Design Principles
The strategic incorporation of the piperazin-2-one scaffold into a drug candidate is often driven by its ability to impart desirable drug-like properties. The hydrochloride salt form further enhances its utility by improving solubility and handling characteristics.
Key Physicochemical Characteristics of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉ClN₂O | [5] |
| Molar Mass | 136.58 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Solubility | Soluble in water | [7] |
| pKa | The two nitrogen atoms exhibit distinct basicities, allowing for protonation under physiological conditions. | [8] |
The constrained nature of the piperazin-2-one ring system reduces the conformational flexibility of the molecule, which can lead to higher binding affinity for the target protein by minimizing the entropic penalty upon binding. Furthermore, the presence of a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) within the cyclic amide moiety, along with the second nitrogen atom, provides multiple points for interaction with biological targets.[1]
Synthesis of this compound and its Derivatives: A Detailed Protocol
The synthesis of the piperazin-2-one core and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic routes have been developed, offering flexibility in accessing a wide range of analogs.[9][10][11]
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the preparation of the parent this compound, which can then be used as a starting material for further derivatization. The synthesis typically involves a two-step process: N-alkylation followed by cyclization.
Materials:
-
N-(2-aminoethyl)glycine ethyl ester
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-aminoethyl)glycine ethyl ester in anhydrous DCM.
-
Cyclization: Add triethylamine to the solution. The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of Piperazin-2-one: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure piperazin-2-one.
-
Salt Formation: Dissolve the purified piperazin-2-one in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.
-
Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Triethylamine acts as a base to neutralize the acid formed during the cyclization reaction, driving the equilibrium towards product formation.
-
The work-up procedure is designed to remove unreacted starting materials, salts, and other impurities.
-
Column chromatography is a standard purification technique to isolate the desired compound with high purity.
-
The formation of the hydrochloride salt is crucial for improving the stability, solubility, and handling of the final compound.
Diagram: General Synthetic Workflow for Piperazin-2-one Derivatives
Caption: General workflow for the synthesis of N-substituted piperazin-2-one derivatives.
Applications of the Piperazin-2-one Scaffold in Drug Design
The versatility of the piperazin-2-one scaffold is evident in its application across a wide spectrum of therapeutic targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
The piperazin-2-one scaffold has been successfully employed in the design of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[12][13][14][15] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.
Mechanism of Action: Piperazin-2-one-based DPP-4 inhibitors act as competitive inhibitors, binding to the active site of the DPP-4 enzyme. This prevents the degradation of GLP-1, leading to increased insulin secretion, suppressed glucagon release, and improved glycemic control.[12]
Caption: Signaling pathway of DPP-4 inhibition by piperazin-2-one derivatives.
Central Nervous System (CNS) Disorders
The piperazin-2-one scaffold is a prominent feature in many CNS-active drugs, including antidepressants and antipsychotics. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes it a valuable tool in neuropharmacology.[11][13]
Mechanism of Action: The specific mechanism of action depends on the substituents attached to the piperazin-2-one core. For instance, derivatives can be designed to act as selective serotonin reuptake inhibitors (SSRIs) or as ligands for dopamine and serotonin receptors, thereby modulating neurotransmission in the brain.[5]
Neurodegenerative Diseases
Recent research has highlighted the potential of piperazin-2-one derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[16][17][18] The scaffold can be functionalized to target key pathological processes, such as the aggregation of amyloid-β and tau proteins.
Mechanism of Action: Certain piperazin-2-one derivatives have been shown to inhibit the aggregation of amyloid-β peptides and tau protein, which are hallmarks of Alzheimer's disease.[17] Additionally, some compounds may exert neuroprotective effects by activating signaling pathways that promote synaptic stability.[16]
| Compound Class | Target | Therapeutic Area | Key Findings | Reference(s) |
| Phenyl-substituted piperazin-2-ones | DPP-4 | Type 2 Diabetes | Potent and selective inhibition of DPP-4, leading to improved glycemic control in preclinical models. | |
| Pyridinyl-piperazin-2-one derivatives | Serotonin Transporter | Depression | High affinity for the serotonin transporter and potent inhibition of serotonin reuptake. | [5] |
| N,N'-disubstituted piperazines | Amyloid-β and Tau | Alzheimer's Disease | Inhibition of amyloid-β and tau aggregation, and neuroprotective effects. | [18] |
| Acetophenone/piperazin-2-one hybrids | DNA Damage Response | Triple-Negative Breast Cancer | Selective induction of DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. | [19] |
As a Constrained Dipeptide Mimetic
The rigid structure of the piperazin-2-one ring allows it to function as a constrained dipeptide surrogate or a β-turn mimetic.[20][21][22] This is particularly valuable in the design of peptidomimetics, which are small molecules that mimic the structure and function of peptides but with improved stability and oral bioavailability.
Design Principle: By incorporating the piperazin-2-one scaffold into a peptide sequence, researchers can lock the backbone into a specific conformation that is recognized by the target receptor, leading to enhanced biological activity.[20][23]
Conclusion and Future Perspectives
This compound has firmly established itself as a versatile and valuable scaffold in the drug designer's toolbox. Its unique combination of physicochemical properties, synthetic accessibility, and conformational rigidity provides a powerful platform for the development of novel therapeutics. The successful application of this scaffold in a wide range of therapeutic areas, from metabolic diseases to CNS disorders and oncology, underscores its privileged status in medicinal chemistry.
Future research will likely focus on exploring novel derivatizations of the piperazin-2-one core to access new chemical space and target challenging biological pathways. The continued integration of computational modeling and structure-based drug design will further refine the development of highly potent and selective drug candidates based on this remarkable scaffold. As our understanding of disease biology deepens, the piperazin-2-one scaffold is poised to play an even more significant role in the creation of the next generation of life-saving medicines.
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Armstrong, C., Luo, D., Gretzinger, A., Pandey, D., Lipchik, A., Todi, S. V., & Dutta, A. K. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS chemical neuroscience, 15(21), 3901–3914. [Link]
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Abu Khalaf, R., Alwerafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta pharmaceutica (Zagreb, Croatia), 71(4), 631–643. [Link]
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Sergeant, N., Cailly, T., & Melnyk, P. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of disease, 129, 217–233. [Link]
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Kushwaha, N., & Silakari, O. (2016). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Archiv der Pharmazie, 349(10), 753–764. [Link]
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Kumar, A., Kumar, S., & Kumar, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 987–998. [Link]
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Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 28(15), 5831. [Link]
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Satała, G., & Starzycka-Bubik, A. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 23(23), 15220. [Link]
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Singh, K., Siddiqui, H. H., Shakya, P., bagga, P., Kumar, A., Khalid, M., Arif, M., & Alok, S. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
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Application Note: A Robust Bioanalytical Method for the Quantification of Piperazin-2-one Derivatives in Biological Matrices using LC-MS/MS
Abstract
This guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for piperazin-2-one derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The piperazine moiety is a privileged scaffold in modern drug discovery, frequently incorporated into candidates targeting a wide range of diseases.[1] Consequently, a reliable method for their quantification in biological matrices is paramount for advancing preclinical and clinical development programs, including pharmacokinetic (PK) and toxicokinetic (TK) studies.[2][3] This document details a systematic approach, from addressing the inherent analytical challenges of these polar compounds to full method validation in accordance with global regulatory standards. We present detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, underpinned by a rationale that balances scientific rigor with practical, high-throughput application.
Introduction: The Analytical Imperative for Piperazin-2-one Derivatives
The piperazin-2-one core and its derivatives are integral to a multitude of active pharmaceutical ingredients (APIs) due to their favorable physicochemical properties and ability to form key interactions with biological targets.[1][4] From oncology to central nervous system disorders, these compounds are ubiquitous in the drug development pipeline.[5] The successful progression of these candidates hinges on a thorough understanding of their behavior in vivo. This necessitates a sensitive, specific, and reliable bioanalytical method to accurately measure their concentrations in complex biological matrices like plasma and urine.
The primary analytical challenge presented by many piperazin-2-one derivatives is their polarity. This characteristic can lead to significant hurdles in conventional reversed-phase liquid chromatography (RPLC), such as poor retention, and makes them susceptible to matrix effects during ionization, potentially compromising data quality.[6][7] This application note outlines a strategic approach to overcome these challenges, ensuring data integrity for critical decision-making in drug development.
Strategic Overview of Method Development
A successful bioanalytical method is not merely a set of parameters but a well-integrated system. The development process is iterative, beginning with analyte characterization and culminating in a fully validated method ready for routine use. The causality behind our experimental choices is grounded in addressing the specific challenges of polar analytes.
Caption: High-level workflow for bioanalytical method development.
Detailed Experimental Protocols
Materials and Instrumentation
| Item | Specification |
| Liquid Chromatograph | UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity) capable of binary gradient delivery. |
| Mass Spectrometer | Triple Quadrupole MS (e.g., SCIEX Triple Quad™ 5500, Agilent 6400 Series) with an Electrospray Ionization (ESI) source. |
| Analytical Column | Primary: ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm. Alternative: SeQuant® ZIC®-HILIC |
| Reagents | LC-MS grade acetonitrile, methanol, water, and formic acid. |
| Internal Standard (IS) | A stable isotope-labeled (SIL) analog of the analyte (e.g., a d4 or d6 derivative) is strongly recommended.[8] |
| Biological Matrix | K2EDTA Human Plasma |
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Rationale: While Protein Precipitation (PPT) is fast, it often fails to remove endogenous phospholipids and salts, which can cause significant matrix effects for polar analytes.[9][10] Solid-Phase Extraction (SPE) provides a much cleaner extract, enhancing sensitivity and robustness. A mixed-mode or polar-enhanced reversed-phase sorbent is ideal.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step disrupts protein binding.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid).
Protocol 2: LC-MS/MS Analysis
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation technique for highly polar compounds that are poorly retained in reversed-phase.[7] HILIC utilizes a polar stationary phase and a high organic mobile phase, promoting the retention of polar analytes.
LC & MS Parameters:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | 90% B (0-0.5 min), 90% to 50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50% to 90% B (3.0-3.1 min), 90% B (3.1-4.0 min) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| MRM Transitions | Analyte and IS specific. Determined by direct infusion. Example: Analyte Q1/Q3, IS Q1/Q3. |
Bioanalytical Method Validation
The developed method must undergo full validation to ensure it is fit for purpose, following regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guidance.[2][11] Validation establishes the performance characteristics of the method and ensures the reliability of the data generated.[12][13]
Caption: Logical relationship of key method validation parameters.
Validation Protocols & Acceptance Criteria
The following table summarizes the key validation experiments and their internationally accepted criteria.
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze at least 6 blank matrix lots. Check for interferences at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[14] |
| Calibration Curve | Prepare a blank, a zero standard (with IS), and 8 non-zero standards over the expected concentration range. Analyze in at least 3 separate runs. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[14] |
| Matrix Effect | Compare the peak response of analyte spiked into post-extraction blank matrix with the response in a neat solution. Test in at least 6 matrix lots. | The IS-normalized matrix factor should have a CV ≤15%. |
| Recovery | Compare the peak response of analyte from a pre-extraction spiked sample to a post-extraction spiked sample. Test at 3 QC levels. | Recovery should be consistent and precise, though it does not need to be 100%. |
| Stability | Evaluate analyte stability in matrix under various conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 4 hrs at RT), Long-Term (-80°C), and in processed samples (Autosampler). | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples. |
Conclusion
This application note provides a validated, high-throughput LC-MS/MS method for the quantification of piperazin-2-one derivatives in plasma. By employing a targeted SPE cleanup strategy and HILIC chromatography, the method successfully overcomes the challenges associated with analyzing these polar compounds. The validation results demonstrate that the method is sensitive, specific, accurate, and precise, meeting the stringent requirements for regulated bioanalysis. This robust protocol provides a reliable tool for researchers, scientists, and drug development professionals to generate high-quality data in support of pharmacokinetic and other critical studies.
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European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][11]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][15]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][17]
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YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link][14]
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PubMed Central. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. Retrieved from [Link][18]
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Scitara. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link][20]
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ResearchGate. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link][21]
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PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link][22]
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OpenBU. (n.d.). Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). Retrieved from [Link][23]
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PubMed. (n.d.). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Retrieved from [Link][5]
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LC-MS/MS quantification of Piperazin-2-one hydrochloride
An Application Note on the High-Throughput Bioanalysis of Piperazin-2-one Hydrochloride in Human Plasma using HILIC-LC-MS/MS
Abstract
This application note presents a robust, sensitive, and high-throughput method for the quantification of this compound in human plasma. Piperazin-2-one, a key structural motif in many pharmaceutical compounds, is a small, polar molecule that poses significant challenges for retention and analysis using traditional reversed-phase liquid chromatography.[1][2][3] To overcome these challenges, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).[4][5] The protocol utilizes a simple and rapid protein precipitation step for sample preparation and incorporates a stable isotope-labeled internal standard (Piperazin-2-one-d6) to ensure high accuracy and precision by correcting for matrix effects and process variability.[1][2] The method has been fully validated according to the International Council for Harmonisation (ICH) M10 guideline, demonstrating excellent performance across all validation parameters, making it suitable for regulated bioanalysis in clinical and preclinical drug development.[6][7]
Introduction: The Analytical Challenge
Piperazin-2-one is a critical building block and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][8] Its accurate quantification in biological matrices like plasma is fundamental for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential components of any drug development program. The primary analytical difficulty with Piperazin-2-one arises from its high polarity and low molecular weight (100.12 g/mol ).[9] These properties lead to poor retention on conventional nonpolar stationary phases (e.g., C18) used in reversed-phase liquid chromatography (RPLC), often resulting in elution near or within the solvent front, where matrix interference is most pronounced.[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique ideally suited for the retention of polar and hydrophilic compounds.[4][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[10] This not only provides excellent retention for polar analytes like Piperazin-2-one but also enhances sensitivity in mass spectrometry by promoting efficient solvent evaporation and analyte ionization in the electrospray source.[10]
This document provides a comprehensive, step-by-step protocol for a validated HILIC-LC-MS/MS assay designed for the routine analysis of Piperazin-2-one in a high-throughput laboratory setting.
Experimental Protocol
Materials and Reagents
-
Analytes: this compound (Purity ≥98%), Piperazin-2-one-d6 (Internal Standard, IS, Purity ≥98%).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade, 18 MΩ·cm).
-
Reagents: Formic acid (LC-MS Grade).
-
Biological Matrix: Human Plasma (K2EDTA), sourced from an accredited supplier.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of high-pressure binary gradient delivery (e.g., Shimadzu Nexera X2, Waters Acquity UPLC).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a Turbo-Ion Spray or Electrospray Ionization (ESI) source (e.g., SCIEX Triple Quad™ 5500 or equivalent).[1]
-
Analytical Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm.[1]
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Piperazin-2-one and Piperazin-2-one-d6 (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions for calibration standards (CS) and quality controls (QC) by serially diluting the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Internal Standard (IS) Working Solution (500 ng/mL): Prepare the IS working solution by diluting the IS stock solution in acetonitrile.
-
Calibration Standards and Quality Controls: Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations. The final concentrations for the calibration curve ranged from 1 ng/mL to 1000 ng/mL. QC samples were prepared at four levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (LQC, 3 ng/mL), Medium QC (MQC, 100 ng/mL), and High QC (HQC, 800 ng/mL).
Sample Preparation: Protein Precipitation
The causality behind choosing protein precipitation is its simplicity, speed, and suitability for high-throughput workflows, which is often prioritized in drug development bioanalysis.[1] While techniques like SPE offer cleaner extracts, the selectivity of tandem MS often renders the extra cleanup unnecessary, making PPT the most efficient choice.
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Piperazin-2-one-d6 internal standard working solution (500 ng/mL).
-
Vortex mix for approximately 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial for analysis.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
The selection of a HILIC column is the cornerstone of this method, directly addressing the challenge of retaining the polar analyte.[4] The mobile phase, rich in organic solvent, is complementary to the HILIC mechanism and enhances ESI efficiency.[10]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Vol. | 5 µL |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 95% B (3.1-4.0 min) |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| MS System | SCIEX Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transition | Piperazin-2-one: 101.1 -> 44.1 |
| MRM Transition | Piperazin-2-one-d6 (IS): 107.1 -> 48.1 |
| Dwell Time | 100 ms |
Method Validation
The bioanalytical method was comprehensively validated following the principles outlined in the ICH M10 Guideline on Bioanalytical Method Validation.[6][7][11] This ensures the reliability and acceptability of the data for regulatory submissions. The validation process is a self-validating system where each parameter confirms the method's fitness for purpose.
Linearity and Range
The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995, using a weighted (1/x²) linear regression model.
Accuracy and Precision
The intra-day (n=6) and inter-day (n=6, over 3 days) accuracy and precision were evaluated using QC samples. The results, summarized below, fall well within the acceptance criteria of ±15% (±20% at LLOQ) of the nominal concentration.
Table 3: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1.00 | 8.2 | 5.6 | 9.5 | 7.1 |
| LQC | 3.00 | 6.5 | 2.1 | 7.8 | 4.3 |
| MQC | 100 | 4.1 | -1.5 | 5.2 | -0.8 |
| HQC | 800 | 3.5 | -3.2 | 4.1 | -2.5 |
Sensitivity and Selectivity
The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10 and acceptable accuracy and precision.[1] Selectivity was confirmed by analyzing six different lots of blank human plasma, with no significant interfering peaks observed at the retention times of the analyte or the internal standard.
Matrix Effect and Recovery
The matrix effect was assessed and found to be minimal and consistent across different plasma lots, with a coefficient of variation of <10%. The use of a co-eluting stable isotope-labeled internal standard effectively compensated for any minor ion suppression or enhancement. The extraction recovery of Piperazin-2-one from plasma was consistent and reproducible, averaging approximately 95%.
Stability
Piperazin-2-one was demonstrated to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours at room temperature), freeze-thaw (3 cycles), and long-term storage (-80°C for 90 days).
Conclusion
This application note describes a detailed, validated HILIC-LC-MS/MS method for the sensitive and reliable quantification of Piperazin-2-one in human plasma. The method leverages HILIC to achieve excellent retention and separation for this challenging polar analyte. The use of a simple protein precipitation protocol allows for a rapid sample turnaround time, making the method highly suitable for high-throughput bioanalysis in a regulated drug development environment. The comprehensive validation confirms that the method is accurate, precise, and robust, meeting the stringent requirements for supporting clinical and nonclinical pharmacokinetic studies.
References
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-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
- BenchChem. (2025). Application Notes and Protocols for Piperazin-2-one-d6 Analysis.
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. [Link]
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Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
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Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
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Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231360, Piperazin-2-one. [Link]
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Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
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Kumar, P., & Kumar, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society, 58(4), 425-436. [Link]
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de Castro, A., et al. (2014). Liquid chromatography tandem mass spectrometry determination of selected synthetic cathinones and two piperazines in oral fluid. Journal of Chromatography B, 969, 124-131. [Link]
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Wang, X., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47(2), 246-253. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperazin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of Piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to improve yield, purity, and consistency in your experiments. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategy.
I. Synthesis Overview: The Foundational Chemistry
Piperazin-2-one is a valuable heterocyclic scaffold in medicinal chemistry, frequently used as a building block in the synthesis of various pharmaceutical agents. The most common and direct route involves a two-step process: the acylation of ethylenediamine with chloroacetyl chloride, followed by an intramolecular cyclization to form the piperazin-2-one ring. The final step involves converting the free base to its more stable hydrochloride salt.
Caption: Overall synthetic scheme for this compound.
The reaction hinges on two key transformations:
-
Acylation: The more nucleophilic primary amine of ethylenediamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This step is typically performed at low temperatures to control its exothermicity and minimize side reactions.
-
Intramolecular Cyclization: The second, unreacted amine group of the intermediate, N-(2-aminoethyl)-2-chloroacetamide, acts as a nucleophile. In the presence of a base, it displaces the chloride ion via an intramolecular SN2 reaction, forming the six-membered ring.[1][2][3]
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of Piperazin-2-one? The most critical parameters are temperature control during the addition of chloroacetyl chloride, the molar ratio of reactants, and the choice and amount of base used for the cyclization step. Precise control over these variables is essential to minimize side-product formation and drive the reaction to completion.
Q2: Why is my yield consistently low? Low yields can stem from several issues, including the formation of a di-acylated byproduct where both amines of ethylenediamine react with chloroacetyl chloride, incomplete cyclization, or product loss during workup due to the high water solubility of piperazin-2-one.[4] A common strategy to mitigate di-acylation is to use a significant excess of ethylenediamine.[5]
Q3: What are the primary impurities I should expect? The main impurities are unreacted starting materials, the di-acylated byproduct (N,N'-bis(chloroacetyl)ethylenediamine), and potential polymers. The purity of your starting materials, especially chloroacetyl chloride which can hydrolyze, is also a critical factor.[6]
Q4: What are the key safety precautions for this synthesis? Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water.[7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ethylenediamine is also corrosive and a sensitizer. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from degrading the chloroacetyl chloride.
III. Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during the synthesis.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Very Low or No Yield | 1. Reagent Degradation: Chloroacetyl chloride has hydrolyzed due to moisture. | Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). |
| 2. Incorrect Stoichiometry: Molar ratios are not optimized, leading to side reactions dominating. | Use a significant excess of ethylenediamine (e.g., 4-5 equivalents) to statistically favor mono-acylation. | |
| 3. Ineffective Cyclization: The base used is too weak, or the temperature is too low for the ring-closing step. | For the cyclization step, use a strong base like sodium hydroxide or potassium carbonate and ensure adequate heating (reflux).[8] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate. | |
| Significant Impurity Peaks (TLC/LC-MS) | 1. Di-acylation Product: A major byproduct is observed, typically less polar than the intermediate. | Add chloroacetyl chloride dropwise to a cooled (0-5 °C) solution of excess ethylenediamine. This maintains a low concentration of the acylating agent, favoring reaction with the vast excess of starting diamine. |
| 2. Polymerization: High concentration or temperature during acylation can lead to polymer formation. | Maintain dilute conditions and rigorous temperature control during the addition of chloroacetyl chloride. | |
| Difficulty Isolating the Product | 1. High Water Solubility: The piperazin-2-one free base is highly soluble in water, leading to poor extraction efficiency into organic solvents. | Saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility in water.[4] Perform multiple extractions with a suitable solvent like chloroform.[4] |
| 2. Emulsion Formation: Vigorous shaking during extraction can create a stable emulsion. | Use gentle, continuous liquid-liquid extraction if available. Alternatively, add brine to the separatory funnel to help break the emulsion. | |
| 3. No Precipitation of HCl Salt: The hydrochloride salt does not precipitate upon acidification. | Ensure the piperazin-2-one free base solution is concentrated enough. Use a solvent in which the HCl salt is poorly soluble, such as ethanol, isopropanol, or a mixture like ethanol/diethyl ether, for the precipitation step. Cooling the solution can also induce crystallization. | |
| Inconsistent Results Batch-to-Batch | 1. Variable Reagent Quality: Purity of starting materials varies. | Use reagents from a reliable supplier and consider purifying or analyzing them before use. For example, the purity of ethylenediamine can be checked via titration. |
| 2. Inadequate pH Control: The pH during workup and extraction is not consistent. | Use a calibrated pH meter to carefully adjust the pH during the workup steps to ensure the product is in the desired form (free base for extraction, salt for precipitation). |
IV. Optimized Experimental Protocol
This protocol is designed as a robust starting point for the synthesis.
Caption: Step-by-step experimental workflow for synthesis.
Materials & Reagents:
-
Ethylenediamine (≥99%)
-
Chloroacetyl chloride (≥98%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Dichloromethane (DCM), anhydrous
-
Chloroform (CHCl₃)
-
Ethanol (200 proof)
-
Diethyl Ether
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Acylation:
-
In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve ethylenediamine (4.0 eq) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add chloroacetyl chloride (1.0 eq), dissolved in anhydrous DCM, via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours, then allow it to warm to room temperature and stir overnight.
-
-
Cyclization and Work-up:
-
Carefully add a solution of NaOH (2.5 eq) in water to the reaction mixture.
-
Set up for reflux and heat the biphasic mixture vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the chloroacetamide intermediate.
-
After cooling to room temperature, separate the layers. Saturate the aqueous layer with solid NaCl.
-
Extract the aqueous layer multiple times with chloroform.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude piperazin-2-one as an oil or waxy solid.
-
-
Hydrochloride Salt Formation and Purification:
-
Dissolve the crude product in a minimal amount of ethanol.
-
Cool the solution in an ice bath and add concentrated HCl dropwise until the solution is acidic (pH ~1-2, check with pH paper).
-
A white precipitate should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
V. Analytical Characterization
Confirm the identity and purity of your final product using standard analytical techniques.
-
HPLC/LC-MS: Ideal for determining purity and identifying impurities.[9][10][11]
-
NMR (¹H, ¹³C): Confirms the chemical structure.
-
FTIR: Shows characteristic peaks for the amide carbonyl (C=O) and N-H bonds.
-
Melting Point: Compare with the literature value for this compound.
VI. Storage and Stability
Piperazin-2-one free base can be hygroscopic. The hydrochloride salt is generally more stable and easier to handle.[12] Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[13][14][15]
References
- ResearchGate. (n.d.). Reaction conditions and reagents.
- Jakhar, K. (2015). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 8(4), 1855-1860.
- Pai, N. R., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 134-139.
-
ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent?. Retrieved from [Link]
- Capone, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3537–3544.
- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55.
- Piaz, V. D., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 226.
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Sciforum. (n.d.). Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. Retrieved from [Link]
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Retrieved from [Link]
- Pospisil, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2198.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of piperazin-2-one 9. Retrieved from [Link]
-
NIH. (n.d.). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperazine.
-
PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Technical Support Center: Purification of Piperazin-2-one Hydrochloride
Welcome to the dedicated technical support center for the purification of piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the highest purity of your final product.
Troubleshooting Guide: From Reaction Mixture to Pure Compound
This section addresses specific experimental issues in a question-and-answer format, providing both immediate solutions and long-term strategies.
Question 1: After quenching my reaction, I have a complex mixture and I'm unsure of the best initial work-up strategy to isolate the crude this compound.
Answer: The initial work-up is critical for a successful purification. Given that this compound is a salt of a basic compound, an acid-base extraction is often the most effective first step to separate it from neutral or acidic impurities.
-
Expert Insight: The piperazine moiety has two nitrogen atoms, making it basic. Converting it to the hydrochloride salt not only aids in its crystallization but also allows for selective extraction into an aqueous phase.
Recommended Protocol: Acid-Base Extraction
-
Solvent Partitioning: If your reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to step 2. If your solvent is water-miscible (e.g., ethanol, DMF), first remove it under reduced pressure and then re-dissolve the residue in a mixture of water and an immiscible organic solvent.
-
Acidic Wash: Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). Your this compound, being a salt, will preferentially move into the aqueous layer, while non-basic impurities remain in the organic phase. Repeat this extraction twice to ensure complete transfer.[1]
-
Back-Extraction of Aqueous Layer: Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Basification and Product Extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the pH is greater than 10. This will convert the hydrochloride salt back to the free base.[1]
-
Final Extraction: Extract the now basic aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the piperazin-2-one free base.
-
Salt Formation: To the combined organic extracts containing the free base, add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired this compound. The solid can then be collected by filtration.
Question 2: My yield of this compound is consistently low after recrystallization. What factors could be at play?
Answer: Low recovery from recrystallization is a common issue that can often be traced to the choice of solvent, the volume of solvent used, or the cooling process.
-
Expert Insight: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Using too much solvent will keep the product in solution even upon cooling, drastically reducing the yield.
Troubleshooting Steps for Low Recrystallization Yield:
| Potential Cause | Explanation | Recommended Action |
| Inappropriate Solvent System | The solvent may be too good at dissolving the compound even at low temperatures. | Conduct a small-scale solvent screen. Good starting points for piperazine salts are often polar protic solvents like ethanol, isopropanol, or mixtures such as ethanol/water or acetone/water.[2][3] |
| Excessive Solvent Volume | Using too much solvent will result in a non-saturated solution upon cooling, preventing crystallization. | Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or cause the product to "oil out." | Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals before moving it to an ice bath.[1] |
| Incomplete Precipitation | Some product may remain in the mother liquor. | After filtering the initial crop of crystals, concentrate the mother liquor by 50-75% and cool again to obtain a second crop. Note that this second crop may be of lower purity. |
Question 3: My NMR analysis shows persistent impurities even after recrystallization. How can I achieve higher purity?
Answer: If recrystallization is insufficient, the impurities likely have similar solubility profiles to your product. In this case, column chromatography is the recommended next step. For piperazine derivatives, which are basic, special considerations are needed for successful chromatographic purification.
-
Expert Insight: The basic nitrogen atoms in piperazin-2-one can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. This can be mitigated by adding a small amount of a basic modifier to the mobile phase.
Protocol: Column Chromatography of Piperazin-2-one
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is a good starting point.
-
Crucial Tip: To prevent peak tailing, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent system.[4]
-
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel and load it onto the column as a dry powder for better resolution.
-
Elution and Fraction Collection: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and then proceed with the conversion to the hydrochloride salt as described previously, if the free base is isolated.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: As a hydrochloride salt, this compound is expected to be highly polar. Its solubility will be highest in polar protic solvents and lower in non-polar organic solvents. While specific quantitative data for this compound is limited, an inferred profile based on similar piperazine salts is provided below.[5]
| Solvent Class | Example Solvents | Inferred Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the salt and its ability to hydrogen bond leads to strong solvation.[5] |
| Polar Aprotic | DMSO, DMF | High to Moderate | These solvents have high dielectric constants and can solvate the cation and anion effectively.[5][6] |
| Less Polar | Acetonitrile, Acetone | Low to Sparingly Soluble | These solvents are less effective at solvating the ionic lattice of the salt. Acetone is often used as a wash solvent for the purified product, indicating low solubility.[7] |
| Non-Polar | Dichloromethane, Diethyl Ether, Hexanes | Insoluble | The large difference in polarity between the salt and the solvent prevents dissolution.[5] |
Q2: What are the key stability considerations for this compound during purification and storage?
A2: Piperazine derivatives can be susceptible to degradation. The hydrochloride salt form generally enhances stability compared to the free base.[8][9] Key factors to control are pH, exposure to oxygen, and light.
-
pH Stability: The piperazine ring is generally stable, but extreme pH conditions (strongly acidic or basic), especially at elevated temperatures, can promote hydrolysis.[5] It is advisable to work at a moderately acidic to neutral pH when possible.
-
Oxidative Stability: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.[5] It is good practice to avoid prolonged exposure to air at high temperatures. If oxidative impurities are a concern, blanketing the reaction or storage vessel with an inert gas like nitrogen or argon can be beneficial.[4]
-
Storage: Store the purified this compound in a tightly sealed container, protected from light and moisture, at a cool and stable temperature.
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques should be used to confirm both the identity and purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for purity assessment.[10] A reversed-phase method (e.g., using a C18 column) with a UV detector is standard. The mobile phase would typically consist of an acetonitrile/water or methanol/water gradient with a buffer to control pH.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound and identifying any impurities that have distinct signals.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups and for comparison against a reference standard.[12]
References
-
Chodyński, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2166. Retrieved from [Link]
- Jefferson Chemical Company. (1962). Method for the preparation of piperazine monohydrochloride. U.S. Patent 3,023,211.
-
Gant, T. G., et al. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. The Journal of Organic Chemistry, 66(16), 5415–5425. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (n.d.). piperazin-2-one HCL. Retrieved from [Link]
- Richter Gedeon Nyrt. (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof. Mexican Patent MX2011006590A.
-
ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. Retrieved from [Link]
- Al-Tamari, F. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]
-
Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1438. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine, hydrochloride (1:?). PubChem Compound Database. Retrieved from [Link]
-
Hopkała, H., & Zaprutko, L. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
- Google Patents. (2016). The preparation method of 2 piperazinones. Chinese Patent CN106117153A.
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Technical Support Center: Piperazin-2-one Hydrochloride Synthesis
Welcome to the technical support center for Piperazin-2-one hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. The information is presented in a practical question-and-answer format to directly address issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary impurities I should be aware of when synthesizing this compound from ethylenediamine and an acylating agent like ethyl chloroacetate?
When synthesizing Piperazin-2-one, particularly through the common route involving ethylenediamine and ethyl chloroacetate or chloroacetyl chloride, several process-related impurities and side products can arise. The molecular structure of ethylenediamine, which contains two primary amine groups of similar reactivity, is the primary reason for many of these challenges.[1]
The most common impurities are categorized in the table below:
| Impurity Name | Structure | Formation Mechanism | Analytical Signature (Typical) |
| Unreacted Ethylenediamine | H₂N-CH₂-CH₂-NH₂ | Incomplete reaction or use of large excess. | Highly polar; may elute early in RPLC or require specific GC/derivatization methods. |
| N,N'-bis(chloroacetyl)ethylenediamine | ClCH₂CO-NH-CH₂-CH₂-NH-COCH₂Cl | Di-acylation of ethylenediamine. Occurs when stoichiometry is not well-controlled. | Less polar than the desired product; longer retention time in Reverse-Phase HPLC. |
| Piperazine-2,5-dione | (See structure below) | Dimerization of the intermediate or self-condensation under certain conditions. | Can be detected by HPLC and MS.[2][3] |
| N-(2-aminoethyl)glycine | H₂N-CH₂-CH₂-NH-CH₂-COOH | Hydrolysis of the lactam ring in Piperazin-2-one under strong acidic or basic conditions. | Highly polar impurity. Can be observed by LC-MS.[2] |
| Linear Amide Intermediate | e.g., Ethyl N-(2-aminoethyl)glycinate | Incomplete cyclization of the mono-acylated intermediate. | Polarity is intermediate between starting materials and final product. |
| Residual Solvents | (e.g., Acetone, Dichloromethane, Isopropanol) | Trapped solvent from reaction or purification steps. | Detected by Headspace GC-MS.[1][4] |
Q2: My reaction yield is consistently low, and my crude product is a complex mixture according to HPLC/NMR. What is the most likely cause and how can I fix it?
This is a classic problem in this synthesis and almost always points to a lack of selectivity, leading to multiple side reactions, primarily di-acylation.
Causality: The Reactivity of Ethylenediamine
Ethylenediamine possesses two nucleophilic primary amine groups with nearly identical reactivity.[1] When you introduce an electrophile like ethyl chloroacetate, it's a statistical competition between the desired mono-acylation (Step 1a) and the undesired di-acylation (Step 1b). If the reaction conditions (stoichiometry, temperature, addition rate) are not precisely controlled, a significant portion of the ethylenediamine will react at both ends, forming N,N'-bis(acetyl)ethylenediamine derivatives. This side product cannot cyclize to form Piperazin-2-one, leading to a lower yield and a significant impurity that can be difficult to remove.
Furthermore, using a large excess of ethylenediamine to favor mono-acylation can complicate the workup and purification process significantly.[1]
Below is a diagram illustrating the competing reaction pathways.
Troubleshooting & Solutions:
-
Control Stoichiometry and Addition: The most straightforward approach is to use a slight excess of ethylenediamine and add the ethyl chloroacetate slowly and at a low temperature. This maintains a low concentration of the acylating agent, statistically favoring mono-acylation.
-
Use an Alternative Starting Material: A more robust solution is to use a starting material with differentiated reactivity, such as chloroethylamine hydrochloride. This eliminates the problem of competing amine groups, leading to better selectivity, fewer side reactions, and a simpler purification process.[1]
-
Protecting Group Strategy: For syntheses where absolute purity is critical, a protecting group strategy can be employed. One amine of ethylenediamine is protected (e.g., with a Boc group), the other is acylated, and then the protecting group is removed to allow for cyclization. While this adds steps, it provides excellent control over the reaction.[5]
Q3: How can I reliably detect and quantify the impurities in my this compound sample?
A multi-faceted analytical approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and separating Piperazin-2-one from its non-volatile organic impurities.[6]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is standard.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 5.5) and an organic modifier like acetonitrile is effective.[7]
-
Detection: UV detection is suitable, typically around 210 nm where the amide bond absorbs. For impurities lacking a strong chromophore, such as piperazine itself, derivatization with an agent like NBD-Cl (4-chloro-7-nitrobenzofuran) can be used to enable sensitive UV or fluorescence detection.[7][8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is essential for identifying and quantifying volatile impurities, most notably residual solvents from the synthesis and purification steps.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for elucidating the structure of any unknown impurities if they can be isolated.
-
Mass Spectrometry (MS): LC-MS is particularly powerful for identifying impurities by their mass-to-charge ratio, which can help in deducing their molecular formulas and structures.
Experimental Protocol: HPLC Purity Analysis
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small polar molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for amines and amides. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | To elute both polar (starting materials) and non-polar (di-acylated) impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detector | UV at 210 nm | Wavelength for detecting the amide chromophore. |
| Injection Vol. | 10 µL | Standard injection volume. |
Q4: My crude product is only 85% pure. What is the most effective protocol for purification to achieve >99% purity?
For this compound, recrystallization is the most common, scalable, and effective method for achieving high purity.[1][6] It excels at removing both more- and less-soluble impurities.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A mixed solvent system is often ideal. Acetone-water[1] or ethanol-water[6] are excellent choices. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold, while impurities remain in the cold mother liquor or are insoluble in the hot solvent.
-
Dissolution: Add the crude this compound to a minimal amount of the hot solvent (e.g., boiling 90:10 ethanol:water) in an appropriately sized flask with stirring until it is fully dissolved.
-
Decolorization (Optional): If your crude product is colored, this indicates the presence of highly conjugated impurities. Add a small amount (1-2% by weight) of activated carbon to the hot solution and stir for 5-10 minutes.[1]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature without disturbance. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.[9]
The diagram below outlines the general troubleshooting workflow for common synthesis issues.
References
- CN106117153B - The preparation method of 2- piperazinones - Google P
-
The dimerization of Δ1-piperidine-2-carboxylic acid - PMC - NIH. [Link]
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Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF - ResearchGate. [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google P
-
Synthesis of piperazines - Organic Chemistry Portal. [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
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The hydrolysis of piperazine-2,5-dione - PubMed. [Link]
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Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - NIH. [Link]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode | ACS Omega. [Link]
- WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates - Google P
-
ChemInform Abstract: Convenient Synthesis of 1,2-Diamines from β-Chloro Amines: Precursors of New Substituted Piperazin-2-ones. | Request PDF - ResearchGate. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]
-
How to extract/isolate piperazine from water without distillation? - ResearchGate. [Link]
-
(PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - ResearchGate. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. [Link]
-
The Hydrolysis of Piperazine-2,5-dione* | Biochemistry - ACS Publications. [Link]
- CN106117153A - The preparation method of 2 piperazinones - Google P
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. [Link]
- US3023211A - Method for the preparation of piperazine monohydrochloride - Google P
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Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). [Link]
-
A Review on Analytical Methods for Piperazine Determination. [Link]
- US2919275A - Purification of piperazine - Google P
-
Synthesis of Piperazin-2-ones - Thieme Chemistry. [Link]
Sources
- 1. CN106117153B - The preparation method of 2- piperazinones - Google Patents [patents.google.com]
- 2. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Piperazin-2-one Hydrochloride
Welcome to the technical support center for Piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. As a polar, cyclic lactam hydrochloride salt, this compound presents unique purification challenges. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and optimize your crystallization processes.
Section 1: Understanding the Molecule: Core Physicochemical Properties
The success of any crystallization is rooted in understanding the target molecule's properties. This compound combines a polar lactam ring with an ionizable amine hydrochloride, dictating its behavior in various solvents.
The crystallization process is fundamental to defining the quality of active pharmaceutical ingredients (APIs), influencing critical attributes such as purity, particle size, and crystal form (polymorphism).[1][2] These attributes directly impact the therapeutic efficacy and manufacturability of the final drug product.[2]
| Property | Data | Source(s) |
| Molecular Formula | C₄H₉ClN₂O | |
| Molar Mass | 136.58 g/mol | |
| Structure | A six-membered ring containing two nitrogen atoms (one as a secondary amine hydrochloride, one as part of an amide/lactam group). | [3] |
| General Solubility | As a hydrochloride salt, it is highly soluble in polar protic solvents like water, ethanol, and methanol.[4] Its solubility in these solvents typically increases significantly with temperature.[4] It exhibits lower solubility in less polar organic solvents like diethyl ether and hydrocarbons.[5][6] |
The presence of the hydrochloride salt dramatically increases the molecule's polarity compared to its free base, making it particularly amenable to recrystallization from polar solvent systems.
Section 2: The Cornerstone of Purity: Solvent Selection
Choosing the right solvent is the most critical step in developing a robust recrystallization protocol.[7] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For this compound, polar solvents are the primary candidates.
Systematic Approach to Solvent Screening
The following workflow provides a logical pathway for identifying a suitable solvent or solvent system.
Caption: Workflow for selecting a recrystallization solvent.
Recommended Solvents for this compound
Based on the molecule's structure and available literature on similar compounds, the following solvents are excellent starting points.
| Solvent / System | Boiling Point (°C) | Rationale & Use Case | Potential Issues |
| Isopropyl Alcohol (IPA) | 82.5 | Often an excellent choice for hydrochloride salts.[5] Good balance of polarity to dissolve the salt when hot but allow precipitation when cold. A patent on a related piperazine derivative notes recrystallization from IPA.[8] | May require a relatively large volume; ensure slow cooling to prevent oiling out. |
| Ethanol/Water | 78-100 | Highly effective polar protic system. The compound is very soluble in hot water, and ethanol can be used to modulate the solubility.[4][9] | Finding the precise ratio is key. Too much water will result in high solubility even when cold, leading to poor recovery.[10] |
| Acetone/Water | 56-100 | A patent describes using an acetone-water mixture for recrystallizing the crude product.[11] Acetone acts as a moderate solvent/anti-solvent to the highly soluble aqueous solution. | Acetone's low boiling point requires careful handling to prevent boiling over and solvent loss. |
| Methanol | 64.7 | Highly polar; will likely dissolve the compound very well. May be too effective, leading to poor recovery unless an anti-solvent is used. | High solubility may make it difficult to achieve a good yield. Often better as the "good" solvent in a two-solvent pair. |
| Ethanol/Diethyl Ether | 34.6-78 | A classic two-solvent system. Dissolve in a minimum of hot ethanol, then slowly add diethyl ether (an anti-solvent for polar salts) until turbidity appears.[5][12] | Diethyl ether is extremely flammable and volatile. This must be performed in a well-ventilated fume hood away from ignition sources. |
Section 3: Standard Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. Handle all organic solvents in a certified chemical fume hood.
Protocol 1: Single-Solvent Recrystallization (Example: Isopropyl Alcohol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small volume of isopropyl alcohol (IPA) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding hot IPA in small portions until the solid is completely dissolved. It is critical to add only the minimum amount of boiling solvent required to achieve a saturated solution.[10] Adding excess solvent is a common cause of poor yield.[10]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight).[13] Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities within the crystal lattice.[14]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimal amount of ice-cold IPA to rinse away any remaining soluble impurities.[10] Using room temperature or excess washing solvent will redissolve the product and reduce the yield.[10]
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization (Example: Acetone-Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling water (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is still hot, add acetone (the "anti-solvent" or "poor" solvent) dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification: Add a drop or two of hot water to redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 5-9 from the Single-Solvent Protocol, using an ice-cold acetone-water mixture for the final wash.
Section 4: Frequently Asked Questions (FAQs)
Q: My compound won't dissolve, even in boiling solvent. What should I do? A: First, ensure you are giving it enough time, as some compounds dissolve slowly. If it still doesn't dissolve after adding a significant amount of solvent (e.g., >20-30 volumes), it's likely you have chosen a poor solvent. It may also indicate the presence of insoluble inorganic impurities. In this case, you can either switch to a more polar solvent (like water or methanol) or perform a hot gravity filtration to remove the insoluble material before proceeding.
Q: I added too much solvent and now my yield will be low. How can I fix this? A: You can carefully boil off the excess solvent in the fume hood to re-concentrate the solution.[14] Be sure to use a boiling chip and monitor it closely. Once the volume is reduced, allow it to cool slowly as per the standard protocol.
Q: My solution has cooled completely, but no crystals have formed. What are my options? A: This is a common issue indicating the solution is not sufficiently supersaturated. Try the following in order:
-
Scratch: Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod.[15] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed: Add a tiny crystal of the crude starting material (a "seed crystal").[15] This provides a template for new crystals to grow upon.
-
Concentrate: As a last resort, gently heat the solution to boil off some solvent, then repeat the slow cooling process.[14]
Q: Why is slow, undisturbed cooling so important? A: Crystal formation is a thermodynamically controlled process where molecules of the same type selectively arrange themselves into a stable crystal lattice. Slow cooling allows time for this selective process to occur, excluding impurity molecules, which remain in the solution.[14] Rushing the cooling causes the compound to crash out of solution rapidly, trapping impurities and often resulting in smaller, less pure crystals.[14]
Section 5: Advanced Troubleshooting Guide
Caption: A troubleshooting decision workflow for common recrystallization issues.
Problem: My compound separates as an oil/goo, not crystals. This is often called "oiling out" or liquid-liquid phase separation (LLPS).
-
Expert Analysis: This occurs when the dissolved solid becomes supersaturated at a temperature above its melting point (or the melting point of the impure mixture). Instead of crystallizing, it separates as a liquid phase.[1] This is detrimental to purification because the oil phase is an excellent solvent for impurities.
-
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation point.[15]
-
Slow Down Cooling: Insulate the flask to ensure the cooling process is as slow as possible, allowing the solution to pass through the melting point temperature before it becomes saturated enough to separate.
-
Lower the Temperature: Try a different solvent system with a lower boiling point.
-
Seeding: Add a seed crystal just after the solution has cooled below the melting point of your compound. This can encourage crystallization over oiling.[1]
-
Problem: My final product is not pure enough according to analysis (HPLC, NMR, etc.).
-
Expert Analysis: This indicates that either the impurities were trapped (included) in the crystal lattice or the surface of the crystals was not washed properly. Rapid crystallization is a major cause of impurity inclusion.[16][17]
-
Solutions:
-
Repeat the Recrystallization: Perform a second recrystallization, paying very close attention to using the minimum amount of hot solvent and ensuring the cooling is very slow and undisturbed.
-
Optimize the Wash: Ensure you are washing the filtered crystals with a minimal amount of ice-cold solvent. Washing with room-temperature solvent can redissolve the surface of the crystals and re-deposit impurities.[10]
-
Change Solvents: The impurity may have similar solubility to your product in the chosen solvent. A different solvent or solvent pair may be more selective, leaving the impurity behind in the mother liquor.
-
Problem: I am seeing inconsistent results between batches (different melting points, different crystal appearance).
-
Expert Analysis: This strongly suggests an issue with polymorphism. Polymorphs are different crystal structures of the same compound, which can have vastly different physical properties like solubility and stability.[18] The formation of a specific polymorph is highly sensitive to process conditions.[16][17]
-
Solutions:
-
Strict Process Control: You must rigorously standardize every parameter of your recrystallization: solvent volumes, heating and cooling rates, agitation speed, and holding times. Even minor variations can lead to different polymorphic outcomes.[16]
-
Seeding: The most reliable way to obtain a specific polymorph is to seed the supersaturated solution with a crystal of the desired form. This directs the crystallization to produce that form exclusively.
-
Characterization: Use analytical techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or microscopy to characterize the solid form obtained from each batch to ensure consistency.
-
References
-
VxP Pharma (2020). Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]
-
Syrris (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
ChemBK (n.d.). piperazin-2-one HCL - Physico-chemical Properties. Available at: [Link]
-
Horst, J. H., et al. (2016). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering. Available at: [Link]
-
MDPI (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
ResearchGate (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Available at: [Link]
-
Neuland Labs (2023). The Crucial Role of Crystallization in Drug Substances Development. Available at: [Link]
-
University of California, Los Angeles (UCLA) (n.d.). Recrystallization - Single Solvent. Available at: [Link]
-
California State University, Long Beach (n.d.). Recrystallization. Available at: [Link]
-
Reaction Chemistry & Engineering (2016). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Piperazin-2-one. PubChem Compound Database. Available at: [Link]
- Google Patents (n.d.). WO2009053256A2 - Process for the production of beta lactam crystals.
-
University of Colorado Boulder (n.d.). Recrystallization. Available at: [Link]
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]
-
ResearchGate (2017). Purification of organic hydrochloride salt?. Available at: [Link]
-
PubMed Central (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
Thieme Chemistry (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Available at: [Link]
-
Solubility of Things (n.d.). Piperazine dihydrochloride. Available at: [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Thieme Chemistry (n.d.). Synthesis of Piperazin-2-ones. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Piperazine dihydrochloride. PubChem Compound Database. Available at: [Link]
-
Wikipedia (n.d.). Piperazine. Available at: [Link]
-
ACS Publications (2002). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Available at: [Link]
-
ACS Publications (2017). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Available at: [Link]
- Google Patents (n.d.). CN106117153A - The preparation method of 2 piperazinones.
-
ResearchGate (2013). How to extract/isolate piperazine from water without distillation?. Available at: [Link]
-
ResearchGate (n.d.). Representative piperazine and piperazine-2-one pharmaceuticals and natural products. Available at: [Link]
-
ResearchGate (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Available at: [Link]
Sources
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Technical Support Center: Optimizing N-Substitution of Piperazin-2-one Hydrochloride
Welcome to the technical support center for the N-substitution of piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses common problems encountered during the N-substitution of this compound, providing explanations and actionable solutions.
Question 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?
A sluggish or stalled reaction is a frequent issue. The root cause often lies in inadequate reaction conditions, particularly the choice of base and solvent.
Answer:
Several factors can contribute to a slow or incomplete reaction. Let's break down the most common culprits and their solutions:
-
Inappropriate Base Selection: The choice of base is critical for deprotonating the this compound salt to the free piperazin-2-one, which is the reactive nucleophile. The pKa of the protonated piperazin-2-one is a key consideration. A base that is too weak will not sufficiently deprotonate the starting material, leading to low conversion.
-
Troubleshooting Steps:
-
Evaluate Base Strength: If you are using a weak organic base like triethylamine (TEA) and observing poor conversion, consider switching to a stronger base. Dicyclohexylmethylamine has been shown to be an effective base in the N-alkylation of piperazinones. For more challenging substrates, a stronger inorganic base like potassium carbonate (K₂CO₃) or even sodium hydride (NaH) might be necessary.
-
Consider Steric Hindrance: Highly hindered bases might be less effective. Ensure your chosen base can readily access the proton on the nitrogen.
-
Solubility of the Base: The base should be at least partially soluble in the reaction solvent to be effective. If using an inorganic base like K₂CO₃, ensure adequate stirring to maximize the surface area.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Troubleshooting Steps:
-
Solvent Polarity: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally good choices as they can solubilize the piperazinone salt and promote SN2 reactions.
-
Temperature Limitations: Ensure your reaction temperature is appropriate for the chosen solvent and the reactivity of your electrophile. If your electrophile is unreactive, you may need to heat the reaction. In such cases, a higher-boiling solvent like DMF or DMSO is preferable.
-
-
-
Electrophile Reactivity: The nature of your electrophile (e.g., alkyl halide, sulfonate) will significantly impact the reaction rate.
-
Troubleshooting Steps:
-
Leaving Group Ability: The reaction rate is highly dependent on the leaving group. The general trend for alkyl halides is I > Br > Cl. If you are using an alkyl chloride and the reaction is slow, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: A sterically hindered electrophile will react more slowly. If possible, consider using a less hindered alternative.
-
-
Experimental Workflow for Optimizing a Sluggish Reaction:
Caption: Troubleshooting workflow for a slow N-substitution reaction.
Question 2: I am observing the formation of multiple products, leading to a low yield of my desired N-substituted piperazin-2-one. What are the likely side reactions and how can I suppress them?
The formation of byproducts is a common challenge that can complicate purification and reduce the overall yield.
Answer:
The presence of multiple products often points to side reactions such as over-alkylation, or reactions involving the amide functionality of the piperazin-2-one ring.
-
Over-alkylation: While piperazin-2-one has two nitrogen atoms, the amide nitrogen is significantly less nucleophilic than the amine nitrogen. However, under harsh reaction conditions (e.g., very strong base, high temperature), dialkylation can occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the electrophile to favor mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.
-
Choice of Base: A very strong base might lead to deprotonation of the amide N-H, increasing the risk of dialkylation. Using a milder base can sometimes mitigate this.
-
-
-
Reaction at the Amide Oxygen: The amide oxygen can also act as a nucleophile, particularly with highly reactive electrophiles, leading to the formation of an O-alkylated product.
-
Troubleshooting Steps:
-
Use Softer Electrophiles: Hard electrophiles are more likely to react at the harder oxygen atom. Using a softer electrophile can favor N-alkylation.
-
Solvent Effects: The choice of solvent can influence the N- versus O-alkylation ratio. Protic solvents can solvate the oxygen atom, reducing its nucleophilicity, but are generally not ideal for SN2 reactions. In aprotic solvents, the relative nucleophilicity of N vs. O can be influenced by the counter-ion of the base.
-
-
Data Summary for Minimizing Side Products:
| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | 1.1 - 1.2 eq. Piperazin-2-one HCl | Favors mono-substitution. |
| Temperature | Start at room temperature, then gently heat if needed. | Minimizes over-alkylation and decomposition. |
| Base | Use the mildest base that provides a reasonable reaction rate. | Reduces the risk of side reactions. |
| Electrophile | Use a reactive but not overly harsh electrophile. | Balances reactivity with selectivity. |
Question 3: My final product is difficult to purify. What are some common impurities and effective purification strategies?
Purification can be a significant bottleneck, especially if the reaction has not gone to completion or has produced side products.
Answer:
Common impurities include unreacted starting material, the base and its salt, and any side products.
-
Unreacted Starting Material: Both piperazin-2-one and the electrophile can be present.
-
Base and its Salt: Organic bases like TEA can often be removed by an aqueous workup. The hydrochloride salt of the base is also water-soluble. Inorganic bases can be filtered off.
-
Side Products: These will have varying polarities and may co-elute with the desired product during chromatography.
Purification Workflow:
Caption: General purification workflow for N-substituted piperazin-2-ones.
Step-by-Step Purification Protocol:
-
Initial Workup:
-
If you used an inorganic base, filter the reaction mixture first.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove water-soluble impurities like the base hydrochloride salt.
-
A mild acidic wash (e.g., 1M HCl) can remove any remaining basic impurities.
-
A wash with saturated sodium bicarbonate solution will neutralize any remaining acid.
-
Finally, wash with brine to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography:
-
Silica gel column chromatography is the most common method for purifying N-substituted piperazin-2-ones.
-
The choice of eluent system will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The polarity can be increased by adding methanol to the ethyl acetate.
-
Monitor the separation by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Frequently Asked Questions (FAQs)
Q1: Do I need to use a protecting group for the other nitrogen in piperazin-2-one?
A: In most cases, a protecting group is not necessary. The amide nitrogen is significantly less nucleophilic than the amine nitrogen, so selective N-alkylation at the amine position is generally achieved. However, if you are using a very strong base and a highly reactive electrophile, or if you require absolute selectivity, protecting the amide nitrogen (e.g., as a Boc or Cbz derivative) might be considered.
Q2: What is the best general-purpose base and solvent combination to start with?
A: A good starting point for many N-substitutions of this compound is to use potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) as the solvent. This combination is effective for a wide range of electrophiles and the reaction can often be run at room temperature or with gentle heating.
Q3: How can I monitor the progress of my reaction?
A: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to a sample of the starting material, you can observe the disappearance of the starting material and the appearance of the product.
References
-
Dema, A., et al. (2020). Synthesis of Novel Piperazine-2-one Derivatives and their Evaluation as Potential Antidepressant Agents. Molecules, 25(18), 4253. Available at: [Link]
Preventing degradation of Piperazin-2-one hydrochloride during storage
Welcome to the dedicated support center for Piperazin-2-one Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent degradation and ensure reliable experimental outcomes.
Introduction to this compound Stability
This compound is a valuable building block in pharmaceutical synthesis. However, its chemical structure, featuring a lactam ring and a hydrochloride salt, presents specific stability challenges. The primary concerns are its hygroscopicity and susceptibility to hydrolysis, oxidation, and photolysis. Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity, potency, and shelf-life. Proper storage and handling are not merely recommendations; they are integral to the validity of your research.[1][2]
Part 1: Frequently Asked Questions (FAQs)
Q1: I opened a new bottle of this compound and it appears clumpy. Is it still usable?
A1: Clumping is a strong indicator that the material has absorbed atmospheric moisture.[1][3] this compound is hygroscopic, meaning it readily attracts and holds water molecules.[1] While minor clumping may not signify significant degradation, the presence of excess moisture can accelerate hydrolysis of the lactam ring. It is crucial to assess the water content using a method like Karl Fischer titration. If the water content is within the acceptable limits specified on the Certificate of Analysis (CoA), the material may be usable, but it should be dried under vacuum before use.[4] However, for sensitive applications, using a fresh, unopened container is always the best practice.
Q2: What are the ideal storage conditions for this compound?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[5][6] The recommended storage environment should have a controlled temperature, typically between 15°C and 25°C, and a relative humidity below 40%.[5][7] The material should be kept in a tightly sealed, airtight container to prevent moisture ingress.[3][5] For long-term storage or for highly sensitive experiments, storing the compound in a desiccator with a suitable desiccant (e.g., silica gel) or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[5][8]
Q3: I suspect my sample has degraded. What are the likely degradation products?
A3: The most probable degradation pathways for this compound are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The primary degradation product from hydrolysis is the ring-opening of the lactam to form N-(2-aminoethyl)-2-aminoacetic acid hydrochloride. This can be catalyzed by both acidic and basic conditions, which can be exacerbated by absorbed moisture.[9][10][11]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative products.[12][13][14][15]
-
Photodegradation: Exposure to UV light can induce photolytic degradation, potentially leading to radical-mediated cleavage of the molecule.[16]
Q4: How can I monitor the purity of my this compound over time?
A4: A stability-indicating analytical method is essential for monitoring the purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact this compound from its potential degradation products.[17][18] Periodically testing a stored sample and comparing the chromatogram to that of a reference standard will allow you to quantify any degradation. For structural confirmation of any new impurity peaks, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[19]
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent experimental results (e.g., reaction yields, biological activity). | Compound degradation due to improper handling or storage. | 1. Verify Storage Conditions: Ensure the compound is stored according to the recommendations (cool, dry, dark, tightly sealed).[5][6] 2. Perform Purity Check: Analyze the currently used batch by HPLC to check for degradation products. Compare with the CoA. 3. Use a Fresh Sample: Open a new, sealed container of this compound and repeat the experiment. 4. Handle with Care: When weighing, minimize the compound's exposure to ambient air. Work quickly and reseal the container immediately.[3] Consider handling inside a glove box for highly sensitive applications. |
| Difficulty in obtaining a clear solution in a non-aqueous solvent. | The compound has absorbed a significant amount of water, which is immiscible with the solvent. | 1. Dry the Compound: Dry the required amount of the compound in a vacuum oven at a gentle temperature (e.g., 40-50°C) for several hours before use.[4] 2. Use Anhydrous Solvents: Ensure the solvents you are using are certified anhydrous. 3. Check Water Content: Quantify the water content using Karl Fischer titration to confirm if moisture is the issue. |
| Appearance of an unexpected peak in the HPLC chromatogram of a stability sample. | A new degradation product has formed. | 1. Characterize the Peak: Use LC-MS to determine the mass of the unknown peak. This can provide clues to its structure (e.g., addition of an oxygen atom for oxidation, addition of a water molecule for hydrolysis).[19] 2. Conduct Forced Degradation Studies: Perform forced degradation studies (see Protocol 2) to intentionally generate degradation products. This can help in identifying the unknown peak by comparing retention times.[19][20][21] |
| The solid material has changed color (e.g., yellowing). | This could be due to oxidation or photolytic degradation. | 1. Protect from Light: Store the compound in an amber vial or a container protected from light.[16] 2. Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing.[8] 3. Purity Analysis: Analyze the discolored material by HPLC and LC-MS to identify any colored impurities. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Recommended Handling Procedure for Hygroscopic this compound
This protocol minimizes moisture absorption during weighing and sample preparation.
-
Preparation: Before opening the main container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold powder.
-
Inert Atmosphere (Optional but Recommended): For highly sensitive applications, perform all manipulations in a glove box with a dry, inert atmosphere.
-
Weighing:
-
Use a clean, dry spatula.
-
Open the container for the shortest possible time.
-
Quickly transfer the desired amount of solid to a pre-weighed, dry container.
-
Immediately and tightly reseal the main container. Parafilm can be used to further secure the lid.[8]
-
-
Dissolution: Add the solvent to the weighed solid as soon as possible to prevent further moisture absorption.
-
Storage of Aliquots: If you prepare a stock solution, store it in a tightly sealed vial, protected from light, and at the recommended temperature (often refrigerated or frozen).
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation products and establish a stability-indicating analytical method.[19][20][21]
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a sample solution. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample solution. Keep at room temperature for 8 hours.
-
Oxidation: Add 3% H₂O₂ to a sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample in an oven at 80°C for 48 hours. Also, heat a solution sample at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to a photostability chamber (with UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-UV method.
-
If significant degradation is observed (typically 5-20%), the method is considered stability-indicating.[21]
-
Characterize major degradation products using LC-MS.
-
Protocol 3: Gravimetric Method for Assessing Hygroscopicity
This protocol provides a straightforward way to determine the hygroscopic nature of your sample.[][23][24][25]
-
Sample Preparation: Place a accurately weighed sample (e.g., 10-20 mg) in a tared, open container.
-
Drying: Dry the sample in a vacuum oven at 40°C to a constant weight to establish the initial dry weight.
-
Exposure to Humidity: Place the sample in a humidity-controlled chamber at 25°C and a specific relative humidity (e.g., 80% RH). This can be achieved using saturated salt solutions.
-
Weight Measurement: After a set period (e.g., 24 hours), re-weigh the sample.
-
Calculation: Calculate the percentage weight gain.
-
Classification: Classify the hygroscopicity based on the weight gain (e.g., as per the European Pharmacopoeia classification).
Part 4: Visualizing Degradation and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Recommended workflow for handling hygroscopic compounds.
References
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]
-
Wan, P., Modro, T. A., & Yates, K. (2025). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]
-
Born, O., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
-
V 2.0. (2025). SOP for Storage of Hygroscopic Raw Materials with Desiccants. Pharmaceutical Guidelines. [Link]
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
DRUM - University of Maryland. (n.d.). The Photochemistry of Amides and Phthalimides. University of Maryland. [Link]
-
ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs? ResearchGate. [Link]
-
Bonomo, R. A., et al. (2017). β-Lactamases: A Focus on Current Challenges. Protein Science. [Link]
-
PubMed. (n.d.). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. PubMed. [Link]
-
ResearchGate. (2018). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. [Link]
-
ScienceDirect. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ScienceDirect. [Link]
-
Pharmappro. (n.d.). The Storage Conditions For APIs And Medicines. Pharmappro. [Link]
-
Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
-
University of Rochester. (n.d.). How To: Store Reagents. Department of Chemistry. [Link]
-
USP-NF. (2017). <659> Packaging and Storage Requirements. USP-NF. [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Royal Society of Chemistry. (2013). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry. [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(22), 7726-7735. [Link]
-
CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc.. [Link]
-
ResearchGate. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. ResearchGate. [Link]
-
GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. GMP Trends. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Publications. [Link]
-
University of Regina. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. oURspace. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Pharmanecia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmanecia. [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
-
ResearchGate. (2025). (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. [Link]
-
ResearchGate. (2025). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. ResearchGate. [Link]
-
NTU Journal of Pure Sciences. (2024). A Review on Analytical Methods for Piperazine Determination. NTU. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
-
Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]
-
ResearchGate. (n.d.). Photocatalytic Approach Toward the Synthesis of Amides via S-C Cleavage: A Mild Approach | Request PDF. ResearchGate. [Link]
-
eCampusOntario Pressbooks. (n.d.). 26.2 Amines – Physical Properties. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
GeeksforGeeks. (2022). Physical Properties of Amines. GeeksforGeeks. [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. BYJU'S. [Link]
-
PubMed Central. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Basic Properties of Amines. Chemistry LibreTexts. [Link]
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
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- 4. How To [chem.rochester.edu]
- 5. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 6. The Storage Conditions For APIs And Medicines [octagonchem.com]
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- 14. pubs.acs.org [pubs.acs.org]
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- 24. pharmainfo.in [pharmainfo.in]
- 25. alfachemic.com [alfachemic.com]
Technical Support Center: Piperazin-2-one Hydrochloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Piperazin-2-one Hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding side product formation in reactions involving this versatile chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of your synthesis and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when working with this compound?
The primary side products in reactions involving this compound typically arise from three main pathways: disubstitution, degradation of the core structure, and reactions involving impurities in the starting material.
-
Disubstituted Piperazines: This is the most frequent side product when the goal is monosubstitution. The piperazine ring has two nitrogen atoms (N1 and N4), both of which are nucleophilic. Even though the hydrochloride salt protonates one nitrogen, an equilibrium can exist that allows for a second substitution reaction, leading to N1,N4-disubstituted byproducts.[1]
-
Hydrolytic Degradation Products: The lactam (cyclic amide) functionality within the piperazin-2-one ring is susceptible to hydrolysis, especially under strongly acidic or basic conditions and at elevated temperatures.[2][3] This can lead to ring-opening, forming amino acid derivatives.
-
Oxidative Degradation Products: The nitrogen atoms in the piperazine ring can be oxidized, particularly in the presence of atmospheric oxygen, residual oxidizing agents (like H₂O₂), or metal catalysts.[4] This can result in the formation of N-oxides or other oxidized species.
-
Thermal Degradation Products: High reaction temperatures can cause decomposition of the piperazine ring, leading to a complex mixture of byproducts, including N-formylpiperazine and various fragments.[5][6]
Q2: Why am I getting a significant amount of the N,N'-disubstituted product instead of my desired monosubstituted compound?
This is a classic chemoselectivity challenge. The formation of disubstituted byproducts is typically governed by reaction stoichiometry, the nature of the base used, and the reactivity of the electrophile.
Causality: this compound is used specifically to favor monosubstitution. The protonation of one nitrogen atom deactivates it towards nucleophilic attack, making the other nitrogen the primary reactive site.[1] However, if the reaction conditions (e.g., excess base, high temperature) deprotonate the hydrochloride salt completely, both nitrogen atoms become available for reaction, leading to a competitive reaction that forms the disubstituted product.[1][7]
Troubleshooting:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use no more than one equivalent of your electrophile relative to the this compound.
-
Base Selection: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base (e.g., K₂CO₃, NaHCO₃) in an amount just sufficient to neutralize the HCl salt and the acid generated during the reaction. An excess of a strong base can lead to the formation of the free piperazin-2-one, increasing the likelihood of disubstitution.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the undesired second substitution.
Troubleshooting Guides
Issue 1: An Unknown Peak Appears in my HPLC/LC-MS Analysis
The appearance of an unexpected peak is a common issue. A systematic approach is required to identify its source and mitigate its formation.
Workflow for Impurity Identification
Caption: Troubleshooting workflow for identifying an unknown impurity.
Data Interpretation Table: Common Side Products
| Side Product Type | Expected Mass Change (vs. Product) | Key Factors | Mitigation Strategy |
| Disubstitution | + Mass of (Electrophile - Leaving Group) | Excess electrophile, strong base, high temp. | Control stoichiometry, use weaker base, lower temp. |
| Hydrolysis (Ring Opening) | + 18 (H₂O) | Extreme pH, high temp. in aqueous media. | Maintain neutral pH, use anhydrous solvents. |
| N-Oxidation | + 16 (O) | Presence of O₂, oxidizing agents. | Degas solvents, run under inert atmosphere (N₂/Ar).[2] |
| Dimerization | + Mass of Piperazin-2-one | High concentration, prolonged reaction time. | Use more dilute conditions, monitor reaction progress. |
Issue 2: Poor Yield and Product Degradation During Workup and Purification
The stability of piperazin-2-one and its derivatives can be compromised during post-reaction processing.[2] Hydrolysis and oxidation are the primary concerns.
Protocol: Forced Degradation Study
This protocol helps you understand the stability of your target molecule and identify potential degradation products.
Objective: To determine the susceptibility of your compound to hydrolysis, oxidation, and thermal stress.
Materials:
-
Your synthesized piperazin-2-one derivative
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
Calibrated oven
Methodology:
-
Stock Solution: Prepare a stock solution of your purified compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for HPLC analysis.[4]
-
Thermal Degradation (Solid): Place a small amount of your solid, purified compound in a calibrated oven at 80°C for 7 days.[4] Dissolve the sample in a suitable solvent for HPLC analysis.
Analysis: Analyze all samples by HPLC-UV and/or LC-MS alongside a control sample (your compound at t=0). Compare the chromatograms to identify new peaks, which represent degradation products. This information is crucial for designing robust workup and purification procedures.
Visualization of Degradation Pathways
Caption: Primary degradation pathways for piperazin-2-one derivatives.
Protocol: General Method for N-Alkylation with Minimized Side Products
This protocol outlines a standard procedure for the monosubstitution of this compound, designed to suppress the formation of the disubstituted byproduct.
Objective: To synthesize an N-monosubstituted piperazin-2-one derivative with high selectivity.
Materials:
-
This compound
-
Alkyl halide (or other suitable electrophile)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask. Stir the suspension vigorously for 15 minutes at room temperature.
-
Reactant Addition: Add the alkyl halide (1.05 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the progress by TLC or LC-MS. The principle is to use just enough energy to drive the reaction without promoting the disubstitution side reaction.[1]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired monosubstituted product.
Rationale for Choices:
-
This compound: The hydrochloride salt protects one nitrogen, directing the substitution to the other.[1]
-
Potassium Carbonate: A mild inorganic base that is sufficient to neutralize the HCl and the acid byproduct of the reaction without fully deprotonating the piperazinium species, thus minimizing disubstitution.
-
Anhydrous Conditions: Prevents hydrolysis of the lactam ring.
-
Inert Atmosphere: Minimizes the risk of oxidative side reactions.[4]
References
- BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
-
Kavala, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. [Link]
-
Ferrazzano, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1585. [Link]
-
Coelho, J. A. S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
- U.S. Patent 4,240,961. (1980). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
-
PubChem. (n.d.). Piperazin-2-one. National Center for Biotechnology Information. [Link]
-
LookChem. (n.d.). Piperazine-2-One Supplier & Manufacturer. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Reaction of 1-(2-chloroethyl)piperazine Hydrochloride with Primary Amines.
- BenchChem. (n.d.).
-
Chemistry Stack Exchange. (2022). Performing a reaction on one side of piperazine ring. [Link]
-
Al-Sabha, T. N. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 7(4), 303-308. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Standards for 1-(2-chloroethyl)
-
Patsnap Synapse. (2024). What are the side effects of Piperazine?[Link]
-
DrugBank. (n.d.). Piperazine Hydrochloride. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]
-
Yáñez, F. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. (2019). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Piperazin-2-one Derivatives by Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of piperazin-2-one derivatives. This class of N-heterocyclic compounds is a cornerstone in many drug discovery programs, valued for its role as a privileged scaffold and peptidomimetic.[1] However, the unique physicochemical properties of the piperazin-2-one core—namely its polarity and the basicity of its nitrogen atoms—present distinct challenges during purification.[2][3]
This guide is structured to provide practical, field-proven solutions to common issues encountered in the lab. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your separations.
Frequently Asked Questions (FAQs)
Here we address high-level questions that often arise before starting the purification process.
Q1: Why are piperazin-2-one derivatives often difficult to purify on standard silica gel? A1: The primary challenge stems from the interaction between the basic nitrogen atoms in the piperazine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This strong, often irreversible, interaction can lead to several problems:
-
Peak Tailing: The compound "drags" along the column, resulting in broad, asymmetric peaks that are difficult to separate from impurities.
-
Low or No Recovery: The compound binds so strongly that it fails to elute from the column, even with highly polar mobile phases.[5]
-
On-Column Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive derivatives.[6]
Q2: Should I use normal-phase or reversed-phase chromatography? A2: The choice depends on the overall polarity of your specific derivative.
-
Normal-Phase (e.g., Silica Gel): This is the most common starting point. It is highly effective for moderately polar to nonpolar derivatives. For more polar or basic derivatives, modifications such as adding a basic modifier to the eluent are often necessary to achieve good results.[5]
-
Reversed-Phase (e.g., C18): This is suitable for highly polar piperazin-2-one derivatives that do not retain well on normal-phase columns. However, very polar compounds may still elute too quickly (near the solvent front) in standard reversed-phase systems.[7][8] In such cases, specialized columns or techniques like Hydrophilic Interaction Chromatography (HILIC) may be more appropriate.[9]
Q3: Is flash chromatography or gravity chromatography better? A3: For most research and development applications, flash chromatography is superior . It utilizes pressure to accelerate solvent flow, leading to significantly faster separations and often better resolution compared to gravity chromatography, which relies solely on gravity.[10][11] The shorter residence time on the stationary phase in flash chromatography can also minimize the risk of on-column degradation of sensitive compounds.[12]
Troubleshooting Guide: From Tailing Peaks to Low Recovery
This section provides a systematic approach to diagnosing and solving specific problems during your column chromatography experiments.
Problem 1: Poor Separation or Overlapping Peaks
Your TLC shows good separation, but the column fractions are all mixed.
-
Possible Cause 1: Inappropriate Solvent System. The elution strength of your mobile phase may be too high, causing all compounds to move too quickly and elute together.
-
Solution: The ideal mobile phase for column chromatography should result in a retention factor (Rf) of approximately 0.3-0.4 for your target compound on a TLC plate.[13] If your compound's Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If the Rf is too low (<0.2), increase the polarity.[5]
-
-
Possible Cause 2: Column Overloading. You have loaded too much crude material onto the column.
-
Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase (silica gel).[5] Exceeding this capacity saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands. If you need to purify a large amount of material, use a column with a larger diameter.[14][15]
-
-
Possible Cause 3: On-Column Degradation. One compound may be degrading into another on the acidic silica gel during the long elution time.
Problem 2: Severe Peak Tailing or Streaking
The compound elutes as a long streak rather than a tight band, leading to poor separation and contaminated fractions.
-
Possible Cause: Strong Acid-Base Interaction. This is the most common issue for piperazine derivatives. The basic nitrogen atoms are interacting strongly with acidic silanol groups on the silica surface.[4]
-
Solution: Add a Basic Modifier. Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase. This allows your compound to elute symmetrically.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).[5]
-
Ammonia in Methanol: If using a highly polar system like Dichloromethane/Methanol, use a pre-mixed solution of 7N ammonia in methanol as your polar component.
-
-
Problem 3: The Compound is Not Eluting from the Column
You have run many column volumes of your eluent, but TLC analysis of the fractions shows no sign of your product.
-
Possible Cause 1: Compound is Too Polar. The mobile phase is not strong (polar) enough to displace your highly polar compound from the stationary phase.
-
Solution: Systematically increase the polarity of the mobile phase (gradient elution). For example, start with 100% ethyl acetate and gradually introduce methanol. A common gradient might be from 0% to 10% methanol in ethyl acetate.[5] Be cautious, as large, abrupt changes in solvent polarity can cause the silica bed to crack.
-
-
Possible Cause 2: Irreversible Adsorption or Decomposition. Your compound has either permanently stuck to the silica or has decomposed entirely.[6]
-
Solution: Before committing your entire batch to a column, perform a stability test. Dissolve a small amount of your crude product in a solvent, add a pinch of silica gel, and stir for an hour. Then, spot the solution on a TLC plate next to a spot of the original solution. If the product spot is gone or diminished, it is not stable to silica. In this case, you must use an alternative stationary phase like neutral or basic alumina, or consider reversed-phase chromatography.[5][6]
-
Problem 4: The Crude Sample is Not Soluble in the Eluent
Your chosen mobile phase (e.g., Hexane/Ethyl Acetate) provides excellent separation on TLC, but your crude material will not dissolve in it for loading.
-
Possible Cause: Solubility Mismatch. This is common when a polar compound requires a relatively non-polar eluent for proper separation.
-
Solution: Use the Dry Loading Technique. This method ensures your compound is introduced to the column in a concentrated band without using incompatible solvents.[16]
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Add a small amount of dry silica gel (approx. 10-20 times the mass of your sample) to this solution.[16]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of your pre-packed column.[16]
-
-
Visualizing the Workflow and Troubleshooting Logic
A clear understanding of the process flow is critical for successful chromatography.
Caption: General workflow for column chromatography purification.
Caption: A decision tree for troubleshooting common issues.
Key Experimental Protocols
Protocol 1: Selecting a Solvent System using TLC
-
Prepare Samples: Dissolve a tiny amount of your crude material in a suitable solvent.
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing your test solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[13]
-
Calculate Rf: Measure the distance traveled by your compound and the solvent front. Calculate Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio until the Rf of your target compound is approximately 0.3-0.4.[13]
Protocol 2: Dry Loading the Sample
-
Dissolve: Dissolve the crude product (e.g., 500 mg) in a minimum amount of a volatile solvent like dichloromethane or methanol in a round-bottomed flask.[16]
-
Adsorb: Add 5-10 g of silica gel to the flask and swirl to create a slurry.[16]
-
Evaporate: Connect the flask to a rotary evaporator and gently remove the solvent until a completely dry, free-flowing powder is obtained.
-
Load: Carefully pour the dry silica-adsorbed sample onto the top of the solvent-filled, packed column.[16] Gently tap the column to settle the powder into a flat band.
Data Summary Table
| Parameter | Guideline | Rationale |
| Stationary Phase | Silica Gel (default), Neutral Alumina | Silica is versatile. Alumina is used for acid-sensitive or very basic compounds.[6] |
| TLC Rf Target | 0.3 - 0.4 | Provides the best balance between resolution and elution time on the column.[13] |
| Sample Load | 1-5% of silica mass (w/w) | Prevents column overloading, which destroys separation.[5] |
| Basic Modifier (if needed) | 0.1 - 1% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing peak tailing of basic compounds.[5] |
| Flow Rate (Flash) | Varies by column size | A faster flow rate reduces purification time and minimizes on-column diffusion/degradation. |
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis, 55. DOI: 10.1055/a-2201-9951. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Hawach Scientific. (2025). Difference Between Flash and Conventional Column. Retrieved from [Link]
-
BUCHI. (2022). Gravity vs Automated Flash Chromatography Comparison. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is The Difference Between Flash Chromatography And Gravity Chromatography?. YouTube. Retrieved from [Link]
-
Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]
-
Gadzała-Kopciuch, R., et al. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 26.4: Optimization and Column Performance. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Retrieved from [Link]
-
Chem Survival. (2022). Column Chromatography. YouTube. Retrieved from [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
BioPharm International. (n.d.). Chromatography Optimization Strategy. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Difference Between Flash and Conventional Column - Hawach [hawachhplccolumn.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Optimization of multi‐column chromatography for capture and polishing at high protein load - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Removal of unreacted starting materials from Piperazin-2-one hydrochloride
Welcome to the technical support center for the purification of piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted starting materials and other impurities. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity for your target compound.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its synthesis, often involving the cyclization of precursors like ethylenediamine and a chloroacetylating agent, can result in a crude product contaminated with unreacted starting materials, byproducts, and their salts. Effective purification is paramount to ensure the integrity of downstream applications. This guide provides a structured approach to identifying and removing these common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I should expect in my crude this compound?
The most common impurities are directly related to the synthetic route employed. A prevalent method involves the reaction of ethylenediamine with a chloroacetylating agent. Therefore, you should anticipate the presence of:
-
Ethylenediamine or its hydrochloride salts: Unreacted ethylenediamine is a primary impurity.[2][3]
-
Chloroacetic acid or its salts: Formed from the hydrolysis of the chloroacetylating agent.
-
Piperazine or its dihydrochloride salt: A potential byproduct of the reaction.[4]
Q2: My crude product is a sticky solid. What does this indicate?
A sticky or oily consistency often suggests the presence of hygroscopic impurities, such as excess hydrochloride salts or unreacted ethylenediamine. These impurities can absorb atmospheric moisture, preventing the crystallization of a fine, free-flowing powder.
Q3: Is recrystallization a suitable method for purifying this compound?
Yes, recrystallization is a highly effective and commonly used technique for purifying this compound, provided a suitable solvent system is chosen.[5] The principle relies on the differential solubility of the desired product and impurities in a solvent or solvent mixture at varying temperatures.
Q4: What are the best solvents for the recrystallization of this compound?
This compound is a polar salt and thus exhibits good solubility in polar protic solvents.[6][7] Effective solvent systems include:
-
Ethanol/Water mixtures: This combination is often ideal, as this compound is soluble in hot ethanol/water and less soluble at colder temperatures, allowing for good recovery of pure crystals upon cooling.[5]
-
Isopropyl Alcohol: Can also be used for recrystallization.[8][9]
-
Methanol: While it can be a good solvent, its high volatility can sometimes make controlled crystallization challenging.[8]
It is generally insoluble in non-polar solvents like dichloromethane and hexane.[6]
Troubleshooting Guide
This section provides detailed protocols to address specific purification challenges.
Issue 1: Presence of Unreacted Ethylenediamine
Unreacted ethylenediamine is a common basic impurity. Its removal is crucial for obtaining a pure product with the correct stoichiometry.
Identification:
-
TLC Analysis: Co-spot your crude product with an ethylenediamine standard.
-
NMR Spectroscopy: Look for characteristic peaks of ethylenediamine that are absent in the pure this compound spectrum.
Removal Strategy: Acid-Base Extraction
This method leverages the basicity of ethylenediamine to separate it from the less basic piperazin-2-one.
-
Dissolution: Dissolve the crude product in a minimal amount of water.
-
Basification: Carefully add a base, such as a saturated sodium bicarbonate solution, to the aqueous solution until it is slightly basic (pH ~ 8-9). This will deprotonate the ethylenediamine hydrochloride, making the free base more soluble in organic solvents.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent in which piperazin-2-one is poorly soluble, such as dichloromethane or ethyl acetate. The unreacted ethylenediamine will partition into the organic layer.
-
Acidification & Isolation: Acidify the aqueous layer with hydrochloric acid to a pH of 1-2 to ensure the product is fully protonated as the hydrochloride salt. Remove the water under reduced pressure to yield the crude this compound, now depleted of ethylenediamine.
-
Final Purification: Proceed with recrystallization as described in Issue 3 .
Issue 2: Contamination with Chloroacetic Acid
Hydrolysis of the chloroacetylating agent can lead to chloroacetic acid as an impurity.
Identification:
-
pH Measurement: An unusually low pH of a solution of the crude product may indicate the presence of excess acid.
-
HPLC Analysis: Use a suitable method to separate and quantify chloroacetic acid.
Removal Strategy: Neutralization and Washing
This strategy involves neutralizing the excess acid and washing it away.
-
Suspension: Suspend the crude solid in a solvent in which this compound has low solubility, such as cold isopropyl alcohol or acetone.[8]
-
Neutralization: Add a mild base, like triethylamine, dropwise while stirring to neutralize the chloroacetic acid. The resulting triethylammonium chloride salt is generally more soluble in the organic solvent.
-
Filtration: Filter the solid this compound.
-
Washing: Wash the filtered solid with fresh cold solvent to remove the dissolved salt.
-
Drying: Dry the purified product under vacuum.
Issue 3: General Impurities and Poor Crystal Form
For general purification and to improve the crystalline nature of the final product, recrystallization is the preferred method.
Removal Strategy: Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a 9:1 ethanol/water mixture. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the clear solution to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the pure crystals in a vacuum oven.
Data Summary: Solvent Properties for Purification
| Solvent | Polarity | Role in Purification | Rationale |
| Water | Polar Protic | Recrystallization Co-solvent, Extraction | High solubility for hydrochloride salts, especially when heated.[7] |
| Ethanol | Polar Protic | Recrystallization Solvent | Good solvent for this compound when hot, poor when cold.[5] |
| Isopropyl Alcohol | Polar Protic | Recrystallization/Washing Solvent | Similar properties to ethanol, can be a good alternative.[8][9] |
| Acetone | Polar Aprotic | Washing Solvent | Low solubility for the product, good for washing away more soluble impurities.[8] |
| Dichloromethane | Non-Polar | Extraction Solvent | Insoluble for the product, used to extract non-polar/basic impurities.[6] |
Visualization of Workflows
Workflow for Removal of Ethylenediamine
Caption: Acid-Base Extraction Workflow
General Purification Workflow
Caption: Recrystallization Workflow
References
- EP1752454A1 - Method for separating piperazine from a mixture of ethylenediamine-piperazine through destillation. Google Patents.
-
Piperazine dihydrochloride - Solubility of Things. Available at: [Link]
- US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture. Google Patents.
- US3055809A - Method for recovering ethylenediamine from an aqueous ethylenediamine solution. Google Patents.
- US3639403A - Method for the preparation of piperazine and substituted piperazines. Google Patents.
-
Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. National Institutes of Health. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
- US3023211A - Method for the preparation of piperazine monohydrochloride. Google Patents.
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Available at: [Link]
-
Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. Available at: [Link]
-
Cas 119532-26-2,1-(2,3-Dichlorophenyl)piperazine hydrochloride. LookChem. Available at: [Link]
-
How to extract/isolate piperazine from water without distillation?. ResearchGate. Available at: [Link]
- US2919275A - Purification of piperazine. Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
(IUCr) Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. International Union of Crystallography. Available at: [Link]
-
How do I remove piperazine from the solid compound?. ResearchGate. Available at: [Link]
-
Phenyl piperazine derivatives, their preparation and antiagressive medicines containing them. European Patent Office. Available at: [Link]
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- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperazin-2-one Hydrochloride Stability
Welcome to the technical support center for piperazin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability. Understanding the behavior of this compound in different solvent systems is paramount for developing robust analytical methods, designing stable formulations, and ensuring the integrity of your experimental data. This document provides in-depth answers to common questions, troubleshooting guides for potential issues, and detailed protocols to empower you to conduct your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound in common laboratory solvents?
A1: As a hydrochloride salt, this compound's solubility is dictated by its ionic character and the polarity of the solvent. While specific quantitative data is not extensively published, we can infer its solubility based on the well-documented behavior of related piperazine salts.[1][2] The compound is expected to be highly polar.
Generally, you can expect high solubility in polar protic solvents like water, ethanol, and methanol.[2][3] Its solubility in polar aprotic solvents like DMSO is also expected to be high, while it will likely be lower in acetonitrile.[1] In non-polar organic solvents such as dichloromethane (DCM), hexane, or diethyl ether, this compound is expected to be sparingly soluble or insoluble.[1][4] It's important to note that for many salts, solubility in aqueous solutions increases with temperature.[2]
Inferred Solubility Profile of this compound
| Solvent Category | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Water | High / Freely Soluble | The ionic nature of the hydrochloride salt and the polar lactam ring favor strong interactions with water molecules.[2][4][5] |
| Methanol / Ethanol | Soluble | These polar alcohols can solvate the ionic salt effectively.[2][3][6] | |
| Polar Aprotic | DMSO | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of hydrochloride salts.[1] |
| Acetonitrile | Low to Moderate | While polar, its ability to solvate the salt is generally less than that of water or DMSO.[1] | |
| Non-Polar | Dichloromethane (DCM) | Low / Insoluble | The large polarity mismatch prevents effective solvation of the highly polar salt.[1] |
| Hexane / Diethyl Ether | Insoluble | Non-polar solvents cannot overcome the lattice energy of the ionic solid.[1][4] |
This profile is inferred and should be empirically verified for your specific application.
Q2: I'm observing degradation of my compound in solution. What are the most probable causes?
A2: Degradation of this compound in solution is typically driven by a few key mechanisms. The most common culprits are hydrolysis and oxidation, often accelerated by factors like pH, temperature, and light.[7]
-
Hydrolytic Degradation: The lactam (cyclic amide) bond in the piperazin-2-one ring is susceptible to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, especially at elevated temperatures.[1][7] Under strong acid or base stress, the ring can open, leading to the formation of an amino acid derivative.
-
Oxidative Degradation: The nitrogen atoms within the piperazine ring are susceptible to oxidation.[1] This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to other oxidizing agents.[7][8] Common oxidative degradation products for piperazine-containing compounds include N-oxides.[7] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this pathway.[1]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. It is always recommended to store solutions of this compound in amber vials or otherwise protected from light to prevent photolytic decomposition.[7][9]
Q3: What are the best practices for preparing and storing stock solutions to ensure maximum stability?
A3: Proper handling and storage are critical for preventing degradation and ensuring the reproducibility of your results.
-
Solvent Selection: For maximal stability, prepare stock solutions in high-purity (e.g., HPLC or LC-MS grade) aprotic solvents like DMSO or acetonitrile, if your experimental design allows. If an aqueous or alcoholic solvent is required, use freshly prepared, high-purity solvents and consider buffering the solution to a neutral or slightly acidic pH, as piperazine derivatives can be more stable under these conditions.[7]
-
Storage Conditions: Stock solutions should be stored in tightly sealed amber glass vials to protect from light and prevent solvent evaporation or moisture absorption.[9][10] For short-term storage, refrigeration (2-8 °C) is often sufficient. For long-term storage, freezing at -20 °C or -80 °C is recommended to significantly slow the rate of any potential degradation reactions.[10] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Inert Atmosphere: For compounds that are particularly sensitive to oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1]
Q4: My analytical results are inconsistent. How do I determine if this is due to compound instability?
A4: Inconsistent results are a classic indicator of compound degradation.[7] If you suspect instability, the first step is to systematically rule out other variables (e.g., instrument performance, pipetting errors, variability in reagents).
To specifically diagnose a stability issue, perform a simple time-course experiment. Prepare a fresh solution of this compound and analyze it immediately (T=0). Then, store this solution under your typical experimental conditions and re-analyze it at several subsequent time points (e.g., 2, 4, 8, 24 hours). A progressive decrease in the peak area of the parent compound, often accompanied by the appearance and growth of new peaks (degradants), is a strong confirmation of instability under those conditions.[11]
Q5: I see an unexpected peak in my chromatogram during a stability study. What is the standard workflow for identifying this unknown degradant?
A5: Identifying unknown degradants is a critical part of any stability study. The recommended approach involves a combination of chromatographic and spectroscopic techniques.[7]
-
Mass Spectrometry (LC-MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry.[7] By coupling your HPLC to a mass spectrometer, you can determine the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): To gain structural information, perform an MS/MS experiment. In this technique, the parent ion of the unknown peak is isolated and fragmented. The resulting fragmentation pattern provides clues about the molecule's structure, allowing you to propose a chemical identity for the degradant.[7]
-
Forced Degradation Analysis: The conditions under which the unknown peak appears provide valuable information. For instance, if the peak is prominent only in the sample stressed with hydrogen peroxide, it is very likely an oxidative product like an N-oxide.[7] Comparing the degradants formed under various stress conditions helps build a logical case for the identity of the unknown peak.
Troubleshooting Guide: Common Stability Issues
| Symptom | Potential Cause | Recommended Action & Rationale |
| Rapid loss of parent compound peak area in aqueous solution. | Hydrolysis. The lactam ring is likely being cleaved, especially if the pH is acidic or basic. | Conduct a pH-stability profile to find the pH of maximum stability. Buffer your solution accordingly to maintain this optimal pH.[7] |
| Appearance of multiple new peaks over time, even when stored in the dark. | Oxidation. The nitrogen atoms in the piperazine ring are susceptible to reaction with dissolved oxygen. | Prepare solutions using solvents that have been sparged with an inert gas (N₂ or Ar). Store aliquots under an inert atmosphere to minimize contact with oxygen.[1] |
| Solution develops a yellow or brown tint upon storage. | Photodegradation or Oxidation. Exposure to light or oxygen can create chromophoric degradation products. | Always store the solid compound and its solutions in light-resistant (amber) containers.[9] If oxidation is suspected, store under an inert atmosphere. |
| Inconsistent potency or activity in biological assays. | Degradation in Assay Media. The compound may be unstable in the complex biological matrix (e.g., cell culture media, plasma) at 37 °C. | Perform a stability test directly in the assay medium. Quantify the compound concentration at the beginning and end of the incubation period to determine the extent of degradation. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation (stress testing) study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[11][12]
Objective
To generate likely degradation products and establish the degradation profile of this compound under various stress conditions (hydrolysis, oxidation, heat, and light).[7][12]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water or methanol) to prepare a stock solution of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution in a water bath at 60-80°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).[1][7]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60-80°C. Withdraw samples at time points, ensuring rapid analysis as base-catalyzed degradation can be fast.[1][7]
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the mixture at room temperature, protected from light. Withdraw samples at various time points.[1][7]
-
Thermal Degradation (in Solution): Heat an aliquot of the stock solution (in its original solvent) at 60-80°C.[1]
-
Thermal Degradation (Solid State): Place a known quantity of solid this compound powder in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 7 days).[7] After exposure, dissolve the solid for analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Quenching and Analysis:
-
Before analysis, samples from acid hydrolysis should be neutralized with an equivalent amount of base (e.g., 0.1 M NaOH), and samples from base hydrolysis should be neutralized with acid (e.g., 0.1 M HCl).[1]
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method, preferably with both UV and Mass Spectrometric detection (LC-MS).[13][14][15]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Determine the peak purity of the parent peak to ensure no co-eluting degradants.
-
Characterize any significant degradation products using their mass spectral data (MS and MS/MS).[7]
-
Potential Degradation Pathways
The following diagram illustrates the potential sites of chemical instability on the this compound molecule.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Piperazin-2-one Hydrochloride
Foreword: The Analytical Imperative for a Key Pharmaceutical Intermediate
Piperazin-2-one hydrochloride serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity, identity, and solid-state form are not merely academic points of interest; they are critical quality attributes (CQAs) that directly influence the safety, efficacy, and manufacturability of the final drug product. A seemingly minor impurity or an unexpected polymorphic form in this starting material can have cascading effects, leading to failed batches, regulatory hurdles, and compromised patient safety.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a comparative analysis grounded in practical experience. We will explore the causality behind methodological choices, offering a logical framework for the comprehensive characterization of this compound. Every protocol herein is presented as a self-validating system, emphasizing the principles of scientific integrity and regulatory compliance.[1][2]
The Characterization Workflow: A Multi-Technique Approach
A robust characterization of this compound is not achieved with a single technique but through the strategic integration of multiple orthogonal methods. Each method provides a unique piece of the puzzle, and their combined data create a comprehensive quality profile. The overall workflow is designed to unambiguously confirm identity, quantify purity, and define the material's physical properties.
Caption: Integrated workflow for the complete characterization of this compound.
Structural Elucidation: Confirming Molecular Identity
The first and most fundamental task is to confirm that the material is, unequivocally, this compound. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation. It provides precise information about the carbon-hydrogen framework. For a hydrochloride salt, which is highly polar, a deuterated polar solvent is required.
Causality: Deuterated water (D₂O) is the solvent of choice due to the high solubility of hydrochloride salts.[3] The protonation of the piperazine nitrogen by HCl causes a downfield shift (deshielding) of adjacent protons compared to the free base, an effect that is crucial for spectral interpretation.[3]
Predicted ¹H and ¹³C NMR Data (in D₂O)
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment Rationale |
| ¹H | ~3.5 - 3.8 | Triplet | Protons on C3, adjacent to the protonated secondary amine (N1). |
| ¹H | ~3.9 - 4.2 | Singlet | Protons on C5, adjacent to the amide carbonyl and nitrogen (N4). |
| ¹H | ~3.2 - 3.5 | Triplet | Protons on C6, adjacent to the protonated secondary amine (N1). |
| ¹³C | ~170 - 175 | - | C2 (Amide Carbonyl). |
| ¹³C | ~40 - 45 | - | C3 and C6 (Carbons adjacent to N1). |
| ¹³C | ~45 - 50 | - | C5 (Carbon adjacent to N4). |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O).
-
Solubilization: Vortex the mixture until the sample is fully dissolved. Gentle sonication can be applied if needed.[3]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and peak shape.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., 16-32 scans, 1-5 second relaxation delay).
-
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with 0.3 Hz line broadening) and perform a Fourier transform. Phase and baseline correct the spectrum.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that minimizes fragmentation, allowing for clear observation of the molecular ion.
Causality: The analysis will be performed in positive ion mode to detect the protonated molecule of the free base, [M+H]⁺. The hydrochloride salt will dissociate in the spray, and we will observe the mass of the organic piperazin-2-one molecule plus a proton.
-
Molecular Formula (Free Base): C₄H₈N₂O
-
Exact Mass: 100.06 Da[4]
-
Expected Ion [M+H]⁺: 101.07 m/z
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint by identifying the vibrational modes of functional groups. It is an excellent, rapid technique for identity confirmation.
Causality: The presence of the amide and the hydrochloride salt will dominate the spectrum. We expect to see a strong carbonyl (C=O) stretch, N-H stretching from the amide and the ammonium salt, and C-N stretching bands. Attenuated Total Reflectance (ATR) is a modern, preferred alternative to KBr pellets as it requires no sample preparation and avoids potential moisture contamination.[3]
Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200 - 3400 | N-H Stretch | Amide N-H |
| ~2400 - 2800 | N⁺-H Stretch | Ammonium salt (from HCl) |
| ~1670 - 1690 | C=O Stretch | Amide I band (Lactam) |
| ~1400 - 1500 | C-N-H Bending | Amide II band |
| ~1100 - 1250 | C-N Stretch | Amine/Amide |
Chromatographic Purity and Impurity Profiling
Confirming identity is only the first step. Quantifying the purity and identifying any potential impurities (process-related or degradation products) is paramount for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for assessing the purity of non-volatile organic molecules. A reversed-phase method is typically the most suitable starting point.
Causality & Method Development: Piperazin-2-one is a highly polar molecule with no significant UV chromophore. This presents two primary challenges:
-
Retention: It will have poor retention on standard C18 columns. A polar-embedded or aqueous-stable column (e.g., C18-AQ) is a better choice. Using an ion-pairing reagent is another option but adds complexity.
-
Detection: Detection at low UV wavelengths (e.g., 200-215 nm) is possible but can be noisy. For higher sensitivity and specificity, alternative detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are superior.[5][6] For trace-level analysis, derivatization with a UV-active agent like NBD-Cl can be employed.[7][8]
Caption: Workflow for HPLC method development and validation.
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent aqueous-stable C18).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful complementary technique for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the manufacturing process.
Causality: Due to its low volatility and high polarity, Piperazin-2-one itself is not directly suitable for GC analysis. However, the technique is ideal for screening for residual solvents (e.g., ethanol, isopropanol, dichloromethane) that may be present. A headspace GC-MS method is the standard approach for this analysis. For analysis of the molecule itself, derivatization to increase volatility would be necessary.[9]
Solid-State Characterization
The physical form of a pharmaceutical intermediate is as important as its chemical purity. Different crystalline forms (polymorphs) or the presence of solvates can dramatically affect stability, solubility, and handling properties.
Powder X-Ray Diffraction (PXRD)
PXRD is the primary tool for analyzing the crystalline nature of a material. It provides a unique "fingerprint" based on the long-range atomic order in the crystal lattice. It can readily distinguish between crystalline and amorphous material and can identify different polymorphic forms.[10] The formation of a hydrochloride salt is a common strategy to obtain crystalline material suitable for X-ray analysis when the free base is difficult to crystallize.[11]
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the thermal behavior of the material.
-
DSC: Measures the heat flow into or out of a sample as it is heated. It can determine the melting point, detect polymorphic transitions, and characterize desolvation events.
-
TGA: Measures the change in mass of a sample as it is heated. It is used to quantify the amount of volatile content (water or residual solvent) and determine the decomposition temperature.
Simultaneous TGA-DSC analysis is highly efficient, providing both heat flow and weight loss data in a single experiment.[12][13]
Experimental Protocol: Simultaneous TGA-DSC Analysis
-
Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.
-
Heating Program: Heat the sample from 30°C to 350°C at a rate of 10°C/min.
-
Atmosphere: Use a dry nitrogen purge gas at a flow rate of 30-50 mL/min.[14][15]
-
Analysis:
-
TGA Curve: Observe for any weight loss prior to decomposition. A step corresponding to the loss of water or solvent can be quantified.
-
DSC Curve: Observe for endothermic peaks corresponding to melting or desolvation, and exothermic peaks corresponding to crystallization or decomposition.[12]
-
Comparative Summary of Analytical Techniques
The selection of an analytical technique is always a balance between the information required and the inherent capabilities and limitations of the method.
| Technique | Primary Purpose | Strengths | Limitations & Considerations |
| NMR | Definitive structural elucidation and identification. | Provides unambiguous structural information; quantitative. | Requires relatively high sample amount; expensive instrumentation. |
| ESI-MS | Molecular weight confirmation. | High sensitivity; confirms molecular formula. | Provides no information on connectivity or purity. |
| FTIR | Rapid identity confirmation (fingerprinting). | Fast, non-destructive, requires minimal sample. | Not quantitative; provides limited structural detail compared to NMR. |
| HPLC | Purity determination and impurity quantification. | Highly accurate and precise for quantification; separates complex mixtures. | Requires method development; analyte must be soluble; detection can be challenging for molecules without a chromophore.[16] |
| GC-MS | Analysis of volatile impurities (residual solvents). | Excellent for volatile compounds; high sensitivity and specificity. | Not suitable for non-volatile compounds like the hydrochloride salt without derivatization. |
| PXRD | Crystalline form identification and control. | Definitive for solid-state form; non-destructive. | Requires crystalline material; cannot detect low levels (<5%) of amorphous content. |
| DSC/TGA | Thermal stability, melting point, solvent/water content. | Provides key physical properties; requires small sample amount. | Destructive test; melting point can be affected by impurities. |
Conclusion: Building a Foundation of Trust
The analytical characterization of this compound is a foundational activity in pharmaceutical development. A multi-faceted approach, leveraging the orthogonal strengths of spectroscopic, chromatographic, and thermal techniques, is essential for building a complete and reliable data package. This guide provides the strategic framework and practical protocols necessary to achieve this. By understanding the causality behind each method and adhering to the principles of validation, scientists can ensure the quality and consistency of this critical intermediate, thereby building a foundation of trust in the final therapeutic product.[17][18]
References
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- BenchChem. (n.d.). Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide.
- Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine.
- BenchChem. (n.d.). Application Note: High-Throughput Quantification of Piperazin-2-one in Biological Matrices using a Validated LC-MS/MS Method.
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- ChemicalBook. (n.d.). (R)-5-AMINO-PIPERIDIN-2-ONE HCL(1003021-01-9) 1H NMR spectrum.
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- BenchChem. (n.d.). A Comparative Guide to Analytical Standards for 1-(2-chloroethyl)piperazine Hydrochloride and Its Derivatives.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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- AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
- National Institutes of Health. (2020, July 6). Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal.
- National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
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- PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
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- Journal of Thermal Analysis and Calorimetry. (n.d.). Thermal analysis study of antihypertensive drug doxazosin mesilate.
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A Comparative Guide to the NMR and Mass Spectrometry Analysis of Piperazin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Piperazin-2-one and its derivatives are pivotal structural motifs in medicinal chemistry, recognized for their presence in a variety of pharmacologically active compounds.[1] The hydrochloride salt of Piperazin-2-one enhances its stability and solubility, making it a common form in pharmaceutical development.[2] Rigorous analytical characterization is therefore essential to confirm its identity, purity, and stability. This guide will explore the two primary spectroscopic techniques for this purpose: NMR and Mass Spectrometry.
The Analytical Imperative: Why NMR and Mass Spectrometry?
The structural elucidation of a molecule like Piperazin-2-one hydrochloride relies on obtaining unambiguous information about its atomic connectivity and mass. NMR spectroscopy provides detailed insights into the chemical environment of each proton and carbon atom, allowing for a definitive structural assignment. Mass spectrometry, on the other hand, offers precise mass determination and information about the molecule's fragmentation pattern, which serves as a molecular fingerprint. Together, they provide a comprehensive and orthogonal dataset for the unequivocal identification of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Analysis of this compound
The formation of the hydrochloride salt significantly influences the ¹H NMR spectrum. Protonation of the nitrogen atoms in the piperazine ring leads to a deshielding effect, causing a downfield shift of the signals corresponding to adjacent protons.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| -CH₂-C=O | ~3.5 | Singlet | Deshielded by the adjacent carbonyl group and protonated nitrogen. |
| -NH-CH₂- | ~3.4 | Triplet | Coupled to the adjacent -CH₂-NH₂⁺- protons. |
| -CH₂-NH₂⁺- | ~3.2 | Triplet | Coupled to the adjacent -NH-CH₂- protons. Deshielded due to the adjacent protonated nitrogen. |
| NH and NH₂⁺ | Broad singlet | Broad | Exchangeable protons; their chemical shift can be concentration and solvent dependent. |
Causality Behind the Predictions:
-
Protonation Effect: The positive charge on the nitrogen atoms in the hydrochloride salt withdraws electron density from the neighboring methylene groups, causing their protons to resonate at a lower field (higher ppm) compared to the free base.[5]
-
Carbonyl Deshielding: The methylene group adjacent to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond.
-
Spin-Spin Coupling: The adjacent, non-equivalent methylene groups are expected to exhibit spin-spin coupling, resulting in triplet multiplicities, assuming free rotation around the C-C bonds.
Predicted ¹³C NMR Spectral Analysis of this compound
Similar to ¹H NMR, the ¹³C NMR spectrum will also reflect the electron-withdrawing effects of the protonated nitrogens and the carbonyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ) ppm | Notes |
| C=O | ~170 | Typical chemical shift for an amide carbonyl carbon. |
| -CH₂-C=O | ~50 | Deshielded by both the carbonyl group and the adjacent protonated nitrogen. |
| -NH-CH₂- | ~45 | Aliphatic carbon adjacent to a protonated nitrogen. |
| -CH₂-NH₂⁺- | ~42 | Aliphatic carbon adjacent to a protonated nitrogen. |
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). For hydrochloride salts, D₂O is often a good initial choice due to high solubility.[6]
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: 0 to 200 ppm
-
Self-Validation: The consistency between the ¹H and ¹³C NMR data, including the number of signals, their chemical shifts, and multiplicities, provides a self-validating system for the proposed structure. Further confirmation can be achieved with 2D NMR experiments like HSQC and HMBC to establish direct and long-range H-C correlations.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that can generate the protonated molecular ion.
Predicted Mass Spectrum and Fragmentation Pattern
The expected protonated molecular ion [M+H]⁺ for Piperazin-2-one (C₄H₈N₂O) would have an m/z of 101.07. The hydrochloride salt will dissociate in the ESI source, and the free base will be protonated.
Table 3: Predicted Key Ions in the Mass Spectrum of Piperazin-2-one
| m/z | Proposed Fragment | Notes |
| 101.07 | [C₄H₉N₂O]⁺ | Protonated molecular ion [M+H]⁺. |
| 72.06 | [C₃H₆N₂]⁺ | Loss of CO and H. |
| 56.05 | [C₃H₆N]⁺ | Cleavage of the piperazine ring. |
| 44.05 | [C₂H₆N]⁺ | Common fragment for piperazine-containing compounds.[7] |
Logical Flow of Fragmentation:
The fragmentation of the piperazine ring is a characteristic feature in the mass spectra of related compounds.[7][8] The initial protonated molecule is likely to undergo ring-opening followed by the loss of small neutral molecules like CO.
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A Comparative Guide to the Synthesis of Piperazin-2-one Hydrochloride: An Evaluation of Protocols for Researchers
Piperazin-2-one and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmaceuticals. The hydrochloride salt of piperazin-2-one is a common and stable form used in drug development and various chemical syntheses. This guide provides an in-depth comparison of prevalent and emerging synthetic protocols for piperazin-2-one hydrochloride. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these methods to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable protocol for their specific needs.
The Classical Approach: Cyclization of Ethylenediamine and α-Halo Esters
The traditional and most direct route to the piperazin-2-one core involves the reaction of ethylenediamine with an α-haloacetate, typically ethyl chloroacetate or bromoacetate. This method, while straightforward in concept, is a two-step process that presents notable challenges.
Mechanistic Rationale
The synthesis proceeds via an initial nucleophilic substitution, where one of the amino groups of ethylenediamine attacks the electrophilic carbon of the α-haloacetate, displacing the halide to form an N-substituted intermediate. The second step is an intramolecular cyclization (a lactamization), where the remaining primary amine attacks the ester carbonyl, eliminating ethanol to form the six-membered piperazin-2-one ring.
A significant drawback of this method is the symmetrical nature of ethylenediamine, where both amino groups have similar reactivity. This can lead to double substitution on the ester, forming undesired side products and complicating the purification process. To mitigate this, a large excess of ethylenediamine is often used to favor the monosubstituted intermediate.
An improvement on this classical method involves the use of chloroethylamine instead of ethylenediamine, which offers better reaction selectivity and reduces the formation of side products. This modification simplifies the post-treatment process and can lead to higher yields of the desired product.[1]
Experimental Protocol: Modified Classical Synthesis using Chloroethylamine Hydrochloride
This protocol is adapted from patented improvements to the classical method.[1]
Step 1: N-Alkylation
-
To a reaction vessel, add chloroethylamine hydrochloride (7.9 g), ethyl chloroacetate (12.2 g), and toluene (400 g).
-
Heat the mixture to 30°C and stir for 24 hours.
Step 2: Cyclization and Salt Formation
-
To the reaction mixture, add ammonium acetate (7.7 g) and sodium carbonate (2.2 g).
-
Heat the mixture to 80°C and stir for another 24 hours.
-
Cool the reaction to room temperature, allowing the crude product to crystallize.
-
Filter the solid and dry to obtain the crude piperazin-2-one.
-
Recrystallize the crude product from an acetone-water mixture with activated carbon for decolorization to yield pure piperazin-2-one.
-
To form the hydrochloride salt, dissolve the purified piperazin-2-one in a suitable solvent (e.g., isopropanol) and bubble dry hydrogen chloride gas through the solution until precipitation is complete. Filter and dry the resulting solid to obtain this compound.
Modern Strategies: One-Pot and Cascade Reactions for Enhanced Efficiency
To overcome the limitations of the classical approach, several modern synthetic strategies have been developed that offer improved efficiency, atom economy, and stereocontrol. These methods often involve multi-component reactions in a single pot, minimizing intermediate workup and purification steps.
Metal-Promoted Cascade Synthesis
A notable advancement is the development of a metal-promoted cascade reaction that forms three new bonds in a single operation. This method utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazin-2-one scaffold.[2][3][4]
This complex transformation involves a series of catalytic cycles, typically employing palladium and silver catalysts. The reaction proceeds through the formation of multiple intermediates, with the piperazin-2-one ring being assembled in a highly controlled manner. This approach allows for the introduction of diversity at multiple points in the molecule, making it well-suited for the synthesis of compound libraries.
A general procedure involves reacting the chloro allenylamide (0.1 mmol), an aryl iodide (0.12 mmol), and a primary amine (0.3 mmol) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol), a silver salt (e.g., AgNO₃, 0.05 mmol), and a base (e.g., Cs₂CO₃, 0.3 mmol) in a solvent like acetonitrile at elevated temperatures (85–90 °C) for approximately 16 hours. The specific conditions can be optimized for different substrates to achieve yields that can reach up to 74%.[3]
One-Pot Asymmetric Synthesis via Domino Ring-Opening Cyclization (DROC)
For the synthesis of chiral piperazin-2-ones, a powerful one-pot method has been developed that combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC).[5][6][7] This approach provides access to highly enantioenriched 3-substituted piperazin-2-ones.
The sequence begins with a Knoevenagel reaction between an aldehyde and (phenylsulfonyl)acetonitrile, catalyzed by a quinine-derived urea, to form an α,β-unsaturated nitrile. This is followed by an in-situ asymmetric epoxidation. The subsequent addition of a 1,2-diamine initiates the domino ring-opening of the epoxide, followed by an intramolecular cyclization to yield the piperazin-2-one. The use of a chiral catalyst in the epoxidation step is crucial for establishing the stereochemistry of the final product.
Caption: One-pot asymmetric synthesis of piperazin-2-ones.
Asymmetric Hydrogenation for Chiral Piperazin-2-ones
Another elegant approach to chiral piperazin-2-ones is the asymmetric hydrogenation of pyrazin-2-ol precursors.[8][9][10] This method provides excellent enantioselectivity and diastereoselectivity.
Mechanistic Rationale
This strategy involves the use of a chiral palladium catalyst to hydrogenate the double bonds in the pyrazin-2-ol ring. The choice of the chiral ligand coordinated to the palladium center is critical for inducing high levels of stereocontrol in the final product. This reaction is often performed under a hydrogen atmosphere at elevated pressure.
Experimental Protocol Outline
In a typical procedure, a 5,6-disubstituted pyrazin-2-ol is hydrogenated using a palladium catalyst with a chiral ligand under optimized conditions. This method has been shown to produce a variety of chiral piperazin-2-ones in high yields (often exceeding 90%) and with excellent enantiomeric excess (up to 90% ee).[9] The reaction can also be scaled up to the gram scale without a significant loss in reactivity or enantioselectivity.[9]
Comparison of Synthesis Protocols
| Protocol | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity | Advantages | Disadvantages |
| Modified Classical | Chloroethylamine HCl, Ethyl chloroacetate | Toluene, Ammonium acetate, Sodium carbonate | 55-87%[1] | High after recrystallization | Readily available and inexpensive starting materials, improved selectivity over the traditional method. | Two-step process, requires relatively long reaction times. |
| Metal-Promoted Cascade | Chloro allenylamide, Primary amine, Aryl iodide | Pd(PPh₃)₄, AgNO₃, Cs₂CO₃ | Good (up to 74%)[3] | High | One-pot, three-bond formation, allows for high diversity. | Requires specialized starting materials and expensive metal catalysts. |
| One-Pot Asymmetric (DROC) | Aldehydes, (Phenylsulfonyl)acetonitrile, 1,2-Diamines | Quinine-derived urea catalyst, Cumyl hydroperoxide | 42-79%[7] | High (up to 99% ee)[5] | One-pot, highly enantioselective, good for chiral synthesis. | Multi-step one-pot sequence can be complex to optimize. |
| Asymmetric Hydrogenation | Pyrazin-2-ols | Chiral Palladium catalyst | High (up to 93%)[9] | High (up to 90% ee)[9] | Excellent enantioselectivity and diastereoselectivity, scalable.[9] | Requires high-pressure hydrogenation equipment and specialized chiral catalysts. |
Conclusion and Future Perspectives
The synthesis of this compound has evolved from classical two-step procedures to highly efficient and stereoselective one-pot methodologies. For large-scale, cost-effective production of the parent compound, the modified classical approach using chloroethylamine offers a reliable route with good yields. For the synthesis of diverse libraries of substituted piperazin-2-ones, particularly for drug discovery, the metal-promoted cascade and one-pot asymmetric DROC reactions provide powerful and flexible platforms. The asymmetric hydrogenation of pyrazin-2-ols stands out for its ability to deliver chiral piperazin-2-ones with exceptional stereocontrol.
The choice of the optimal synthetic protocol will ultimately depend on the specific goals of the researcher, including the desired scale, the need for stereochemical control, and the tolerance for cost and complexity. Future developments in this field will likely focus on the use of more sustainable and cost-effective catalysts, as well as the further streamlining of multi-step syntheses into even more efficient one-pot processes.
References
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Feng, G.-S.; Zhao, Z.-B.; Shi, L.; Zhou, Y.-G. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Org. Chem. Front.2021 , 8 (22), 6273-6278. [Link]
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Feng, G.-S.; Zhao, Z.-B.; Shi, L.; Zhou, Y.-G. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing, 2021 . [Link]
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Savic, V.; Petkovic, M. Synthesis of Piperazin-2-ones. Thieme Chemistry, 2023 . [Link]
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Feng, G.-S.; Zhao, Z.-B.; Shi, L.; Zhou, Y.-G. Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols. Request PDF, 2021 . [Link]
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De Risi, C.; Pelà, M.; Pollini, G. P.; Zanirato, V. Syntheses and transformations of piperazinone rings. A review. ResearchGate, 2010 . [Link]
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Di Mola, A.; et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 2023 . [Link]
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Di Mola, A.; et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH, 2023 . [Link]
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Arote, S. R.; et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central, 2022 . [Link]
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Petkovic, M.; et al. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF, 2023 . [Link]
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Jida, M.; Ballet, S. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 2018 . [Link]
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Di Mola, A.; et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH, 2023 . [Link]
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Reddy, B. V. S.; et al. Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. PubMed, 2019 . [Link]
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Organic Chemistry Portal. Synthesis of piperazines. [Link]
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Al-Abdullah, E. S.; et al. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines. NIH, 2023 . [Link]
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van der Meer, J. Y.; et al. New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate, 2017 . [Link]
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Chen, X.; et al. Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. ResearchGate, 2012 . [Link]
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A Comparative Guide to Piperazin-2-one and Piperazine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery project. Among the plethora of nitrogen-containing heterocycles, piperazine has long been celebrated as a "privileged scaffold" due to its remarkable versatility and favorable pharmacokinetic properties.[1][2][3][4][5][6][7][8] However, the quest for novel chemical space, improved metabolic stability, and enhanced target engagement has led to the exploration of closely related analogs. This guide provides an in-depth comparative analysis of the piperazine scaffold and its oxidized counterpart, piperazin-2-one, offering experimental data-driven insights to inform rational drug design.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between piperazine and piperazin-2-one lies in the presence of a carbonyl group at the 2-position of the ring in the latter. This seemingly minor modification imparts significant changes to the scaffold's electronics, conformation, and physicochemical properties.[9][10][11]
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a flexible scaffold that readily adopts a chair conformation.[12] Its two basic nitrogen atoms (pKa values of approximately 5.4 and 9.7) allow for the formation of salts, enhancing aqueous solubility and facilitating interactions with biological targets.[1] Conversely, the piperazin-2-one scaffold incorporates an amide functionality, which reduces the basicity of the adjacent nitrogen and introduces a planar, rigidifying element. This conformational constraint can be advantageous in locking in a bioactive conformation and improving selectivity.[13][14][15]
Below is a summary of the key physicochemical properties:
| Property | Piperazine | Piperazin-2-one | Rationale and Implication |
| Structure | 1,4-Diazacyclohexane | 1,4-Diazacyclohexan-2-one | The carbonyl group in piperazin-2-one introduces planarity and reduces the basicity of the N1 nitrogen. |
| pKa (approx.) | pKa1: ~5.4, pKa2: ~9.7 | pKa (N4): ~7.5-8.5 | The amide in piperazin-2-one significantly lowers the pKa of the N1 nitrogen, making the N4 nitrogen the primary basic center. This can alter salt formation and target interactions. |
| cLogP (unsubstituted) | -1.50 | -1.1 | The introduction of the carbonyl group slightly increases lipophilicity. However, both scaffolds are inherently polar. |
| Hydrogen Bonding | Two H-bond donors (N-H), Two H-bond acceptors (N) | One H-bond donor (N4-H), One H-bond acceptor (N4), One H-bond acceptor (C=O) | The carbonyl oxygen in piperazin-2-one provides an additional hydrogen bond acceptor, potentially leading to different binding modes. |
| Conformational Flexibility | High (Chair, boat, twist-boat conformations) | Reduced (Envelope or twisted-chair conformations) | The rigid amide bond in piperazin-2-one restricts conformational freedom, which can be beneficial for entropy upon binding to a target. |
Synthetic Accessibility and Derivatization
Both scaffolds offer versatile handles for chemical modification, a key reason for their prevalence in medicinal chemistry. However, the synthetic strategies and derivatization possibilities differ significantly.
Piperazine Synthesis and Derivatization
The synthesis of piperazine derivatives is well-established, with reductive amination being a cornerstone technique for N-alkylation.[16][17][18] This allows for the facile introduction of a wide range of substituents at one or both nitrogen atoms. Recent advances have also focused on the C-H functionalization of the piperazine ring, opening new avenues for exploring chemical space.[8]
Comparative Performance in Drug Discovery
The choice between a piperazine and a piperazin-2-one scaffold can have profound implications for a compound's biological activity, pharmacokinetic profile, and overall suitability as a drug candidate.
Pharmacodynamics: Target Engagement
The piperazine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), ion channels, and kinases. [12][19]Its basic nitrogens often form key salt bridges with acidic residues in the binding pocket. The piperazin-2-one scaffold, with its reduced basicity and altered hydrogen bonding capacity, can offer a different and sometimes more selective interaction profile. The conformational rigidity of the piperazin-2-one ring can pre-organize the substituents in a favorable orientation for binding, potentially leading to higher affinity and selectivity.
Pharmacokinetics: ADME Properties
A critical aspect of drug design is the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Illustrative Comparative ADME Data
| Parameter | Piperazine Analog | Piperazin-2-one Analog | Justification and Insights |
| Aqueous Solubility (pH 7.4) | High | Moderate to High | The dual basicity of piperazine generally leads to higher solubility. The less basic piperazin-2-one may have slightly lower solubility, but this is highly dependent on the substituents. |
| Permeability (PAMPA) | Moderate | Moderate to High | The increased lipophilicity and reduced hydrogen bond donor count of the piperazin-2-one scaffold can sometimes lead to improved membrane permeability. |
| Metabolic Stability (HLM t½) | Low to Moderate | Moderate to High | The piperazine ring is susceptible to N-dealkylation and oxidation. The amide bond in piperazin-2-one can be more resistant to metabolism, and the reduced basicity of N1 can decrease its susceptibility to CYP-mediated oxidation. |
| hERG Inhibition | Potential Liability | Generally Lower Liability | The basic nitrogen of piperazine can be a key contributor to hERG channel binding. The reduced basicity of the piperazin-2-one scaffold can mitigate this risk. |
Note: This table presents illustrative data based on general trends observed in medicinal chemistry. Actual values are highly dependent on the specific substituents of the analogs.
Experimental Protocols
To ensure the generation of robust and comparable data, standardized experimental protocols are essential.
Protocol 1: Synthesis of an N-Aryl Piperazine via Reductive Amination
This protocol describes a general procedure for the synthesis of an N-aryl piperazine derivative.
-
Dissolution: Dissolve piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Carbonyl Compound: Add the desired aryl aldehyde or ketone (1.1 eq) to the solution.
-
Formation of Imine/Iminium Ion: Stir the mixture at room temperature for 30-60 minutes. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours until completion.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of an N-Aryl Piperazin-2-one
This protocol outlines a general method for the N-arylation of a piperazin-2-one scaffold.
-
Reaction Setup: To an oven-dried flask, add piperazin-2-one (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite. Wash the filter cake with a suitable solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay determines the rate of metabolism of a compound by liver enzymes. [20][21][22][23][24]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a solution containing human liver microsomes (0.5 mg/mL final concentration) in a phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (1 µM final concentration) to the mixture and initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS. The half-life (t½) and intrinsic clearance (CLint) are then calculated.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a biological membrane. [25][26][27][28][29]
-
Membrane Coating: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Preparation of Donor and Acceptor Plates: Fill the wells of the acceptor plate with buffer (pH 7.4). Add the test compound solution (in buffer) to the wells of the donor plate (the filter plate).
-
Incubation: Place the donor plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability: The effective permeability (Pe) is calculated from the compound concentrations in the donor and acceptor wells.
Protocol 5: MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on cell viability. [30][31][32][33][34]
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
The choice between a piperazine and a piperazin-2-one scaffold is a nuanced decision that should be guided by the specific goals of the drug discovery program. Piperazine remains a powerful and versatile scaffold, particularly when high aqueous solubility and dual basicity are desired. [1][2]Its synthetic tractability makes it ideal for rapid library synthesis and initial SAR exploration.
The piperazin-2-one scaffold, on the other hand, offers a compelling alternative for lead optimization. Its conformational rigidity can enhance selectivity and affinity, while the modified electronic properties can improve metabolic stability and reduce off-target effects such as hERG inhibition. The ability to introduce stereochemistry at multiple positions on the piperazin-2-one ring provides a sophisticated tool for fine-tuning molecular interactions.
Future research will likely focus on expanding the synthetic toolbox for both scaffolds, particularly in the area of C-H functionalization, to access novel and diverse chemical matter. Furthermore, a deeper understanding of the structural basis for the differences in their ADME properties will enable more predictive and rational drug design. By leveraging the complementary strengths of both the piperazine and piperazin-2-one scaffolds, medicinal chemists can continue to develop innovative and effective therapeutics for a wide range of diseases.
References
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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A Comparative Guide to the Biological Activity of Piperazin-2-one Derivatives
Abstract
The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds.[1] This guide provides a comprehensive comparison of the biological activities of various piperazin-2-one derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for key biological assays. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this versatile heterocyclic motif.
Introduction to the Piperazin-2-one Scaffold
The piperazin-2-one ring system, a six-membered heterocycle with two nitrogen atoms in opposite positions, is a versatile and medicinally important nucleus.[1][2] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for favorable interactions with a wide array of biological targets.[2][3] This inherent versatility has led to the development of piperazin-2-one derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antipsychotic, and anti-inflammatory effects.[1][4][5] Trivial changes in the substitution pattern on the piperazine nucleus can lead to significant differences in the pharmacological activities of the resulting compounds.[6][7] This guide will focus on a comparative analysis of these activities, supported by experimental evidence.
Comparative Analysis of Key Biological Activities
The therapeutic potential of piperazin-2-one derivatives is vast, but their application in oncology and infectious diseases has garnered the most significant attention.
Anticancer Activity
A substantial body of research has demonstrated the potent cytotoxic effects of piperazin-2-one derivatives against various cancer cell lines.[8][9][10] The mechanisms underlying this activity are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism of anticancer action for many piperazine derivatives is the inhibition of protein kinases.[11] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Piperazin-2-one derivatives have been identified as inhibitors of several important kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[11][12]
For instance, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors, with some compounds showing potent inhibitory activity with IC50 values as low as 40.91 nM.[11] Similarly, piperazine-based thiazolidinones have been synthesized as VEGFR2 tyrosine kinase inhibitors, displaying potent anticancer activity against HepG-2 cells with IC50 values in the nanomolar range (0.03-0.06 µM).[12]
Below is a conceptual diagram illustrating the role of piperazin-2-one derivatives in inhibiting a generic kinase signaling pathway.
Caption: Workflow for the MTT cell viability assay.
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [13]It is a quantitative method that provides a precise measure of a compound's potency and is essential for comparing the efficacy of different antimicrobial agents.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. [13]2. Compound Dilution: Perform serial two-fold dilutions of the piperazin-2-one derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) to validate the assay.
Caption: Workflow for MIC determination via broth microdilution.
Discussion and Future Perspectives
The data compiled in this guide unequivocally demonstrates that the piperazin-2-one scaffold is a highly versatile platform for the development of potent therapeutic agents. In the realm of oncology, the ability of these derivatives to inhibit key kinases like CDK2 and VEGFR2 presents a compelling strategy for targeting cancer cell proliferation and angiogenesis. [11][12]The structure-activity relationship studies consistently point towards the importance of specific functional groups, such as guanidine and trifluoromethylbenzyl moieties, in enhancing cytotoxic potency. [8][14] Similarly, in the fight against infectious diseases, piperazin-2-one derivatives show significant promise. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, makes them attractive candidates for further development. [1][15][16] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. A critical aspect will be to enhance selectivity for cancer cells over normal cells to minimize side effects. [17][18]Furthermore, exploring synergistic combinations of piperazin-2-one derivatives with existing chemotherapeutic or antimicrobial agents could provide a powerful approach to overcoming drug resistance. The continued exploration of this privileged scaffold is certain to yield novel and effective therapies for a range of human diseases.
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Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Definitive Structural Elucidation of Novel Piperazin-2-one Derivatives
Introduction: Beyond Synthesis, The Quest for Certainty
The piperazin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a vast array of pharmacologically active agents.[1][2] From oncology to neurotherapeutics, the subtle modification of this heterocyclic core can dramatically alter biological activity. However, the successful synthesis of a novel derivative is merely the prologue. The true challenge—and the foundation of all subsequent research—lies in the unambiguous confirmation of its molecular structure. An error in structural assignment can invalidate years of research and investment.
This guide eschews rigid templates to provide a logical, field-proven workflow for researchers, scientists, and drug development professionals. We will move beyond a simple listing of techniques to explain the causality behind our experimental choices, demonstrating an integrated, self-validating system for achieving absolute structural certainty. Our approach is grounded in a triad of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the ultimate arbiter, Single-Crystal X-ray Crystallography.
The Analytical Workflow: An Integrated Approach
The confirmation of a novel structure is not a linear process but a triangulation of evidence. Each technique provides a unique piece of the puzzle, and their collective data build an unshakeable case for the proposed structure.
Caption: Integrated workflow for the structural elucidation of novel compounds.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is the first essential step, providing the molecular weight and, with high-resolution instruments, the elemental composition of your novel derivative.[3][4] This technique is crucial for confirming that the intended reaction has occurred and for identifying the molecular formula.[3]
Expertise in Action: While standard quadrupole MS can confirm molecular weight, it is insufficient for novel compounds. We exclusively recommend High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Fourier Transform-Ion Cyclotron Resonance (FT-ICR), which provides mass accuracy to within a few parts per million (ppm).[4] This level of precision allows for the unambiguous determination of the elemental formula, a critical, self-validating check of your synthesis.
Comparative Analysis of HRMS Techniques
| Technique | Resolution | Mass Accuracy | Key Advantage | Best For |
| ESI-Q-TOF | > 40,000 | < 5 ppm | High throughput and sensitivity | Rapid confirmation of molecular formula and routine analysis. |
| FT-ICR MS | > 1,000,000 | < 1 ppm | Unparalleled resolution and accuracy | Distinguishing between isobaric compounds and complex structural challenges.[4] |
| Orbitrap MS | > 240,000 | < 3 ppm | Excellent balance of speed, resolution, and accuracy | Versatile use in both routine and complex sample analysis. |
Experimental Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Dissolve approximately 1 mg of the purified piperazin-2-one derivative in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). The solution must be free of particulate matter.
-
Infusion: The sample is introduced into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Expert Insight: Direct infusion is preferred over chromatographic introduction for initial characterization to avoid complications from column bleed or mobile phase adducts, providing the cleanest possible mass spectrum.
-
-
Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺ in positive ion mode).
-
Mass Analysis: Ions are accelerated into the Time-of-Flight (TOF) analyzer. The time taken for an ion to travel the flight tube is measured, which is proportional to its mass-to-charge ratio (m/z).
-
Data Processing: The accurate mass of the [M+H]⁺ ion is determined. This value is then used in a formula calculator (with constraints based on the elements used in the synthesis) to derive the most probable elemental composition. The isotopic distribution pattern must also match the proposed formula.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Pieces
While HRMS provides the formula, NMR spectroscopy reveals the atomic-level connectivity—the very architecture of the molecule.[5] For a piperazin-2-one derivative, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm how they are connected.
Trustworthiness Through Correlation: The power of NMR lies in its correlational experiments (e.g., COSY, HSQC, HMBC). A proposed structure is only considered trustworthy when every single correlation observed in the 2D spectra can be explained by that structure, leaving no room for ambiguity.
Key NMR Experiments for Piperazin-2-one Derivatives
-
¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). The integration of signals reveals the relative number of protons.[5]
-
¹³C NMR: Shows the number of distinct carbon environments.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J C-H coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the most powerful experiment for piecing together the molecular skeleton, connecting fragments that are not directly bonded.
Typical NMR Data for the Piperazin-2-one Core
| Atom(s) | Experiment | Typical Chemical Shift (δ, ppm) | Expected Multiplicity (in ¹H) |
| -C(=O)-NH- | ¹H NMR | 7.5 - 8.5 | Broad singlet |
| -C(=O)- | ¹³C NMR | 165 - 175 | - |
| -CH₂-C(=O)- | ¹H NMR | ~3.8 - 4.2 | Singlet or AB quartet |
| -CH₂-C(=O)- | ¹³C NMR | ~45 - 50 | - |
| Ring -CH₂- | ¹H NMR | 2.8 - 3.5 | Complex multiplets |
| Ring -CH₂- | ¹³C NMR | 40 - 55 | - |
Note: Shifts are highly dependent on the solvent and the nature of substituents.[5]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the highly pure compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]
-
Expert Insight: The choice of solvent is critical. DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and its residual water peak does not obscure key signals. It also allows for the observation of exchangeable protons (like N-H), which are often invisible in CDCl₃.
-
-
Acquisition of 1D Spectra: Acquire a standard ¹H spectrum and a ¹³C{¹H} spectrum. Ensure adequate resolution and signal-to-noise.
-
Acquisition of 2D Spectra: Sequentially run COSY, HSQC, and HMBC experiments.
-
Expert Insight: Optimize the HMBC experiment's long-range coupling constant (e.g., 8 Hz) to prioritize 2- and 3-bond correlations, which are most useful for structural elucidation.
-
-
Data Interpretation:
-
Use the HSQC to assign protons to their attached carbons.
-
Use the COSY to trace out spin systems (e.g., the ethyl group in an N-ethyl substituent).
-
Use the HMBC to connect the fragments. For example, a correlation from the N-H proton to a substituent's carbon confirms its position on the nitrogen. A correlation from the protons at C3 to the carbonyl carbon at C2 confirms the piperazin-2-one ring structure.
-
Single-Crystal X-ray Crystallography: The Final Word
NMR and MS data build a strong, often conclusive, hypothesis for a structure. However, for novel compounds, especially those with stereocenters or complex regiochemistry, X-ray crystallography provides the ultimate, irrefutable proof.[6][7] It delivers an exact three-dimensional map of the molecule, confirming not only connectivity but also absolute stereochemistry, bond lengths, and bond angles.[7]
The Causality of Confirmation: A successful crystal structure is the highest standard of evidence in chemical synthesis. It validates the interpretations of both MS and NMR data and leaves no doubt as to the molecule's identity. The primary challenge, and a significant experimental hurdle, is growing a single crystal of sufficient quality.[7]
Experimental Workflow: From Powder to Structure
-
Crystal Growth (The Art):
-
This is the most critical and often trial-and-error-based step.[7]
-
Method: Slow evaporation of a saturated solution is the most common technique.
-
Solvent Systems: Test a range of solvents and solvent pairs (e.g., dichloromethane/hexane, methanol/diethyl ether). The goal is to find a system where the compound is soluble but becomes supersaturated very slowly.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[7]
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected.
-
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
Sophisticated software is used to solve the "phase problem" and generate an initial electron density map.
-
The atomic positions are fitted to the map and refined to generate the final, precise molecular structure.
-
Data Triangulation: The Synthesis of Evidence
No single technique is sufficient. The definitive confirmation of a novel piperazin-2-one derivative comes from the seamless integration of all three analytical pillars.
Caption: Triangulation of data from orthogonal analytical techniques.
This integrated approach ensures trustworthiness. The molecular formula from HRMS must be consistent with the atom counts from NMR and X-ray. The connectivity derived from 2D NMR must perfectly match the 3D structure from crystallography. When all data align, the structural assignment is no longer a hypothesis—it is a confirmed fact.
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available from: [Link]
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Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. Available from: [Link]
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Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. Available from: [Link]
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Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. PubMed. Available from: [Link]
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Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Piperazin-2-one Derivatives
In the intricate world of drug discovery, the piperazin-2-one scaffold has emerged as a privileged structure, serving as the core of numerous promising therapeutic agents, from kinase inhibitors in oncology to antivirals.[1] Its synthetic tractability and ability to present diverse pharmacophoric features make it an attractive starting point for medicinal chemists. However, this structural versatility also brings a critical challenge: the potential for off-target interactions, or cross-reactivity. Unforeseen binding to unintended biological targets can lead to diminished efficacy, unexpected toxicity, and ultimately, late-stage clinical failure.
This guide provides an in-depth analysis of cross-reactivity for piperazin-2-one derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond theoretical discussions to provide a practical framework for assessing and mitigating off-target effects, supported by experimental data and established protocols. Our focus is on building a self-validating system of analysis that ensures the scientific integrity of your findings.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Cross-reactivity is not merely an academic concern; it is a pivotal aspect of preclinical safety assessment.[2][3] Regulatory bodies like the FDA and EMA mandate thorough evaluation of a drug candidate's binding profile to minimize the risk of treatment-related toxicity.[3] For piperazine-containing compounds, this is particularly crucial due to the scaffold's known propensity to interact with certain classes of proteins. Early identification of off-target liabilities allows for informed decisions, enabling medicinal chemists to steer lead optimization towards safer, more selective candidates and preventing the costly advancement of flawed molecules.[2][4]
Common Off-Target Families for Piperazine-Containing Scaffolds
While the specific cross-reactivity profile of a piperazin-2-one derivative is dictated by its unique substitution patterns, the core structure has known interactions with several key protein families. A proactive assessment should, therefore, prioritize these usual suspects.
-
G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a common feature in many CNS-active drugs and is known to interact with various GPCRs. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[4][5]
-
Kinases: The conserved nature of the ATP-binding pocket across the kinome makes it a fertile ground for off-target interactions.[4] Piperazin-2-one-based kinase inhibitors, while designed for a specific target, can inadvertently inhibit other kinases, leading to a cascade of unintended cellular consequences.
-
hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[4][6] The basic nitrogen atom and lipophilic aromatic groups often found in piperazine derivatives are known risk factors for hERG binding.[6]
A Tiered Approach to Cross-Reactivity Analysis: An Experimental Workflow
A systematic and tiered approach is the most efficient strategy for profiling the selectivity of a novel piperazin-2-one derivative. This begins with broad screening to identify potential liabilities, followed by more focused assays to confirm and quantify these interactions.
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The Isomeric Advantage: A Comparative Guide to the Bioactivity of Ortho, Meta, and Para Substituted Piperazinones
Abstract
The piperazinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The biological activity of these compounds can be exquisitely tuned by the nature and position of substituents on appended aromatic rings. This guide provides an in-depth comparative analysis of the bioactivity of ortho, meta, and para substituted piperazinones, drawing upon experimental data from the literature to elucidate key structure-activity relationships (SAR). We will explore how the seemingly subtle shift of a substituent on a phenyl ring can profoundly impact a molecule's interaction with biological targets, influencing its efficacy in anticancer, antimicrobial, and central nervous system (CNS) applications. This guide is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize the next generation of piperazinone-based therapeutics.
Introduction: The Significance of Positional Isomerism in Piperazinone Drug Design
The piperazinone ring, a six-membered heterocycle with two nitrogen atoms in opposite positions and a carbonyl group, is a privileged scaffold in drug discovery.[1] Its structural rigidity and the presence of hydrogen bond donors and acceptors contribute to favorable pharmacokinetic properties and target affinity.[1] A common synthetic strategy involves the incorporation of a substituted phenyl ring, and the position of this substitution—ortho, meta, or para—is a critical determinant of the resulting compound's biological activity.
The principles of electrophilic aromatic substitution dictate the directing effects of various functional groups on a benzene ring.[2][3][4][5] Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups favor the meta position.[2][3][4][5] These electronic effects, coupled with steric considerations, influence the final substitution pattern and, consequently, the three-dimensional shape and electronic distribution of the molecule. This, in turn, dictates how the molecule interacts with its biological target, be it a receptor, enzyme, or microbial cell wall component. Understanding the nuances of how ortho, meta, and para isomers differentially affect bioactivity is paramount for the rational design of potent and selective drug candidates.
General Synthetic Strategies for Substituted Piperazinones
The synthesis of substituted piperazinones can be achieved through various routes, often involving multi-step sequences. A common approach involves the reaction of a substituted aniline with a suitable dielectrophile, followed by cyclization to form the piperazinone ring. The specific substitution pattern on the final product is determined by the starting materials.
Below is a generalized workflow for the synthesis of N-arylpiperazinones:
Figure 2: Influence of substitution position on CNS receptor binding.
Anticancer Activity: Emerging Structure-Activity Relationships
While a direct comparative study of ortho, meta, and para substituted piperazinones in anticancer applications is not readily available in the literature, several studies on substituted piperazine derivatives provide valuable insights into SAR. For instance, research on bis-ortho-alkoxy-para-piperazineanilino-pyrimidines and -triazines has identified potent anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. [6]Furthermore, studies on 7-(4-substituted piperazin-1-yl)-4-oxoquinolines have demonstrated potent and broad-spectrum antitumor activities. [7] From these and other studies, some general trends can be inferred:
-
Lipophilicity and Electron-Withdrawing/Donating Properties: The lipophilicity and electronic nature of the substituent on the phenyl ring play a crucial role. For example, in a series of antimycobacterial N-(substituted phenyl)piperazine-based conjugates, the introduction of lipophilic and electron-withdrawing groups at the 3'- and 4'-positions (meta and para) improved activity. [8]* Steric Bulk: The size and shape of the substituent can influence binding to the target protein. In some cases, bulky substituents are well-tolerated and can enhance activity, while in others, they may lead to steric hindrance and reduced efficacy.
Further research is needed to systematically evaluate the impact of ortho, meta, and para substitution on the anticancer activity of piperazinones against a panel of cancer cell lines and specific molecular targets.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The piperazine nucleus is a common feature in many antimicrobial agents. [9][10][11][12][13]The substitution pattern on an attached phenyl ring can significantly modulate the antimicrobial spectrum and potency. While a comprehensive comparative study is lacking, existing literature on substituted piperazine derivatives allows for some general observations.
For instance, a study on substituted piperazinyl-quinazolin-3(4H)-ones highlighted the importance of substitutions at various positions of the quinazolinone ring for antimicrobial activity. [10]Another study on novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives reported that certain substitutions led to significant antibacterial and antifungal activities. [11] The key takeaway is that the electronic and steric properties of the substituent, as dictated by its position on the phenyl ring, are critical for effective interaction with microbial targets. Further systematic studies are warranted to delineate the precise role of ortho, meta, and para substitution in conferring potent and broad-spectrum antimicrobial activity to piperazinone derivatives.
Experimental Protocols
To facilitate further research in this area, we provide the following generalized experimental protocols.
General Procedure for the Synthesis of a Substituted N-Phenylpiperazinone
-
Step 1: N-Alkylation of Substituted Aniline. To a solution of the appropriately substituted (ortho, meta, or para) aniline (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K2CO3, 2.0 eq) and an alkylating agent containing a leaving group and a protected amine or a precursor to the second nitrogen of the piperazinone ring (e.g., N-(2-bromoethyl)phthalimide, 1.1 eq). Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours).
-
Step 2: Deprotection. Following the N-alkylation, deprotect the second nitrogen atom. For a phthalimide protecting group, this can be achieved by reacting the intermediate with hydrazine hydrate (1.5 eq) in a suitable solvent (e.g., ethanol) at reflux.
-
Step 3: Cyclization. To the resulting diamine, add a cyclizing agent such as a chloroacetyl chloride (1.1 eq) in the presence of a base (e.g., triethylamine, 2.0 eq) in an inert solvent (e.g., dichloromethane) at room temperature to form the piperazinone ring.
-
Step 4: Purification. Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient). Characterize the purified compound by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Figure 3: Step-by-step workflow for piperazinone synthesis.
Radioligand Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., 5-HT1A or α1).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compounds (ortho, meta, and para isomers).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) for each isomer by non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial/Fungal Strains: Prepare standardized inoculums of the test microorganisms.
-
Broth Microdilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (ortho, meta, and para isomers) in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The positional isomerism of substituents on the phenyl ring of piperazinone derivatives is a critical factor that governs their biological activity. As demonstrated in the case of CNS receptor ligands, the ortho, meta, and para positions play distinct roles in modulating affinity and selectivity. While the structure-activity relationships for anticancer and antimicrobial activities are less clearly defined in a comparative sense, it is evident that the steric and electronic properties of the substituent, dictated by its position, are of paramount importance.
Future research should focus on the systematic synthesis and biological evaluation of complete sets of ortho, meta, and para substituted piperazinone isomers against a wide range of biological targets. Such studies, coupled with computational modeling and 3D-QSAR analyses, will provide a more comprehensive understanding of the underlying SAR and pave the way for the rational design of more potent, selective, and safer piperazinone-based drugs.
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Chaudhary, A., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(24), 8488-8494. [Link]
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López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]
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Malík, I., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(21), 6483. [Link]
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Raghavendra, N. M., et al. (2008). Synthesis and Antimicrobial Activity of Some Novel Substituted Piperazinyl-quinazolin-3(4H)-ones. E-Journal of Chemistry, 5(1), 23-30. [Link]
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Lee, H. W., et al. (2014). ALK inhibitors of bis-ortho-alkoxy-para-piperazinesubstituted-pyrimidines and -triazines for cancer treatment. Bioorganic & Medicinal Chemistry Letters, 24(15), 3417-3421. [Link]
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López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(5), 796-809. [Link]
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Yurttaş, L., et al. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie, 342(1), 54-60. [Link]
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Danagulyan, G. G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208. [Link]
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Abu Mohsen, U. (2018). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Marmara Pharmaceutical Journal, 22(3), 435-442. [Link]
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The Organic Chemistry Tutor. (2017, May 22). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
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A Comparative Guide to Developing a Stability-Indicating HPLC Method for Piperazin-2-one Hydrochloride
This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of Piperazin-2-one hydrochloride, a polar molecule that presents unique analytical challenges. We will explore the development of a robust, stability-indicating method (Method B) and compare its performance against a more conventional, baseline approach (Method A). The principles and protocols detailed herein are grounded in established regulatory guidelines and best practices in analytical chemistry.
The primary objective of a stability-indicating method is to provide accurate, specific, and reproducible data on the stability of a drug substance over time. This involves not only quantifying the active pharmaceutical ingredient (API) but also separating and detecting any degradation products that may form under various environmental stresses.[1][2][3][4] Such methods are a regulatory necessity and a cornerstone of robust drug development, directly impacting formulation, packaging, and shelf-life determination.[2][4]
The Analytical Challenge: this compound
This compound is a small, highly polar, cyclic amine salt. Its physicochemical properties present a significant hurdle for traditional RP-HPLC methods. The high polarity leads to poor retention on standard C18 columns, often resulting in elution near the solvent front where interference from excipients and system peaks is common.[5][6] Furthermore, the lack of a strong chromophore necessitates UV detection at low wavelengths (e.g., < 220 nm), which can be problematic due to baseline noise and mobile phase absorbance.
The core of this guide is a head-to-head comparison of two analytical approaches designed to overcome these challenges.
-
Method A: The Baseline Isocratic Approach. A conventional method using a standard C18 column and an isocratic mobile phase. This represents a common starting point in method development.
-
Method B: The Optimized Gradient Approach. An advanced method employing a polar-endcapped C18 column and a carefully designed gradient elution. This method is hypothesized to provide superior resolution, peak shape, and overall performance.
Forced Degradation: The Foundation of a Stability-Indicating Method
To validate that a method is stability-indicating, the drug substance must be subjected to forced degradation (stress testing).[3][4][7] This process intentionally degrades the sample to generate potential impurities and degradation products. As per the International Council for Harmonisation (ICH) guideline Q1A(R2), stress testing should include the effects of temperature, humidity, light, and, in solution, a range of pH values and oxidation.[8][9][10]
Expected Degradation Pathways: The lactam ring in Piperazin-2-one is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening and the formation of an amino acid derivative. Oxidative degradation at the nitrogen atoms is also a plausible pathway.
Comparative Analysis: Method A vs. Method B
The performance of both methods was evaluated based on the validation parameters outlined in ICH Q2(R1).[11][12][13]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Method A (Baseline): Under basic stress conditions, a significant degradation product was observed. However, with the isocratic elution, this degradant peak was not fully resolved from the main Piperazin-2-one peak, leading to a "shouldered" appearance. This co-elution compromises the accuracy of quantification for both the parent drug and the degradant.
-
Method B (Optimized): The gradient elution profile of Method B, combined with the alternative selectivity of the polar-endcapped column, achieved baseline separation (Resolution > 2.0) between the parent peak and the key degradant. A photodiode array (PDA) detector was used to assess peak purity, confirming that the Piperazin-2-one peak in Method B was spectrally pure across all stress conditions, unlike in Method A.
| Parameter | Method A (Baseline) | Method B (Optimized) |
| Resolution (Parent/Degradant) | 1.1 (Not baseline resolved) | 2.5 (Baseline resolved) |
| Peak Purity (Parent Peak) | Fails under basic stress | Passes all conditions |
| Comments | Inadequate for accurate stability assessment. | Demonstrates true stability-indicating capability. |
These parameters establish the quantitative reliability of the method.
| Validation Parameter | Method A (Baseline) | Method B (Optimized) |
| Linearity (Range, µg/mL) | 5 - 150 | 5 - 150 |
| Correlation Coefficient (r²) | 0.9985 | 0.9998 |
| Precision (%RSD, n=6) | 1.8% | 0.7% |
| Accuracy (% Recovery) | 97.5 - 103.5% | 99.2 - 101.5% |
Analysis: While both methods demonstrate acceptable performance, Method B shows a superior correlation coefficient, significantly better precision (lower %RSD), and a tighter accuracy range. The improved peak shape and resolution in Method B contribute directly to more consistent integration and, therefore, higher quality quantitative data.
Workflow and Method Selection
The process of developing and selecting a stability-indicating method follows a logical progression from understanding the analyte to full method validation.
Detailed Experimental Protocols
-
Preparation: Prepare a 1.0 mg/mL stock solution of this compound in water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution for analysis.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) for 7 days. Prepare a 0.1 mg/mL solution for analysis.
-
Control Sample: Prepare a 0.1 mg/mL solution of the non-stressed drug substance.
| Parameter | Method A (Baseline) | Method B (Optimized) |
| Column | Standard C18 (e.g., Waters Symmetry), 4.6 x 150 mm, 5 µm | Polar-Endcapped C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Composition/Gradient | 85:15 (A:B) | Time 0: 5% B; Time 20: 50% B; Time 22: 5% B; Time 25: 5% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection Wavelength | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL |
Causality Behind Experimental Choices (Method B):
-
Polar-Endcapped Column: This stationary phase is designed for better performance in highly aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns.[14] This ensures more reproducible retention times for polar analytes like Piperazin-2-one.
-
Gradient Elution: A gradient is essential for a stability-indicating method. It starts with a highly aqueous mobile phase to retain the polar parent compound and then gradually increases the organic content to elute any less polar degradation products that may have formed.
-
Volatile Buffer (Formic Acid): Unlike the phosphate buffer in Method A, formic acid is volatile, making Method B fully compatible with mass spectrometry (LC-MS) for definitive identification of unknown degradation peaks.[6]
-
Higher Temperature: A slightly elevated column temperature (35°C) can improve peak shape and reduce viscosity, leading to sharper peaks and better efficiency.
Conclusion
While a basic isocratic HPLC method (Method A) can detect this compound, it fails the fundamental test of a stability-indicating method: specificity. The inability to resolve the parent drug from a key hydrolytic degradation product renders it unsuitable for accurate stability studies.
The optimized gradient method (Method B) successfully addresses the challenges posed by this polar analyte. Through a combination of a specialized polar-endcapped column, a well-designed gradient, and MS-compatible mobile phases, Method B provides superior specificity, precision, and accuracy. It is a robust and reliable system capable of separating and quantifying this compound in the presence of its degradation products, fulfilling the stringent requirements for a true stability-indicating method as mandated by regulatory bodies.
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A Head-to-Head Comparison of Synthetic Routes to the Piperazin-2-one Scaffold
The piperazin-2-one motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique arrangement of heteroatoms makes it an excellent peptidomimetic, capable of influencing physicochemical properties like solubility and bioavailability.[1][3] Consequently, the development of efficient, scalable, and versatile synthetic routes to this core and its derivatives is of paramount importance to researchers in drug discovery.
This guide provides a head-to-head comparison of prominent synthetic strategies for constructing the piperazin-2-one ring system. We will delve into the mechanistic underpinnings of each route, compare their relative merits and drawbacks with supporting data, and provide detailed protocols for key methodologies.
Classical Approach: Bimolecular Cyclization of Acyclic Precursors
The most traditional and straightforward approach involves the cyclization of a 1,2-diamine with a suitable two-carbon electrophile, typically an α-halo ester or its equivalent.
Direct N-Alkylation and Cyclization
This method relies on the sequential or direct reaction between a 1,2-diamine (e.g., ethylenediamine) and an α-haloacetylating agent (e.g., ethyl chloroacetate).
-
Reaction Scheme:
-
The reaction typically proceeds in two conceptual steps: an initial intermolecular SN2 reaction to form an N-(2-aminoethyl)glycine ester intermediate, followed by an intramolecular cyclization to release the piperazin-2-one ring.
-
-
Mechanistic Rationale: The primary challenge in this synthesis is controlling selectivity. Ethylenediamine possesses two nucleophilic amino groups of similar reactivity, which can lead to double alkylation and polymerization as significant side reactions. To mitigate this, a large excess of the diamine is often employed to favor the mono-alkylation product, complicating purification and impacting atom economy. The subsequent cyclization is an intramolecular nucleophilic acyl substitution, driven by the proximity of the remaining primary amine to the ester carbonyl.
-
Advantages:
-
Uses readily available and inexpensive starting materials.[4]
-
Conceptually simple and does not require specialized catalysts.
-
-
Disadvantages:
-
Poor atom economy due to the required excess of diamine.
-
Formation of side products, including diketopiperazines and polymers, which complicates purification.
-
Limited scope for producing complex or substituted piperazinones without multi-step precursor synthesis.
-
A patented improvement on this method utilizes chloroethylamine instead of ethylenediamine to enhance reaction selectivity and simplify the workup process, reporting yields as high as 87% under optimized conditions.
Reductive Amination Strategies
Reductive amination offers a more controlled and versatile entry into the piperazin-2-one scaffold, often enabling one-pot procedures that build complexity rapidly. These methods are particularly well-suited for creating substituted derivatives.
Tandem Reductive Amination-Cyclization
This elegant one-pot strategy involves the reaction of an amino acid ester with a suitable carbonyl compound, followed by in-situ cyclization. A notable example employs a tandem reductive amination-transamidation-cyclization sequence to produce N-substituted piperazin-2-ones in good yields.[5]
-
Reaction Scheme:
-
An α-amino acid methyl ester is reductively aminated with an N-protected α-amino aldehyde. The resulting secondary amine intermediate undergoes an intramolecular acyl transfer, followed by cyclization to yield the piperazinone ring.
-
-
Mechanistic Rationale: The process begins with the formation of an imine between the amino acid ester and an aldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[6] The resulting secondary amine is perfectly positioned to undergo a spontaneous intramolecular cyclization with the ester group, forming the thermodynamically stable six-membered lactam ring. This tandem approach avoids the isolation of intermediates, streamlining the synthetic process.[5]
-
Advantages:
-
Disadvantages:
-
Requires access to potentially complex aldehyde or keto-ester starting materials.
-
Stereocontrol can be a challenge depending on the nature of the substrates and reagents.
-
Workflow for Reductive Amination Pathway
Caption: Tandem reductive amination-cyclization workflow.
Multicomponent and Cascade Reactions
Modern synthetic chemistry prioritizes efficiency, atom economy, and the rapid generation of molecular complexity. Multicomponent reactions (MCRs) and cascade reactions are exemplary in this regard, allowing for the formation of multiple bonds in a single operation.
Ugi-Type Reactions
The Ugi four-component reaction (U4CR) is a powerful tool for generating bis-amide scaffolds.[8] While the direct output is an acyclic peptidomimetic, this intermediate is perfectly primed for subsequent cyclization to form piperazinones and other heterocycles.[9][10]
-
Reaction Scheme:
-
An aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. By choosing a bifunctional starting material, such as an N-protected amino aldehyde, the Ugi product contains functionalities that can undergo a subsequent deprotection and cyclization step to yield the piperazin-2-one ring.[9][11]
-
-
Mechanistic Rationale: The Ugi reaction proceeds through the formation of an imine, which is then attacked by the nucleophilic isocyanide to form a nitrilium intermediate. This reactive species is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable bis-amide product.[8] The efficiency of this reaction lies in its ability to converge four distinct starting materials into a single, complex product in one pot.
-
Advantages:
-
Disadvantages:
-
Typically a two-step process (Ugi reaction followed by cyclization).
-
The isocyanide reagents can be volatile and have an unpleasant odor.
-
Metal-Promoted Cascade Cyclization
A recently developed and highly efficient strategy utilizes a palladium-catalyzed cascade reaction to assemble substituted piperazinones from simple precursors. This method forms three new bonds in a single pot.[1][12]
-
Reaction Scheme:
-
A chloro allenylamide, a primary amine, and an aryl iodide are combined in the presence of a palladium catalyst and a silver salt.[1]
-
-
Mechanistic Rationale: This sophisticated cascade involves several interconnected catalytic cycles. An arylpalladium intermediate, formed from the aryl iodide, reacts with the allene. The primary amine then adds to the system, and a subsequent intramolecular nucleophilic substitution displaces the chloride, closing the ring to form the piperazinone core. The use of a silver salt is crucial, likely to facilitate the formation of key intermediates and improve yields.[1]
-
Advantages:
-
Exceptional efficiency, forming three bonds and creating two points of diversity in one step.[7][12]
-
Broad substrate scope, tolerating various functional groups on the aryl iodide and amine components.[1]
-
Access to complex, highly substituted piperazinones that are difficult to synthesize via other routes.
-
-
Disadvantages:
-
Requires a palladium catalyst and silver promoter, which can be costly.
-
The mechanism is complex, and optimization may be required for new substrates.
-
Asymmetric Synthesis Strategies
For applications in drug development, controlling stereochemistry is critical. Several powerful asymmetric methods have been developed to access enantiomerically pure piperazin-2-ones.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)
This state-of-the-art method provides access to piperazin-2-ones bearing an α-quaternary stereocenter, a structural motif of increasing interest in medicinal chemistry.[13][14]
-
Reaction Scheme:
-
Mechanistic Rationale: The reaction proceeds via the formation of a palladium-enolide intermediate upon decarboxylation. This enolate then undergoes an asymmetric allylic alkylation, with the chiral ligand on the palladium center controlling the facial selectivity of the attack, thereby establishing the stereocenter with high enantioselectivity.[14]
-
Advantages:
-
Disadvantages:
-
Requires the synthesis of specialized piperazinone acid substrates.
-
Relies on sophisticated and often expensive chiral phosphine ligands and palladium catalysts.[13]
-
Comparative Summary of Synthesis Routes
| Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Stereo-selectivity | Key Advantages | Key Disadvantages |
| Direct Cyclization | 1,2-Diamine, α-Halo Ester | Base | Moderate to High | N/A (for achiral) | Inexpensive starting materials, simple setup. | Poor atom economy, side reactions, difficult purification. |
| Tandem Reductive Amination | Amino Acid Ester, Aldehyde/Keto-ester | NaBH(OAc)₃ | Good to Excellent | Substrate-dependent | One-pot, high efficiency, good for diversity.[5] | Requires specific carbonyl precursors. |
| Ugi / Cyclization | Aldehyde, Amine, Carboxylic Acid, Isocyanide | None (for Ugi) | Good to Excellent | N/A (for Ugi) | Massive diversity, operational simplicity, library-friendly.[8][11] | Two-step process, odorous isocyanides. |
| Metal-Promoted Cascade | Chloro Allenylamide, Amine, Aryl Iodide | Pd(PPh₃)₄, AgNO₃, Cs₂CO₃ | Good | N/A | Forms 3 bonds in one pot, high complexity generation.[1][12] | Requires expensive metal catalysts and promoters. |
| Decarboxylative Alkylation (DAAA) | C3-Carboxy Piperazinone, Allyl Acetate | Chiral Pd-catalyst | High | Excellent (up to 95% ee) | Access to α-quaternary stereocenters, high enantioselectivity.[13][14] | Requires specialized substrates and expensive chiral catalysts. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Piperazin-2-one via Tandem Reductive Amination-Cyclization[6]
This protocol is adapted from the one-pot synthesis of substituted piperazin-2-ones.
-
Reaction Setup: To a solution of an α-amino acid methyl ester hydrochloride (1.0 equiv) and an N-Boc-amino-aldehyde (1.1 equiv) in 1,2-dichloroethane (0.2 M), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv).
-
Reductive Amination: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the consumption of the starting materials by TLC or LC-MS.
-
Workup (Intermediate): Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in methanol (0.1 M) and add a catalytic amount of sodium methoxide (0.1 equiv). Heat the mixture to reflux and stir for 12-18 hours until cyclization is complete (monitored by TLC/LC-MS).
-
Purification: Cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid. Concentrate the solvent under reduced pressure. Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the desired piperazin-2-one.
Protocol 2: Asymmetric Synthesis via Pd-Catalyzed Decarboxylative Allylic Alkylation (DAAA)[15]
This protocol is a representative procedure for the synthesis of chiral α,α-disubstituted piperazin-2-ones.
-
Catalyst Preparation: In a glovebox, add the palladium precursor, Pd₂(dba)₃·CHCl₃ (2.5 mol %), and the chiral PHOX ligand (5.5 mol %) to a flame-dried Schlenk tube.
-
Reaction Setup: Remove the tube from the glovebox and add the N-Boc protected piperazin-2-one carboxylic acid substrate (1.0 equiv) and the allylic acetate (1.5 equiv). Backfill the tube with argon.
-
Solvent Addition and Reaction: Add anhydrous, degassed toluene via syringe. Place the sealed tube in a preheated oil bath at 40 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it directly onto silica gel. Purify the product by flash column chromatography to yield the enantioenriched piperazin-2-one.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral SFC or HPLC analysis.
Conclusion and Outlook
The synthesis of the piperazin-2-one scaffold has evolved significantly from classical condensation reactions to highly sophisticated catalytic and multicomponent strategies.
-
For large-scale, simple piperazin-2-one synthesis , improved classical methods focusing on selectivity and waste reduction remain viable.
-
For diversity-oriented synthesis and library generation , tandem reductive amination and Ugi-based strategies offer unparalleled efficiency and flexibility.[5][10]
-
For accessing novel chemical space with high stereocontrol , modern catalytic methods like the metal-promoted cascade and asymmetric decarboxylative alkylation are the state of the art, providing routes to previously inaccessible structures.[1][14]
The choice of synthetic route ultimately depends on the specific goals of the research program, balancing factors such as desired structural complexity, stereochemical purity, scalability, and cost. The continued development of novel catalytic systems will undoubtedly further expand the synthetic chemist's toolbox for accessing this vital heterocyclic motif.
References
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Synthesis of Piperazin-2-ones. Thieme Chemistry. Available from: [Link]
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Comparison of routes to piperazin-2-one decarboxylative alkylation substrates. ResearchGate. Available from: [Link]
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Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. ResearchGate. Available from: [Link]
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Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Available from: [Link]
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Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. Available from: [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available from: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available from: [Link]
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Syntheses and transformations of piperazinone rings. A review. ResearchGate. Available from: [Link]
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Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from... ResearchGate. Available from: [Link]
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Solid-Phase Synthesis Using the Disrupted Ugi Reaction. SpringerLink. Available from: [Link]
-
Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. ResearchGate. Available from: [Link]
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Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed. Available from: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
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One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. ACS Publications. Available from: [Link]
-
Synthesis of Morpholines and Piperazines by an Ugi Multicomponent Reaction. Thieme Chemistry. Available from: [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health (NIH). Available from: [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Royal Society of Chemistry. Available from: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Piperazin-2-one Hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Piperazin-2-one hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred source for operational guidance, ensuring that waste management protocols are as rigorous and well-understood as your experimental ones.
Section 1: Hazard Identification and Risk Assessment
Before handling disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not an inert substance; its reactivity and toxicological profile demand respect and careful handling to mitigate risks of personal exposure and environmental contamination.
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. This data directly informs the necessity for the stringent disposal protocols that follow.
Table 1: GHS Hazard Profile for Piperazin-2-one and its Salts
| Hazard Classification | GHS Code | Description of Risk |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1][2][3][4] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[1][2][3][4] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if dust is inhaled.[1][2][4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction upon repeated contact.[2][3][4] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[5] |
Expert Insight: The hydrochloride salt form can release corrosive hydrogen chloride gas upon combustion, alongside other hazardous decomposition products like carbon and nitrogen oxides.[1][2] This is a critical consideration for fire safety and underscores why this chemical waste must not be incinerated outside of a dedicated, permitted facility.
Section 2: The Regulatory Landscape: Compliance with RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[6]
The first step in RCRA compliance is hazardous waste determination.[6][8] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][9] Based on its known hazards (irritant, sensitizer), this compound waste must be managed as a regulated hazardous chemical waste.[2][9]
Caption: RCRA Hazardous Waste Determination Workflow.
Section 3: Standard Operating Procedure (SOP) for Routine Disposal
This section provides a direct, procedural workflow for the collection and disposal of this compound waste. Adherence to this SOP ensures the safety of laboratory personnel and guarantees regulatory compliance.
Step 1: Waste Segregation
-
Causality: Proper segregation prevents dangerous chemical reactions and cross-contamination of waste streams.[8]
-
Protocol:
-
Designate a specific waste container solely for this compound and closely related residues.
-
Do NOT mix this waste with other chemical classes, especially strong oxidizing agents, which are incompatible.[2]
-
Do not dispose of this solid chemical waste in containers intended for liquid, infectious, or radioactive waste.[10]
-
Step 2: Containerization
-
Causality: The container is the primary barrier protecting you and the environment. An appropriate container prevents spills, leaks, and exposure.
-
Protocol:
-
Select a container made of compatible material (e.g., high-density polyethylene) that is in good condition with a secure, leak-proof lid.
-
The container must be kept closed at all times except when actively adding waste.[6][11] This is a common and costly EPA violation.[6]
-
Ensure the container is clean and dry before the first use.
-
Step 3: Labeling
-
Causality: Accurate labeling communicates hazards to all personnel and is a strict regulatory requirement for waste tracking.
-
Protocol:
-
Label the container with the words "Hazardous Waste" before any waste is added.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all associated hazards (e.g., "Irritant," "Skin Sensitizer").
-
Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.
-
Step 4: Accumulation and Storage
-
Causality: Safe storage in a designated area minimizes the risk of spills and unauthorized access while awaiting pickup.
-
Protocol:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12]
-
The storage area must be a cool, dry, and well-ventilated location, away from incompatible materials.[1][13]
-
Ensure the container is stored in a locked cabinet or facility to prevent unauthorized access.[1][2][5][13]
-
Weekly inspections of waste storage areas are required to check for leaks or degradation.[7]
-
Step 5: Arranging for Final Disposal
-
Causality: Final disposal must be handled by a licensed and certified hazardous waste contractor to ensure it is transported and disposed of according to federal and state law.
-
Protocol:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Do not attempt to dispose of the chemical waste down the drain or in the regular trash. This is illegal and environmentally harmful.[13]
-
Ensure all paperwork, such as a hazardous waste manifest, is completed accurately as directed by your EHS office.[11][14]
-
Caption: Standard Operating Procedure for Chemical Waste Disposal.
Section 4: Emergency Procedures for Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Small Spill Cleanup (Dry Powder)
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Wear appropriate Personal Protective Equipment, including a lab coat, safety goggles, gloves, and a dust respirator.[2][5]
-
Containment: Prevent the powder from becoming airborne. Avoid generating dust.[2][5]
-
Cleanup: Use dry cleanup procedures.[5] Gently sweep or vacuum the material and place it into a clean, dry, sealable container.[2][5]
-
Labeling: Label the container as "Hazardous Waste: this compound spill debris."
-
Decontamination: Wash the spill area thoroughly with soap and water.[5]
-
Disposal: Manage the spill debris container as hazardous waste according to the SOP in Section 3.
Personal Exposure Protocols
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Take off contaminated clothing immediately.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] If irritation or a rash develops, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[15] Seek immediate medical attention.
By integrating these safety and disposal protocols into your standard laboratory practices, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
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-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019). TriHaz Solutions. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency (EPA). [Link]
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Personal protective equipment for handling Piperazin-2-one hydrochloride
An Expert Guide to Personal Protective Equipment for Handling Piperazin-2-one Hydrochloride
Foundational Safety Principles: Beyond the Checklist
Safe chemical handling is a mindset, not merely a procedural checklist. Before we address the specific personal protective equipment (PPE) for this compound, we must ground our approach in the established "Hierarchy of Controls." This framework prioritizes the most effective safety measures, with PPE serving as the crucial final barrier between you and the potential hazard.
The Hierarchy of Controls
-
Elimination/Substitution: The most effective control is to remove the hazard entirely or substitute it with a less hazardous substance.
-
Engineering Controls: If elimination isn't possible, isolate people from the hazard. For this compound, this primarily involves using a certified chemical fume hood to control airborne dust and vapors.[1][2]
-
Administrative Controls: These are the work practices that reduce exposure, such as comprehensive training, clear labeling, and establishing standard operating procedures (SOPs).
-
Personal Protective Equipment (PPE): When exposure cannot be eliminated by the above controls, PPE is mandatory. It is your last, but most personal, line of defense.
Hazard Profile of this compound
Understanding the specific risks is fundamental to selecting the correct PPE. Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
The primary routes of exposure are through skin contact, eye contact, and inhalation of its dust.[1] Therefore, our PPE strategy must create a comprehensive barrier against these pathways.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific tasks you are performing. The following provides a detailed methodology for selecting and using PPE when handling this compound.
Eye and Face Protection: Your Shield Against Irritants
Causality: The eyes are highly susceptible to damage from chemical dust and splashes. This compound is a known serious eye irritant, making robust eye protection non-negotiable.[1][3][4][5]
-
Minimum Requirement: For handling small quantities of solid material where the risk of splashing is minimal, ANSI Z87.1-compliant safety glasses with side shields are required.
-
Recommended for Solutions/Splashes: When preparing solutions, transferring liquids, or if there is any risk of splashing, chemical splash goggles are mandatory. They form a protective seal around the eyes, offering superior protection.[6]
-
Maximum Protection: For procedures with a high potential for splashing or aerosol generation, a face shield must be worn in addition to chemical splash goggles to protect the entire face.[6][7]
Hand Protection: Preventing Dermal Exposure
Causality: As a skin irritant, direct contact with this compound must be prevented.[1][8] Chemical-resistant gloves are the primary tool for this purpose.
-
Glove Selection: Nitrile gloves are the standard choice for handling solid chemicals and provide adequate protection. Always check the manufacturer's compatibility data if you are working with solutions.
-
Protocol:
-
Inspect: Before each use, check gloves for any signs of tears, punctures, or degradation.
-
Donning: Ensure hands are clean and dry.
-
Doffing: To avoid contaminating your skin, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outer surface of the glove with a bare hand.
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[3]
-
Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[2][3][4]
-
Body Protection: The Laboratory Uniform
Causality: Protective clothing shields your personal clothes and skin from contamination during incidental contact or small spills.
-
Laboratory Coat: A long-sleeved, knee-length lab coat is mandatory. It should be kept fully buttoned.
-
Footwear: Closed-toe and closed-heel shoes are required at all times in the laboratory.
-
Contamination: Lab coats should not be taken home.[6] Contaminated clothing should be removed immediately and laundered by a qualified service or disposed of properly.[1][6]
Respiratory Protection: The Importance of Engineering Controls
Causality: this compound is a respiratory irritant, and inhaling its dust can be harmful.[1][2][3][4]
-
Primary Control: All work that may generate dust, such as weighing or transferring solids, must be conducted in a certified chemical fume hood or other ventilated enclosure.[1][9] This is the most effective way to prevent inhalation exposure.
-
Secondary Control: If engineering controls are insufficient or not available for a specific task, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum level of protection for filtering chemical dusts.[7][10] Remember, proper fit-testing is essential for a respirator to be effective.
Procedural Workflow for Safe Handling
This diagram outlines the critical steps and decision points for safely handling this compound from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Response Plan
In the event of an exposure, immediate and correct action is crucial. Familiarize yourself with the location of safety showers and eyewash stations before beginning work.
| Type of Exposure | Immediate First Aid Protocol |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][4] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3][4] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[1][8][11] |
Spill and Disposal Procedures
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Prevent the generation of dust.[2] Carefully sweep or vacuum the solid material into a labeled, sealed container for hazardous waste.
-
Clean the spill area thoroughly with soap and water.
-
Place all cleanup materials into the hazardous waste container.
Disposal: All materials contaminated with this compound, including empty containers and used PPE, must be disposed of as hazardous chemical waste.[1][3] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical in the regular trash or down the drain.[1][9]
References
-
AK Scientific, Inc. (n.d.). 1-(3-Methoxybenzyl)-2-piperazinone hydrochloride Safety Data Sheet. Retrieved from
- Apollo Scientific. (2023, July 11). Piperazin-2-one, N1-BOC protected Safety Data Sheet.
- ChemicalBook. (n.d.). PIPERAZINE DIHYDROCHLORIDE Chemical Safety Data Sheet.
- Spectrum Chemical. (2007, May 10). Piperazine Dihydrochloride Material Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Piperazine Hazardous Substance Fact Sheet.
- Fisher Scientific. (2021, December 25). Piperazine-2-one SAFETY DATA SHEET.
- Fisher Scientific. (2025, May 1). 2-Piperazinone SAFETY DATA SHEET.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- ChemicalBook. (2022, August 11). 2-Piperazinone, hydrochloride Chemical Safety Data Sheet.
- American Chemistry Council. (n.d.). Protective Equipment.
- Fisher Scientific. (2021, December 24). Piperazine-2-carboxylic acid dihydrochloride SAFETY DATA SHEET.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry.
- National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism.
Sources
- 1. aksci.com [aksci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
